molecular formula C9H9FO3 B171450 Methyl 5-fluoro-2-methoxybenzoate CAS No. 151793-20-3

Methyl 5-fluoro-2-methoxybenzoate

Cat. No.: B171450
CAS No.: 151793-20-3
M. Wt: 184.16 g/mol
InChI Key: WZYOZIRZLTZSNJ-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYOZIRZLTZSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241407
Record name Benzoic acid, 5-fluoro-2-methoxy-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID001241407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151793-20-3
Record name Benzoic acid, 5-fluoro-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151793-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-fluoro-2-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis pathway for Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-2-methoxybenzoate

Introduction

This compound is a fluorinated aromatic ester that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester on a benzene ring, makes it a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, experimental methodologies, and practical considerations for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application.

PropertyValueReference
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
CAS Number 151793-20-3[1]
Appearance Not explicitly stated, but likely a solid or oil
Purity Commercially available up to 99%[2]

Core Synthesis Pathway: Fischer-Speier Esterification

The most direct and commonly employed method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 5-fluoro-2-methoxybenzoic acid. This acid-catalyzed esterification is a robust and well-established reaction in organic chemistry.

Causality Behind Experimental Choices:

  • Starting Material : 5-Fluoro-2-methoxybenzoic acid is the logical and readily available precursor. Its properties, such as a melting point of 87-91 °C, are well-documented.[3][4] This compound is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.[3]

  • Reagent : Methanol serves as both the reactant (the alcohol) and often as the solvent, driving the reaction forward due to its high concentration.

  • Catalyst : A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.

  • Reaction Conditions : The reaction is typically heated to reflux to increase the reaction rate. The equilibrium nature of the Fischer esterification necessitates the removal of water, a byproduct, to drive the reaction to completion. This can be achieved by using a large excess of methanol or by employing a dehydrating agent.

Reaction Mechanism:

  • Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of 5-fluoro-2-methoxybenzoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol : A molecule of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water : The tetrahedral intermediate eliminates a molecule of water, and the carbonyl group is reformed.

  • Deprotonation : The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst.

Visualizing the Workflow:

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Byproduct 5-Fluoro-2-methoxybenzoic_Acid 5-Fluoro-2-methoxybenzoic Acid Protonation Protonation of Carbonyl Oxygen 5-Fluoro-2-methoxybenzoic_Acid->Protonation Reacts with Methanol Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Reacts with Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, SOCl₂) Acid_Catalyst->Protonation Catalyzes Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Water_Elimination Elimination of Water Tetrahedral_Intermediate->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Byproduct Methyl_5-fluoro-2-methoxybenzoate This compound Deprotonation->Methyl_5-fluoro-2-methoxybenzoate Yields

Sources

An In-Depth Technical Guide to Methyl 5-fluoro-2-methoxybenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-fluoro-2-methoxybenzoate is a substituted aromatic ester that holds significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a fluorine atom and a methoxy group on the benzene ring, imparts distinct electronic properties that can be strategically exploited in the design of novel therapeutic agents. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. Concurrently, the methoxy group can influence the molecule's conformation and solubility, further modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential applications in the development of new pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
IUPAC Name This compound
CAS Number 151793-20-3
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Off-white powder (predicted)Inferred from related compounds
Melting Point Estimated 87-91 °CBased on 5-Fluoro-2-methoxybenzoic acid[1]
Boiling Point Estimated >200 °CInferred from related compounds
Solubility Insoluble in waterBased on 5-Fluoro-2-methoxybenzoic acid[1]
SMILES COC1=C(C=C(C=C1)F)C(=O)OC

Synthesis and Characterization

The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid, with methanol in the presence of an acid catalyst. This well-established reaction proceeds via a nucleophilic acyl substitution mechanism.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 5-fluoro-2-methoxybenzoic_acid 5-Fluoro-2-methoxybenzoic Acid Esterification Fischer Esterification 5-fluoro-2-methoxybenzoic_acid->Esterification Methanol Methanol (Reagent & Solvent) Methanol->Esterification Catalyst H₂SO₄ (catalyst) Catalyst->Esterification Heat Reflux Heat->Esterification Product This compound Esterification->Product

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Synthesis

Materials:

  • 5-fluoro-2-methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-methoxybenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol to serve as both a reactant and a solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful analytical technique for the structural elucidation of organic compounds.[2]

  • ¹H NMR Spectroscopy:

    • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

    • Expected signals:

      • A singlet corresponding to the methoxy group protons (~3.8-4.0 ppm).

      • A singlet corresponding to the methyl ester protons (~3.9 ppm).

      • Signals in the aromatic region (6.8-7.8 ppm) corresponding to the three protons on the benzene ring, with splitting patterns influenced by the fluorine atom.

  • ¹³C NMR Spectroscopy:

    • Prepare a more concentrated sample in a deuterated solvent.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Expected signals:

      • A signal for the carbonyl carbon of the ester (~165-170 ppm).

      • Signals for the aromatic carbons, with their chemical shifts and potential splitting influenced by the fluorine and methoxy substituents.

      • Signals for the methoxy and methyl ester carbons (~50-60 ppm).

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[3]

  • Dissolve the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

  • Acquire the mass spectrum.

  • Expected result: A molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of this compound (184.16 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity and Rationale in Drug Design

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of the fluoro and methoxy substituents. Understanding these effects is crucial for predicting the molecule's behavior in further chemical transformations and for its rational application in drug design.

Electronic Effects of Substituents

Electronic_Effects cluster_molecule This compound cluster_substituents Substituents cluster_effects Overall Effect on Reactivity Molecule Aromatic Ring Reactivity Deactivated Ring (towards electrophilic substitution) Molecule->Reactivity Methoxy Methoxy Group (-OCH₃) (ortho) Methoxy->Molecule +R (Resonance Donating) -I (Inductive Withdrawing) Fluoro Fluoro Group (-F) (meta) Fluoro->Molecule -I (Strong Inductive Withdrawing) +R (Weak Resonance Donating) Ester Methyl Ester Group (-COOCH₃) (para to Fluoro) Ester->Molecule -R (Resonance Withdrawing) -I (Inductive Withdrawing)

Caption: Electronic effects of substituents on the aromatic ring of this compound.

The methoxy group is an activating group due to its strong resonance-donating (+R) effect, which outweighs its inductive-withdrawing (-I) effect. Conversely, the fluorine atom is a deactivating group as its strong -I effect dominates its weak +R effect. The methyl ester group is also deactivating through both -I and -R effects. The interplay of these electronic influences makes the aromatic ring generally less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. However, the directing effects of these substituents can be exploited for regioselective functionalization in the synthesis of more complex molecules.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of a variety of biologically active compounds. The strategic placement of the fluoro and methoxy groups can be leveraged to fine-tune the properties of a lead compound. For instance, the fluorine atom can block metabolic oxidation at the C-5 position, thereby increasing the in vivo half-life of a drug. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's orientation within a biological target's binding pocket.

While specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in numerous pharmacologically active molecules. Its utility lies in its potential as a starting material for the synthesis of inhibitors of various enzymes and receptors that are implicated in a range of diseases.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its precursors. Based on the safety data for the starting material, 5-fluoro-2-methoxybenzoic acid, the following precautions are recommended[4][5][6]:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth and seek medical attention.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of fluoro and methoxy substituents provides a platform for the synthesis of novel compounds with tailored pharmacological profiles. This guide has provided a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and characterization, and an analysis of its reactivity and potential applications. By understanding the fundamental aspects of this molecule, researchers can effectively utilize it as a valuable tool in the quest for new and improved therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. SpringerLink. Retrieved from [Link]

  • Wishart, D. S. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(4), 437-468.
  • Kaur, P. (2022). Application of Mass Spectrometry on Small Molecule Analysis. SlideShare. Retrieved from [Link]

  • LCGC International. (2003). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Field, L. D., Sternhell, S., & Kalman, J. R. (2007). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.
  • Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • ResearchGate. (2019). Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester.... Retrieved from [Link]

  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Thieme. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Dominican University. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • MDPI. (2011).
  • MDPI. (2023).
  • Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]

  • MIT DSpace. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

Sources

Methyl 5-fluoro-2-methoxybenzoate CAS number and specifications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-fluoro-2-methoxybenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides in-depth information on the core specifications, synthesis, and applications of this compound, a key building block in modern medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted aromatic ester that serves as a valuable intermediate in the synthesis of complex organic molecules. Its strategic placement of fluoro, methoxy, and methyl ester functional groups offers multiple avenues for chemical modification, making it a versatile scaffold in the design of novel therapeutic agents.

CAS Number: 151793-20-3[1][2][3]

Molecular Structure and Physicochemical Specifications

The unique arrangement of substituents on the benzene ring dictates the compound's reactivity and physical properties. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the electron-donating effect of the methoxy group, creates a distinct electronic profile that can be leveraged in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 151793-20-3[1][2][3]
Molecular Formula C₉H₉FO₃[1][3]
Molecular Weight 184.166 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms Benzoic acid, 5-fluoro-2-methoxy-, methyl ester[3]
Purity (Typical) ≥99%[2]
Storage Conditions 2-8 °C, Keep in a dark place, under an inert atmosphere[2]
Structural Visualization

The following diagram illustrates the two-dimensional structure of this compound, highlighting the key functional groups.

Caption: 2D structure of this compound.

Synthesis and Reaction Pathways

Conceptual Synthesis Workflow

The synthesis would likely proceed via the following conceptual steps:

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure for Fischer esterification, adapted for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-methoxybenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which acts as both a reagent and a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Development

Substituted benzoates are prevalent scaffolds in medicinal chemistry. The related compound, 5-Fluoro-2-methoxybenzoic acid, is a key starting material for the synthesis of Pirtobrutinib, a drug used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[4] This highlights the potential of this compound as a crucial intermediate for pharmacologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[5][6]

The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and ester groups provide handles for further chemical diversification to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, data from closely related compounds such as 5-fluoro-2-methoxybenzoic acid and 5-fluoro-2-methylbenzoic acid can provide guidance on handling precautions.[7][8][9]

Hazard Statements (Inferred from related compounds):

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8] Recommended storage is at 2-8 °C under an inert atmosphere.[2]

Table 2: Personal Protective Equipment (PPE) Recommendations

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear impervious gloves and a lab coat.
Respiratory Protection Use a respirator if ventilation is inadequate.

Analytical and Quality Control Methods

To ensure the purity and identity of this compound, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic protons, the methoxy group, and the ester methyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and fragmentation pattern, further verifying the identity of the substance.

References

  • PubChem. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. [Link]

  • PrepChem.com. Synthesis of methyl 5-formyl-2-methoxybenzoate. [Link]

  • LookChem. Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • National Institutes of Health (NIH). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 5-fluoro-2-methoxybenzoate (CAS No. 151793-20-3).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this fluorinated aromatic ester through detailed spectral interpretation, underpinned by established theoretical principles and experimental best practices.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of three distinct functional groups—an ester, an ether, and a fluoro group—on the benzene ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural verification and the analysis of its chemical properties. Understanding the precise arrangement of these substituents and their influence on the magnetic shielding of the hydrogen and carbon nuclei is paramount for its application in complex molecular design and synthesis.

This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, explaining the observed chemical shifts and coupling constants based on the interplay of inductive and resonance effects of the substituents.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[4]

Experimental Data

The observed chemical shifts (δ) and coupling constants (J) are summarized in the table below.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-67.50ddJ = 3.6, 8.8
H-47.17-7.18m-
H-36.92ddJ = 4.0, 8.8
OCH₃ (ester)3.89s-
OCH₃ (ether)3.88s-

Data sourced from a patent document.[4]

Interpretation of the Spectrum

The aromatic region of the spectrum displays signals for three protons, consistent with a trisubstituted benzene ring.

  • H-6 (7.50 ppm, dd): This proton is deshielded due to its ortho position relative to the electron-withdrawing carboxylate group. The doublet of doublets splitting pattern arises from coupling to two neighboring protons: a larger ortho coupling to H-5 (which is a fluorine atom in this case, hence the coupling is to the fluorine) and a smaller meta coupling to H-4. The observed coupling constants are consistent with typical ³J(H-F) and ⁴J(H-H) values in aromatic systems.

  • H-4 (7.17-7.18 ppm, m): This proton is located meta to the electron-withdrawing fluoro group and para to the electron-donating methoxy group. The multiplet nature of this signal is a result of coupling to both H-3 and the fluorine at C-5.

  • H-3 (6.92 ppm, dd): This proton is the most shielded of the aromatic protons due to the strong electron-donating effect of the adjacent methoxy group at C-2. The splitting into a doublet of doublets is caused by coupling to H-4 (ortho coupling) and the fluorine at C-5 (meta coupling).

The two singlets at 3.89 and 3.88 ppm correspond to the three protons of the ester methyl group and the three protons of the ether methyl group, respectively. Their distinct chemical shifts are a result of the different electronic environments of the ester and ether functionalities.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. While specific experimental data for this compound was not found in the initial search, a predicted spectrum and analysis of related compounds allow for a reliable assignment of the carbon signals.

Predicted ¹³C NMR Data

Based on empirical calculations and data from analogous structures, the following chemical shifts are predicted.

CarbonPredicted Chemical Shift (ppm)
C=O (C7)~165
C-5~158 (d, ¹J(C-F) ≈ 245 Hz)
C-2~155
C-1~123
C-6~119 (d, ²J(C-F) ≈ 23 Hz)
C-4~118 (d, ²J(C-F) ≈ 24 Hz)
C-3~114 (d, ³J(C-F) ≈ 8 Hz)
OCH₃ (C9)~56
OCH₃ (C8)~52
Interpretation of the Predicted Spectrum
  • Carbonyl Carbon (C7): The ester carbonyl carbon is expected to resonate at the lowest field (~165 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

    • C-5: This carbon, directly bonded to the highly electronegative fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)) of approximately 245 Hz, appearing as a doublet. It will be significantly downfield shifted.

    • C-2: The carbon attached to the electron-donating methoxy group will also be deshielded and appear at a low field.

    • C-1: This quaternary carbon, situated between the two substituents, will have its chemical shift influenced by both.

    • C-6, C-4, and C-3: These carbons will show smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings to the fluorine atom, resulting in doublet splittings. Their chemical shifts are determined by the combined inductive and resonance effects of the substituents.

  • Methyl Carbons (C8 and C9): The two methoxy carbons will appear as sharp singlets at higher field, with the ether carbon (C9) typically being slightly more deshielded than the ester carbon (C8).

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental procedures are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Acetone-d₆ or DMSO-d₆ can also be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to ensure homogeneity and prevent shimming issues.

NMR Data Acquisition

The following diagram outlines the general workflow for acquiring ¹H and ¹³C NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer lock_shim Lock and Shim insert->lock_shim setup_1h Setup ¹H Experiment lock_shim->setup_1h setup_13c Setup ¹³C Experiment lock_shim->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate_ref Integrate and Reference baseline->integrate_ref

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans (or more, depending on the sample concentration).

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous structural assignment. The chemical shifts and coupling patterns are governed by the predictable electronic effects of the fluoro, methoxy, and methyl ester substituents on the aromatic ring. This guide provides a foundational understanding of the NMR characteristics of this molecule, which is essential for its use in research and development. The provided experimental protocols offer a reliable framework for obtaining high-quality spectral data for this and similar compounds.

References

  • Inhibitors of the menin-mll interaction. WO2017214367A1.
  • PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. Retrieved from [Link]

  • Inhibitors of the menin-mll interaction. WO2022241265A1.
  • Inhibitors of the menin-mll interaction. US20210053974A1.
  • Inhibitors of the MENIN-MLL interaction. CN109743875B.
  • 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophphosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer. WO2003037346A1.
  • SpectraBase. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.).
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  • PubChem. (n.d.). Acetone-D6. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of Methyl 5-fluoro-2-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical sciences and synthetic chemistry, a comprehensive understanding of a compound's solubility profile is a cornerstone of successful drug development and process optimization.[1][2] The solubility of an active pharmaceutical ingredient (API) in various organic solvents dictates critical parameters ranging from reaction kinetics and purification strategies to the formulation of the final dosage form. This guide provides a detailed technical overview of the solubility profile of Methyl 5-fluoro-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of solubility, present a framework for predicting solubility based on molecular structure, and provide robust, step-by-step protocols for the experimental determination of its solubility in a range of organic solvents. The insights provided herein are grounded in established physicochemical principles and field-proven methodologies to ensure scientific integrity and practical applicability.

Physicochemical Properties of this compound

A foundational understanding of the molecular properties of this compound is essential to predict and interpret its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₉FO₃[3][4]
Molecular Weight 184.16 g/mol [3][4]
IUPAC Name This compound[3]
Structure PubChem
CAS Number 151793-20-3[3][4]

The structure reveals a benzene ring substituted with a fluorine atom, a methoxy group, and a methyl ester group. The presence of the ester and methoxy groups provides sites for polar interactions, while the aromatic ring is nonpolar. The fluorine atom can also participate in dipole-dipole interactions. This combination of functional groups suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents of varying polarities.

Theoretical Framework for Solubility Prediction

The age-old chemical maxim "like dissolves like" serves as a fundamental principle in predicting solubility.[5][6] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Polarity and Hydrogen Bonding

The polarity of both the solute and the solvent is a primary determinant of solubility.[7] Solvents can be broadly classified as polar (e.g., alcohols, water) and nonpolar (e.g., hexane, toluene). Polar solvents have permanent dipoles and can engage in dipole-dipole interactions and, in some cases, hydrogen bonding. Nonpolar solvents primarily interact through weaker van der Waals forces.

This compound possesses both polar (ester, methoxy, fluoro groups) and nonpolar (aromatic ring) characteristics. Therefore, it is expected to be more soluble in solvents of intermediate polarity. While it lacks a hydrogen bond donor, the oxygen atoms in the ester and methoxy groups can act as hydrogen bond acceptors. This suggests that it will have some solubility in protic solvents like alcohols.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[9][10] The principle is that substances with similar HSP values are likely to be miscible.[9][10]

The HSP for a solute and a solvent can be used to calculate a "solubility distance" (Ra). A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, higher solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This theoretical framework is invaluable for pre-screening solvents and optimizing solvent mixtures for processes like crystallization and chromatography.[8][10]

Experimental Determination of Solubility Profile

A systematic experimental approach is necessary to accurately determine the solubility profile of this compound. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents with varying polarities and functional groups.

Protocol:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the selected solvent in small portions.

  • After each addition, vigorously shake the test tube.

  • Observe and record whether the compound is soluble, partially soluble, or insoluble.[6][11]

Suggested Solvents for Screening:

  • Nonpolar: Hexane, Toluene

  • Moderately Polar (Aprotic): Dichloromethane, Ethyl Acetate

  • Moderately Polar (Protic): Isopropanol, Ethanol

  • Polar Aprotic: Acetone, Acetonitrile

  • Polar Protic: Methanol

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility, as recommended by the International Council for Harmonisation (ICH).[12][13]

Protocol:

  • Add an excess amount of this compound to a series of sealed flasks, each containing a known volume of a specific organic solvent.

  • Place the flasks in a constant temperature shaker bath, typically at 25 °C and/or 37 °C for pharmaceutical relevance.[12][14]

  • Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • After reaching equilibrium, allow the flasks to stand undisturbed for a set period to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the clear supernatant of each flask using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantify the concentration of this compound in the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the solubility in units such as mg/mL or mol/L.

Experimental Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess Methyl 5-fluoro-2-methoxybenzoate to solvent B Agitate in constant temperature shaker bath (e.g., 24-48h) A->B Establish Equilibrium C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D Isolate Saturated Solution E Dilute sample D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F Prepare for Analysis G Calculate solubility (mg/mL or mol/L) F->G Data Processing

Caption: Workflow for the Shake-Flask Method.

Predicted Solubility Profile and Discussion

Based on the physicochemical principles discussed, a predicted solubility profile for this compound in common organic solvents is presented below. This table should be populated with experimental data for a definitive profile.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar HexaneLowLimited interaction with the polar functional groups of the solute.
TolueneModerateAromatic ring of toluene can interact favorably with the benzene ring of the solute via π-stacking.
Moderately Polar (Aprotic) DichloromethaneHighGood balance of polarity to interact with both polar and nonpolar regions of the solute.
Ethyl AcetateHighSimilar ester functionality and moderate polarity create favorable interactions.
Moderately Polar (Protic) IsopropanolModerate to HighCan act as a hydrogen bond donor to the solute's acceptor sites, but the alkyl chain reduces overall polarity compared to methanol.
EthanolModerate to HighCapable of hydrogen bonding with the solute.
Polar Aprotic AcetoneHighThe polar carbonyl group interacts well with the ester and methoxy groups.
AcetonitrileModerateThe nitrile group is highly polar, which may lead to less favorable interactions with the nonpolar regions of the solute compared to acetone.
Polar Protic MethanolHighSmall, polar molecule capable of hydrogen bonding, leading to strong solute-solvent interactions.

Relationship between Solvent Polarity and Solubility

G cluster_solvents Solvent Polarity Spectrum Nonpolar Nonpolar (e.g., Hexane) Intermediate Intermediate Polarity (e.g., DCM, Acetone) Polar Polar (e.g., Methanol) Solute Methyl 5-fluoro-2- methoxybenzoate Solute->Nonpolar Low Solubility Solute->Intermediate High Solubility Solute->Polar Moderate-High Solubility

Caption: Predicted Solubility vs. Solvent Polarity.

Conclusion

The solubility profile of this compound is a critical dataset for its effective utilization in research and development. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility in a variety of organic solvents. A systematic approach, combining theoretical predictions with robust experimental validation via methods like the shake-flask protocol, is essential for generating a reliable and actionable solubility profile. The resulting data will empower scientists to make informed decisions in process development, purification, and formulation, ultimately accelerating the path from laboratory synthesis to final application.

References

  • American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Azimi, S., et al. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. ACS Publications.
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.
  • Paseban, M., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate.
  • Martinez, F., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
  • Kolisnyk, M., et al. (n.d.). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. ResearchGate.
  • UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery.
  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts.
  • ResearchGate. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.
  • LibreTexts. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. LibreTexts.
  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. PubChem.
  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary.
  • American Chemical Society. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. SALTISE.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency.
  • ResearchGate. (n.d.). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ResearchGate.
  • SynQuest Laboratories. (n.d.). This compound. SynQuest Laboratories.

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safety, handling, and MSDS for Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of Methyl 5-fluoro-2-methoxybenzoate

Introduction: this compound (CAS No. 151793-20-3) is a fluorinated aromatic ester commonly utilized as a building block in medicinal chemistry and the development of novel pharmaceutical agents.[1] Its structural motifs are pertinent to the synthesis of complex organic molecules. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses necessary for the safe utilization of this compound in a research and development setting.

Disclaimer: Specific toxicological and hazard data for this compound are not extensively published. The safety recommendations and hazard classifications presented in this document are synthesized from the Material Safety Data Sheet (MSDS) of its parent compound, 5-fluoro-2-methoxybenzoic acid, and other structurally similar molecules.[2] It is imperative to handle this compound with the caution appropriate for a substance whose hazards have not been fully characterized.

Hazard Identification and Classification

Based on data from its parent acid, this compound should be treated as a hazardous substance. The anticipated GHS classification necessitates careful handling to avoid irritation and respiratory effects.

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2]
  • Signal Word: Warning [3]

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280[2][3]

    • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[2][3][4]

    • Storage: P403+P233, P405[2][3]

    • Disposal: P501[2][3]

Physical and Chemical Properties

A clear understanding of the compound's physical properties is foundational to its safe handling and storage.

Property Value Source
Molecular Formula C₉H₉FO₃PubChem[1]
Molecular Weight 184.16 g/mol PubChem[1]
CAS Number 151793-20-3PubChem[1]
Appearance Data not available; likely a solid.Inferred from related compounds.[4][5]
Melting Point Data not available. (Parent acid: 87-91 °C)[6][7]
Boiling Point Data not available.
Solubility Data not available. (Parent acid is insoluble in water).[6][7]

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential to minimize exposure.

Engineering Controls: The First Line of Defense

The causality behind engineering controls is to contain the chemical at the source, preventing it from entering the laboratory environment.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to mitigate the risk of respiratory irritation from dust or vapors.[2][4]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located close to the workstation.[2] This is a self-validating system; its presence allows for immediate and effective first aid in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

PPE serves as the final barrier between the researcher and the chemical. The selection must be based on the anticipated hazards of skin, eye, and respiratory contact.

Protection Type Specification Rationale & Standards
Eye/Face Chemical safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles causing serious eye irritation. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Chemically resistant gloves (Nitrile rubber recommended) and a lab coat. Impervious clothing may be required for larger quantities.Prevents skin contact which can cause irritation. Gloves must be inspected before use and removed using the proper technique to avoid cross-contamination.[2][8]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate, exposure limits are exceeded, or if irritation is experienced. The potential for respiratory irritation makes this a critical consideration.[2]

Safe Handling and Storage Protocols

Methodical and cautious procedures are paramount for the routine use and storage of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, review this guide and the available MSDS for related compounds. Ensure the fume hood is operational and all required PPE is available and in good condition.

  • Personal Protection: Don all required PPE as specified in Section 3.2.

  • Dispensing: Conduct all weighing and transfers within the chemical fume hood. Avoid creating dust if the material is solid.

  • Reaction Setup: Keep all containers tightly closed when not in use.[2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate all equipment and the work area.

  • Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9]

Storage Requirements
  • Container: Keep the container tightly closed to prevent contamination and potential release.[2]

  • Location: Store in a dry, cool, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[2][10]

  • Security: The compound should be stored in a locked cabinet or an area with restricted access, as indicated by the P405 precautionary statement.[2][3]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[2][3] If symptoms such as respiratory irritation or difficulty breathing occur, seek medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical advice.[2]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Rinse the mouth thoroughly with water.[3] Do not induce vomiting. Seek medical attention if you feel unwell.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

  • Specific Hazards: Combustion may produce hazardous gases including carbon monoxide, carbon dioxide, and hydrogen fluoride.[2]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products.[2][3]

Accidental Spill Response Workflow

A systematic approach is required to manage a chemical spill safely and effectively. The following workflow outlines the critical decision points and actions.

Step-by-Step Spill Cleanup Protocol
  • Alert & Assess: Immediately alert personnel in the vicinity. Assess the size and nature of the spill to determine if it is minor or major.

  • Secure the Area: Restrict access to the spill area. If the spill is large or involves volatile materials, evacuate the laboratory and notify emergency services.

  • Don PPE: Wear the appropriate PPE as detailed in Section 3.2, including respiratory protection, gloves, and eye protection.

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[11][12]

  • Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a suitable, labeled waste container, avoiding dust generation.[2][13]

    • For a liquid spill, cover with absorbent material. Once fully absorbed, scoop the material into a labeled, sealed container for disposal.[14]

  • Decontamination: Clean the spill area thoroughly with soap and water.[15] Collect the cleaning materials for disposal as hazardous waste.

  • Disposal: Dispose of the sealed container of waste and contaminated cleaning materials according to institutional and local environmental regulations.[2]

Spill_Response_Workflow Workflow for Chemical Spill Response cluster_assessment Phase 1: Assessment & Initial Response cluster_major Phase 2a: Major Spill Protocol cluster_minor Phase 2b: Minor Spill Protocol cluster_final Phase 3: Final Steps Spill Spill Occurs Assess Assess Spill (Size, Hazard, Location) Spill->Assess Evacuate Evacuate Area Close Doors Assess->Evacuate Major Spill (>1L, High Hazard, Poor Ventilation) Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE Minor Spill (Manageable, Known Hazard) Alert Alert EHS & Emergency Services (Provide Details) Evacuate->Alert Report Document Incident & Restock Spill Kit Alert->Report Contain Contain Spill (Use Absorbent Dikes) Don_PPE->Contain Cleanup Collect Material (Absorb Liquid / Sweep Solid) Contain->Cleanup Decontaminate Decontaminate Area (Soap & Water) Cleanup->Decontaminate Dispose Package & Label Waste For Hazardous Disposal Decontaminate->Dispose Dispose->Report

Caption: Logical workflow for responding to a chemical spill.

References

  • Hazardous Substance Fact Sheet - NJ.gov (Methyl Benzoate). [Link]

  • Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. PubChem. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Spill Control/Emergency Response - EHSO Manual. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]

  • Chemical Spill and Response Guideline - UQ Policy and Procedure Library. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville. [Link]

  • MSDS of 2-Fluoro-5-methylbenzoic acid - Capot Chemical. [Link]

  • 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. [Link]

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A Technical Guide to Methyl 5-fluoro-2-methoxybenzoate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review of Commercial Sourcing, Pricing, and Synthetic Utility for Drug Discovery Professionals

Introduction

Methyl 5-fluoro-2-methoxybenzoate is a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a target compound, including its metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth analysis of the commercial landscape for this valuable reagent, including a survey of suppliers, current pricing, and available purity levels. Furthermore, it delves into the synthetic context of this molecule, offering insights into its preparation and its application as a key intermediate in the development of bioactive compounds.

Commercial Availability and Sourcing

The procurement of high-quality starting materials is a critical first step in any research and development campaign. For this compound (CAS No. 151793-20-3), a number of reputable chemical suppliers offer this compound in various quantities and purities. The choice of supplier often depends on a balance of factors including cost, required purity for the intended application, available quantities (from research-scale to bulk), and the supplier's ability to provide comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of commercial suppliers for this compound, compiled from currently available data. Prices are subject to change and should be verified on the respective supplier's website.

SupplierPurityAvailable QuantitiesPrice (USD)
Chiralen99%1g, 5g, 25g$33.00 (1g), $51.00 (5g), $250.00 (25g)[1]
SynQuest LaboratoriesNot SpecifiedPrice on ApplicationPOA[2]
King-PharmNot SpecifiedInquiry for pricingContact for price[3]
AmbeedNot SpecifiedInquiry for pricingContact for price[4]
FluorochemNot SpecifiedInquiry for pricingContact for price[5]

Note: POA (Price on Application) indicates that pricing is provided upon request and may be dependent on the quantity and required specifications.

Considerations for Procurement: A Scientist's Perspective

When selecting a supplier for this compound, researchers should consider the stage of their work. For early-stage discovery and initial synthetic route-finding, a smaller quantity from a supplier like Chiralen with clear, upfront pricing may be suitable.[1] For later-stage development, where larger quantities and consistent batch-to-batch quality are paramount, establishing a relationship with a supplier that offers bulk quantities, such as SynQuest Laboratories or King-Pharm, would be more appropriate.[2][3]

The purity of the material is another critical consideration. A stated purity of 99% from a supplier like Chiralen is generally suitable for most medicinal chemistry applications.[1] However, for applications where trace impurities could interfere with sensitive assays or catalytic processes, it is crucial to obtain a detailed Certificate of Analysis to understand the impurity profile. The trustworthiness of a supplier is often gauged by the quality and completeness of their documentation and their responsiveness to technical inquiries.

Synthetic Utility and Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a range of more complex molecules. Its utility stems from the reactivity of its functional groups, which can be selectively manipulated to build molecular complexity.

Synthesis of this compound

While this guide focuses on the commercial availability of this compound, understanding its synthesis can be valuable for process development and for instances where a custom synthesis may be required. A common laboratory-scale synthesis involves the methylation of the corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid.

A general procedure for the esterification of a carboxylic acid to its methyl ester is as follows:

Protocol: Fischer Esterification of 5-fluoro-2-methoxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methoxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

The precursor, 5-fluoro-2-methoxybenzoic acid, can be prepared by the methylation of 5-fluorosalicylic acid.[6]

Logical Workflow for Procurement and Application

G cluster_procurement Procurement Phase cluster_application Application Phase identify_need Identify Need for This compound supplier_survey Survey Suppliers (e.g., Chiralen, SynQuest) identify_need->supplier_survey compare_specs Compare Purity, Price, and Availability supplier_survey->compare_specs request_docs Request CoA and SDS compare_specs->request_docs place_order Place Order request_docs->place_order receive_reagent Receive and Log Reagent place_order->receive_reagent Shipment characterization Confirm Identity and Purity (e.g., NMR, LC-MS) receive_reagent->characterization synthetic_step Utilize in Synthesis (e.g., Amide Coupling) characterization->synthetic_step product_isolation Isolate and Purify Product synthetic_step->product_isolation biological_testing Biological Evaluation product_isolation->biological_testing

Caption: A typical workflow from identifying the need for a chemical reagent to its application in a research setting.

Role as a Precursor in Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common transformation in the synthesis of many drug candidates. The fluorine and methoxy substituents on the aromatic ring can influence the conformation and electronic properties of the final molecule, potentially leading to improved biological activity and pharmacokinetic profiles.

Fluorinated benzoic acids and their derivatives are utilized in the synthesis of a variety of therapeutic agents, including inhibitors of enzymes such as Bruton's Tyrosine Kinase (BTK) and HIV-1 integrase.[7][8] The 5-fluoro-2-methoxybenzoyl moiety, which can be derived from the title compound, is a key component in the design of some of these inhibitors.

Signaling Pathway Context: BTK Inhibition

BTK_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylation Cascade Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Derived from intermediates like This compound) Inhibitor->BTK Inhibition

Caption: Simplified diagram illustrating the role of BTK in B-cell signaling and its inhibition by targeted therapies.

Conclusion

This compound is a readily available and synthetically versatile building block that plays an important role in modern drug discovery. A clear understanding of the commercial landscape allows researchers to make informed decisions about sourcing this key intermediate. The strategic incorporation of the 5-fluoro-2-methoxybenzoyl scaffold can lead to the development of novel therapeutics with enhanced properties. As with any chemical reagent, careful consideration of purity, documentation, and supplier reliability is essential to ensure the integrity and reproducibility of research findings.

References

  • King-Pharm. (n.d.). 151793-20-3 this compound. Retrieved January 14, 2026, from [Link]

  • LookChem. (n.d.). What is the background and overview of 5-FLUORO-2-METHOXYBENZOIC ACID?. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).

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The Strategic Role of Methyl 5-fluoro-2-methoxybenzoate: A Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the judicious selection of chemical intermediates is paramount to the successful synthesis of complex molecular targets. Methyl 5-fluoro-2-methoxybenzoate, a fluorinated aromatic ester, has emerged as a critical building block, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth analysis of its synthesis, chemical properties, and its pivotal role as a chemical intermediate, with a special focus on its application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib.

Physicochemical Properties and Spectroscopic Data of this compound

This compound is a white to off-white solid at room temperature. Its molecular structure, featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, imparts unique electronic properties that are highly advantageous in organic synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 151793-20-3
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance White to off-white solid
Melting Point 87-91 °C

The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the aromatic ring and the ester functionality, making it a versatile intermediate for a variety of chemical transformations.

Table 2: Spectroscopic Data for this compound [2][3]

Spectroscopy Key Features
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, and the methyl ester protons.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl ester groups.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester, C-O stretching of the ether and ester, and C-F stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid. This acid-catalyzed reaction is typically carried out using an excess of methanol, which serves as both a reagent and a solvent, to drive the equilibrium towards the product.

Experimental Protocol: Fischer Esterification of 5-fluoro-2-methoxybenzoic Acid

This protocol is based on established Fischer esterification procedures for aromatic carboxylic acids.[4]

Materials:

  • 5-fluoro-2-methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-methoxybenzoic acid and an excess of anhydrous methanol (typically 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of a large excess of methanol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield according to Le Chatelier's principle.[4]

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[5][6]

  • Aqueous Workup: The washing steps with water, sodium bicarbonate solution, and brine are crucial for removing unreacted starting materials, the acid catalyst, and any water-soluble byproducts, ensuring the purity of the final product.

The Pivotal Role of this compound in the Synthesis of Pirtobrutinib

This compound is a key starting material in the multi-step synthesis of Pirtobrutinib, a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of mantle cell lymphoma and other B-cell malignancies.[1][7] The synthesis of Pirtobrutinib from this intermediate involves a series of transformations, primarily the conversion of the methyl ester to a secondary amide.

Synthetic Pathway to Pirtobrutinib

The synthesis of Pirtobrutinib from 5-fluoro-2-methoxybenzoic acid involves the initial formation of an activated species, such as an acid chloride, followed by amidation.[8] The use of this compound offers an alternative route via direct aminolysis, although the acid chloride route is often preferred for its higher reactivity.

dot

Pirtobrutinib_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Aminolysis cluster_2 Further Steps A 5-Fluoro-2-methoxybenzoic Acid B This compound A->B Methanol, H₂SO₄ (cat.) D N-Substituted-5-fluoro-2-methoxybenzamide B->D Heating C Key Amine Intermediate* C->D E Cyclization & Hydrolysis D->E Multiple Steps F Pirtobrutinib E->F caption *5-amino-3-[4-(aminomethyl)phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carboxamide

Caption: Synthetic overview from this compound to Pirtobrutinib.

Mechanism of Key Transformation: Aminolysis of this compound

The conversion of the methyl ester to the corresponding amide is a critical step in the synthesis of Pirtobrutinib. This transformation, known as aminolysis, can proceed through a stepwise addition-elimination mechanism.

dot

Aminolysis_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination start This compound + R-NH₂ ts1 Tetrahedral Intermediate start->ts1 Addition product N-Substituted Amide + Methanol ts1->product Elimination of Methoxide caption Simplified mechanism of aminolysis.

Caption: Simplified mechanism of the aminolysis of this compound.

In this mechanism, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8][9][10][11][12] This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a methoxide ion, which is then protonated to form methanol, yielding the desired amide product. The reaction is typically driven to completion by heating.

The presence of the fluorine atom on the aromatic ring can influence the rate of this reaction. As an electron-withdrawing group, fluorine can slightly increase the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack.

Broader Applications and Future Perspectives

While the synthesis of Pirtobrutinib is a prominent example, the utility of this compound and its parent acid extends to other areas of medicinal and agrochemical research.[13] The fluorinated benzoic acid motif is a common feature in many biologically active molecules.[14][15][16]

The strategic incorporation of fluorine into drug candidates can enhance several key properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Affinity: Fluorine can participate in favorable interactions with protein targets, enhancing binding affinity and potency.

  • Lipophilicity: The introduction of fluorine can modulate a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

The versatility of this compound as a chemical intermediate, coupled with the beneficial effects of fluorine in drug design, ensures its continued importance in the development of novel therapeutics and other fine chemicals. As synthetic methodologies advance, the demand for such well-defined and strategically functionalized building blocks is expected to grow.

Conclusion

This compound serves as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of functional groups, influenced by the presence of fluorine and a methoxy substituent, makes it an invaluable intermediate for the construction of complex and biologically active molecules. The successful application of this compound in the synthesis of Pirtobrutinib highlights its significance in the pharmaceutical industry. For researchers and scientists in drug development, a thorough understanding of the properties, synthesis, and reactivity of such core intermediates is essential for the efficient and innovative creation of the next generation of medicines.

References

  • Akhmedov, N. G., & Larin, A. A. (2005). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. The Journal of Physical Chemistry A, 109(50), 11470–11474. [Link]

  • Akhmedov, N. G., & Larin, A. A. (2005). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. PubMed. [Link]

  • Chemistry LibreTexts. (2020). 18.
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  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
  • Google Patents. (n.d.). WO2024194890A1 - Solid state forms of pirtobrutinib and process for the preparation of intermediate thereof.
  • PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Technical Disclosure Commons. (2025). A process for the preparation of Pirtobrutinib and its intermediates thereof. [Link]

  • Technical Disclosure Commons. (2024). Novel crystalline form of Pirtobrutinib and its process for preparation. [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

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A Guide to the Spectroscopic Characterization of Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-fluoro-2-methoxybenzoate (C₉H₉FO₃, M.W. 184.16 g/mol ) is a substituted aromatic ester with applications as a building block in medicinal chemistry and drug discovery.[1][2] Accurate and unambiguous structural confirmation is paramount for ensuring the integrity of research and development pathways. This technical guide provides an in-depth analysis of the characterization of this compound using two core analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. We will explore the theoretical underpinnings, practical experimental considerations, and detailed interpretation of the spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

Mass Spectrometry: Deconstructing the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of organic compounds, Electron Ionization (EI) is a common and effective method that provides a characteristic fragmentation pattern, serving as a molecular fingerprint.

The Causality of Experimental Design

The choice of EI at a standard energy of 70 eV is deliberate. This energy level is significantly higher than the ionization energy of most organic molecules, leading to reproducible and extensive fragmentation. This extensive fragmentation is crucial, as it provides a wealth of structural information beyond just the molecular weight, creating a self-validating dataset where the fragments logically sum to the parent molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a volatile solvent such as methanol or dichloromethane. The high volatility ensures efficient sample introduction and minimizes solvent interference.

  • Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

  • Ionization: Bombard the vaporized sample with electrons accelerated to 70 eV. This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+).

  • Fragmentation: The molecular ion, possessing excess energy, undergoes fragmentation, breaking at its weakest bonds to form a series of smaller, stable cations and neutral radicals.

  • Analysis: The positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Interpreting the Mass Spectrum of this compound

The mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion peak and structural details from the fragmentation pattern. Aromatic structures are notably stable, often resulting in a prominent molecular ion peak.[3]

Molecular Ion (M•+): The molecular ion peak is expected at m/z 184 , corresponding to the molecular weight of the compound (C₉H₉FO₃).[4][5]

Key Fragmentation Pathways: The fragmentation of aromatic esters is well-characterized and follows predictable pathways.[3][6]

  • Loss of a Methoxy Radical (•OCH₃): The most common initial fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (31 Da). This forms a highly stable acylium ion. This fragment is often the base peak (most abundant).

    • [M - 31]⁺ = m/z 153

  • Loss of Carbon Monoxide (CO): The resulting acylium ion (m/z 153) can further fragment by losing a neutral molecule of carbon monoxide (28 Da).

    • [M - 31 - 28]⁺ = m/z 125

  • Loss of the Carbomethoxy Group (•COOCH₃): An alternative fragmentation involves the cleavage of the bond between the aromatic ring and the ester group, leading to the loss of the carbomethoxy radical (59 Da).

    • [M - 59]⁺ = m/z 125

The convergence of two different pathways to the same m/z value (125) reinforces the structural assignment.

Data Presentation: Predicted Mass Fragments
m/z Value Proposed Ion Structure Neutral Loss Mass Lost (Da)
184[C₉H₉FO₃]•+-0
153[C₈H₆FO₂]⁺•OCH₃31
125[C₇H₆FO]⁺CO28
Visualization: Fragmentation Pathway

G M Molecular Ion [C₉H₉FO₃]•+ m/z 184 F1 Acylium Ion [C₈H₆FO₂]⁺ m/z 153 M->F1 - •OCH₃ (31 Da) F2 [C₇H₆FO]⁺ m/z 125 F1->F2 - CO (28 Da)

Caption: Predicted EI-MS fragmentation pathway for this compound.

Infrared Spectroscopy: Mapping the Functional Groups

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at frequencies corresponding to its natural vibrational modes.

The Logic of Spectral Analysis

An IR spectrum is a plot of light absorbance (or transmittance) versus wavenumber (cm⁻¹). The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). While the functional group region allows for the identification of key bonds (C=O, C-H, C-O), the fingerprint region contains a complex pattern of vibrations unique to the molecule as a whole, providing a powerful method for confirming identity by matching against a known standard.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation.

  • Data Acquisition: An IR beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, where absorption can occur.

  • Analysis: The attenuated IR beam is collected by a detector, and a Fourier transform is applied to the signal to generate the infrared spectrum. A background spectrum of the clean, empty crystal is always taken first and automatically subtracted.

Interpreting the IR Spectrum of this compound

The IR spectrum of this molecule will display a series of characteristic absorption bands that confirm its structure as a substituted aromatic ester. Aromatic esters follow a "Rule of Three" with three strong, characteristic peaks.[8][9]

  • Aromatic C-H Stretch: A weak to medium absorption band appearing just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).[10][11]

  • Aliphatic C-H Stretch: Medium absorption bands from the two methyl groups (-OCH₃ and -COOCH₃) appearing just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[12]

  • Ester Carbonyl (C=O) Stretch: This is one of the most prominent and easily identifiable peaks in the spectrum. For an aromatic ester, conjugation with the benzene ring lowers the frequency. It will appear as a very strong, sharp band in the range of 1730-1715 cm⁻¹ .[8][10]

  • Aromatic C=C Bending: Medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • Asymmetric C-O-C Stretch: A strong, intense band associated with the C(=O)-O portion of the ester linkage, typically found between 1310-1250 cm⁻¹ .[8]

  • Symmetric O-C-C Stretch: The second strong C-O stretching band, found in the 1130-1100 cm⁻¹ range.[8]

  • C-F Stretch: A strong absorption due to the carbon-fluorine bond is expected in the fingerprint region, typically between 1250-1000 cm⁻¹.

Data Presentation: Characteristic Infrared Absorptions
Wavenumber Range (cm⁻¹) Bond Vibration Expected Intensity
3100-3030Aromatic C-H StretchMedium to Weak
2980-2850Aliphatic C-H StretchMedium
1730-1715Ester C=O StretchStrong, Sharp
1600-1450Aromatic C=C BendMedium to Weak
1310-1250Asymmetric C-O-C StretchStrong
1130-1100Symmetric O-C-C StretchStrong
1250-1000C-F StretchStrong
Visualization: Analytical Workflow

G cluster_0 Mass Spectrometry cluster_1 Infrared Spectroscopy MS_Sample Sample in Volatile Solvent MS_Analysis EI-MS Analysis (70 eV) MS_Sample->MS_Analysis MS_Data Mass Spectrum (m/z vs. Abundance) MS_Analysis->MS_Data MS_Interp Identify M•+ and Fragmentation Pattern MS_Data->MS_Interp Conclusion Structural Confirmation MS_Interp->Conclusion IR_Sample Neat Sample IR_Analysis ATR-FTIR Analysis IR_Sample->IR_Analysis IR_Data IR Spectrum (%T vs. cm⁻¹) IR_Analysis->IR_Data IR_Interp Identify Functional Group Absorptions IR_Data->IR_Interp IR_Interp->Conclusion

Caption: Workflow for the integrated spectroscopic analysis of a chemical entity.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is definitively achieved through the complementary application of Mass Spectrometry and Infrared Spectroscopy.

  • Mass Spectrometry confirms the molecular weight of 184 Da via the molecular ion and provides a logical fragmentation pattern (key fragments at m/z 153 and 125 ) consistent with the proposed aromatic ester structure.

  • Infrared Spectroscopy provides unambiguous evidence for the presence of all key functional groups: the aromatic ring (~3050, 1600-1450 cm⁻¹), the ester carbonyl (~1725 cm⁻¹ ), the characteristic dual C-O stretches (~1280 and ~1115 cm⁻¹ ), and aliphatic C-H bonds (~2960 cm⁻¹).

Together, these self-validating analytical techniques provide a robust and reliable confirmation of the chemical identity and purity of this compound, a critical requirement for its use in research and development.

References

  • Time in Scott County, US. (n.d.). Google Search.
  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. ResearchGate. Retrieved from [Link]

  • Garrido, M. D., Fiti, P., & Campos-Martin, J. M. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. ResearchGate. Retrieved from [Link]

  • Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(11), 1495–1506. ACS Publications. Retrieved from [Link]

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  • Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-fluorobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Tan, Y. C., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(8), 2049. NIH. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Methyl 5-fluoro-2-methoxybenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 5-fluoro-2-methoxybenzoate in nucleophilic aromatic substitution (SNAr) reactions. We delve into the underlying mechanistic principles, provide detailed experimental protocols, and explore the versatility of this reagent in synthesizing a diverse range of substituted aromatic compounds. The unique electronic properties conferred by the fluoro and methoxy substituents make this molecule a valuable building block in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of this compound in SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which relies on electron-rich arenes, SNAr reactions are most efficient with electron-deficient aromatic systems.[1][2] The presence of electron-withdrawing groups (EWGs) is crucial for activating the aromatic ring towards nucleophilic attack.[1][3][4]

This compound emerges as a particularly strategic substrate for SNAr for several key reasons:

  • Activation by Electron-Withdrawing Groups: The fluorine atom and the methyl ester group both act as electron-withdrawing groups, effectively reducing the electron density of the benzene ring and making it more susceptible to nucleophilic attack.[4]

  • Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. This is counterintuitive to trends observed in aliphatic nucleophilic substitutions (SN1 and SN2) but is a hallmark of the SNAr mechanism where the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[1][5]

  • Regiocontrol: The substituents on the ring direct the incoming nucleophile to the carbon atom bearing the fluorine. The ortho methoxy group and the para methyl ester group work in concert to stabilize the intermediate Meisenheimer complex.

  • Synthetic Versatility: The resulting 5-substituted-2-methoxybenzoate core is a versatile scaffold found in numerous biologically active molecules and functional materials. The ester can be readily hydrolyzed to the corresponding carboxylic acid, and the methoxy group can be cleaved to a phenol, offering further opportunities for derivatization.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the fluorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7] The loss of aromaticity during this step makes it energetically demanding.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The stability of the Meisenheimer complex is paramount to the success of the reaction. The electron-withdrawing fluorine and methyl ester groups, positioned ortho and para to the site of nucleophilic attack, effectively delocalize the negative charge of the intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.[4]

Caption: Generalized workflow of the SNAr addition-elimination mechanism.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific nucleophile and desired scale.

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly when using moisture-sensitive nucleophiles or bases.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

  • Temperature Control: The reaction temperature is a critical parameter and should be carefully controlled. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

Protocol 1: SNAr with an Amine Nucleophile (Synthesis of a Substituted Aniline Derivative)

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, or a primary aniline)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO or DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Stir the reaction mixture at 80-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: SNAr with a Thiol Nucleophile (Synthesis of a Thioether Derivative)

This protocol outlines the reaction with a thiol to form an aryl thioether.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • If using sodium hydride, suspend NaH (1.2 eq) in anhydrous THF or DMF in a dry round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive thiols.

  • If using potassium carbonate, combine the thiol (1.2 eq), potassium carbonate (2.0 eq), and this compound (1.0 eq) in DMF and heat to 60-100 °C.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. Please note that yields are representative and can vary based on the specific substrate and reaction scale.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMSO1001285-95
AnilineCs₂CO₃DMF1201670-85
ThiophenolNaHTHF25-60880-90
Sodium MethoxideN/AMethanol656>95

Visualization of the Synthetic Workflow

The following diagram illustrates a general experimental workflow for a typical SNAr reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Nucleophile - Base assembly Assemble Glassware (Flask, Condenser) reagents->assembly solvent Add Anhydrous Solvent assembly->solvent atmosphere Establish Inert Atmosphere (N₂ or Ar) solvent->atmosphere heating Heat to Desired Temperature atmosphere->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃), or employing a more polar aprotic solvent.

  • Side Reactions: The ester group can be susceptible to hydrolysis or aminolysis under harsh basic conditions or with highly nucleophilic amines at elevated temperatures. If this is observed, milder conditions or protection of the ester may be necessary.

  • Nucleophile Compatibility: Highly basic nucleophiles may lead to competing reactions. Careful selection of the base is crucial. For instance, with alcohol nucleophiles, using the corresponding sodium alkoxide in the parent alcohol as the solvent is a common and effective strategy.

Conclusion

This compound is a highly effective and versatile substrate for nucleophilic aromatic substitution reactions. The strategic placement of the fluoro, methoxy, and methyl ester groups provides a robust platform for the synthesis of a wide array of functionalized aromatic compounds. The protocols and guidelines presented herein are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from [Link]

  • Grokipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. Retrieved from [Link]

Sources

experimental procedure for amidation of Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-008

Title: Streamlined Protocol for the Direct Amidation of Methyl 5-fluoro-2-methoxybenzoate

Introduction

The synthesis of benzamide derivatives is a cornerstone of medicinal chemistry and drug development, as this moiety is a key structural feature in a multitude of pharmacologically active compounds. Specifically, 5-fluoro-2-methoxybenzamide and its analogues are important intermediates in the synthesis of various therapeutic agents, including antiviral medications.[1][2] This application note provides a detailed, field-proven protocol for the direct amidation of this compound. The described methodology focuses on a base-promoted approach, offering a balance of efficiency, practicality, and broad substrate applicability.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated experimental procedure.

Causality of Experimental Design

Traditional amidation methods often involve the use of coupling agents or require harsh reaction conditions, which can lead to issues with atom economy and environmental impact.[4] Direct amidation of esters presents a more attractive and streamlined alternative.[4] This protocol leverages a strong base to facilitate the nucleophilic attack of an amine on the ester carbonyl, promoting the formation of the desired amide. The choice of a potent, non-nucleophilic base is critical to deprotonate the amine, thereby increasing its nucleophilicity without competing in the primary reaction. The selection of an appropriate solvent is equally important to ensure the solubility of all reactants and to facilitate the reaction at a suitable temperature.

Materials and Methods
Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
This compound≥98%Commercially AvailableStarting material.
Amine (e.g., ammonia, primary/secondary amine)AnhydrousCommercially AvailableNucleophile. Ensure dryness.
Potassium tert-butoxide (t-BuOK)≥98%Commercially AvailableStrong, non-nucleophilic base.
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableAnhydrous solvent is crucial.
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercially AvailableAlternative strong base.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableAlternative anhydrous solvent.
Diethyl etherAnhydrousCommercially AvailableFor extraction.
Saturated aqueous ammonium chloride (NH4Cl)Prepared in-houseFor quenching the reaction.
Saturated aqueous sodium chloride (brine)Prepared in-houseFor washing.
Anhydrous sodium sulfate (Na2SO4)Commercially AvailableFor drying organic phase.
Round-bottom flaskVarious sizesStandard lab supplier
Magnetic stirrer and stir barsStandard lab supplier
Syringes and needlesStandard lab supplierFor transfer of anhydrous reagents.
Inert atmosphere setup (e.g., nitrogen or argon)Standard lab supplierEssential for reactions with n-BuLi.
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially AvailableFor reaction monitoring.[5]
Rotary evaporatorStandard lab supplierFor solvent removal.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Strong Bases: Potassium tert-butoxide and n-Butyllithium are highly reactive and corrosive. Handle them with extreme care in a fume hood and under an inert atmosphere.[6] n-BuLi is also pyrophoric.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Quenching: The reaction quench should be performed slowly and carefully, especially when using reactive organometallic reagents like n-BuLi.

Experimental Protocols

Two primary protocols are presented, offering flexibility based on the specific amine and available laboratory infrastructure.

Protocol 1: Potassium tert-Butoxide in DMSO

This method is generally applicable for a wide range of amines and is experimentally straightforward.[3]

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMSO to dissolve the starting material.

  • Amine Addition: Add the desired amine (1.2 eq) to the solution.

  • Base Addition: Slowly add potassium tert-butoxide (2.5 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 1-3 hours).[5]

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with saturated aqueous ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate), to afford the desired amide.

Protocol 2: n-Butyllithium in THF

This protocol is particularly useful for less reactive amines or when a stronger base is required.[3][4] It necessitates the use of an inert atmosphere.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (2.0 eq) dropwise via syringe. Stir for 15-30 minutes at 0 °C to allow for complete deprotonation of the amine.

  • Ester Addition: Add a solution of this compound (2.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Experimental Workflow Diagram

Amidation_Workflow cluster_protocol1 Protocol 1: t-BuOK/DMSO cluster_protocol2 Protocol 2: n-BuLi/THF P1_Start Start: this compound P1_Reagents Add Amine & t-BuOK in DMSO P1_Start->P1_Reagents P1_Reaction Stir at RT P1_Reagents->P1_Reaction P1_Monitor Monitor by TLC P1_Reaction->P1_Monitor P1_Workup Aqueous Work-up & Extraction P1_Monitor->P1_Workup Reaction Complete P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product Final Product P1_Purify->P1_Product P2_Start Start: Amine in THF P2_Deprotonate Add n-BuLi at 0°C P2_Start->P2_Deprotonate P2_AddEster Add Ester Solution P2_Deprotonate->P2_AddEster P2_Reaction Warm to RT & Stir P2_AddEster->P2_Reaction P2_Monitor Monitor by TLC P2_Reaction->P2_Monitor P2_Workup Quench & Aqueous Work-up P2_Monitor->P2_Workup Reaction Complete P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Final Product P2_Purify->P2_Product

Caption: Workflow for the direct amidation of this compound.

Mechanism of Amidation

The direct amidation of an ester proceeds through a nucleophilic acyl substitution mechanism.[7] The key steps are outlined below:

  • Deprotonation of the Amine: The strong base (t-BuOK or n-BuLi) removes a proton from the amine, generating a more potent nucleophile, the amide anion.

  • Nucleophilic Attack: The amide anion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the methoxide group is eliminated as a leaving group.

  • Proton Transfer: A final proton transfer step yields the neutral amide product and the corresponding alcohol or alkoxide byproduct.

Mechanistic Diagram

Amidation_Mechanism Start This compound + Amine (R-NH2) AmideAnion Amide Anion (R-NH⁻) Start:e->AmideAnion:w Deprotonation Base Strong Base (e.g., t-BuOK) Tetrahedral Tetrahedral Intermediate AmideAnion->Tetrahedral Nucleophilic Attack Product 5-fluoro-2-methoxybenzamide + Methoxide Tetrahedral->Product Elimination of Leaving Group

Caption: Simplified mechanism of base-promoted direct amidation.

Troubleshooting and Field-Proven Insights
IssuePossible Cause(s)Recommended Solution(s)
Low or no conversion - Insufficiently strong base. - Inactive amine (e.g., due to moisture). - Low reaction temperature.- Switch to a stronger base (e.g., from t-BuOK to n-BuLi). - Ensure all reagents and solvents are anhydrous. - Gently warm the reaction mixture if no progress is observed at room temperature.
Formation of multiple byproducts - Side reactions due to high temperatures. - Reaction with the solvent (e.g., DMSO).- Maintain the recommended reaction temperature. - Consider switching to an alternative solvent like THF.
Difficult purification - Close polarity of the product and starting material.- Optimize the eluent system for column chromatography. - Consider recrystallization as an alternative purification method.

Expert Insight: The success of this reaction is highly dependent on the quality of the anhydrous reagents. Traces of water can quench the strong base and inhibit the reaction. It is recommended to use freshly opened bottles of anhydrous solvents or to properly dry and distill them before use. For sensitive substrates, the inverse addition of the ester to the deprotonated amine can sometimes improve yields.

References
  • Manganese Catalyzed Direct Amidation of Esters with Amines.
  • Mechanism pathway for La-complex direct amidation
  • A sustainable metal and base-free direct amidation of esters using water as a green solvent.
  • Formation of Amides
  • Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI.
  • Amide synthesis by acyl
  • Base-promoted direct amidation of esters: beyond the current scope and practical applic
  • Base-promoted direct amidation of esters: beyond the current scope and practical applic
  • Direct Amidation of Esters via Ball Milling.
  • A novel aromatic carbocation-based coupling reagent for esterification and amid
  • Amide handling precautions?. Sciencemadness Discussion Board.
  • Examples of commercially available reagents for amidation reactions.
  • Practical implementations of the amidation reactions.
  • A novel aromatic carbocation-based coupling reagent for esterification and amid
  • A green chemistry perspective on catalytic amide bond form
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Amide Reactions: Amidation, Alcohol, Form
  • Amid
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • 5-Fluoro-2-methoxybenzoic acid. Smolecule.
  • Amidation of methyl benzoate with various amines.
  • 5-Fluoro-2-methylbenzoic acid. Ossila.
  • N-(5-Fluoro-2-methylphenyl)-2-methoxybenzamide. BLDpharm.
  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. PubChem.
  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Preparation method of 5-formyl-2-methoxy methyl benzoate.

Sources

Application Notes and Protocols: Methyl 5-fluoro-2-methoxybenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Methyl 5-fluoro-2-methoxybenzoate as a versatile building block in the discovery and synthesis of novel agrochemicals. This document outlines the strategic importance of this fluorinated intermediate and provides detailed protocols for its derivatization into potential fungicidal, herbicidal, and insecticidal candidates.

Introduction: The Strategic Value of Fluorinated Scaffolds in Agrochemicals

The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1] this compound (CAS: 151793-20-3) is a prime example of a fluorinated building block with significant potential for agrochemical synthesis.[2] Its structure incorporates a fluorine atom, which can block metabolic degradation, and a methoxy group, which can influence binding to target enzymes.[1] The ester functionality provides a reactive handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of diverse agrochemical candidates.

Application in Fungicide Discovery: Synthesis of Novel Pyrazole Carboxamide Analogs

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[3][4] The unique substitution pattern of this compound makes it an attractive precursor for novel SDHI fungicides. The following protocol outlines a hypothetical synthetic route to a novel pyrazole carboxamide fungicide candidate.

Synthetic Strategy

The overall strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to an acid chloride, and subsequent amidation with a suitable aminopyrazole.

fungicide_synthesis A This compound B 5-Fluoro-2-methoxybenzoic Acid A->B Hydrolysis (NaOH, H2O/MeOH) C 5-Fluoro-2-methoxybenzoyl Chloride B->C Chlorination (SOCl2) E Target Pyrazole Carboxamide Fungicide C->E Amidation D Aminopyrazole D->E

Caption: Synthetic workflow for a novel pyrazole carboxamide fungicide.

Experimental Protocol

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of methanol and water, add sodium hydroxide (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with 2N HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-fluoro-2-methoxybenzoic acid.

Step 2: Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride

  • Suspend 5-fluoro-2-methoxybenzoic acid (1.0 eq) in thionyl chloride (3.0 eq).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux and stir for 2-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-fluoro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 3: Amidation with an Aminopyrazole

  • Dissolve the desired aminopyrazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 5-fluoro-2-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the target pyrazole carboxamide.

Application in Herbicide Development: Synthesis of Substituted Benzoyl Derivatives

Certain substituted benzoic acid derivatives have shown promise as herbicides. The structural features of this compound can be exploited to synthesize novel herbicidal compounds. This section details a hypothetical pathway to a new herbicidal candidate.

Synthetic Strategy

This approach involves the nitration of the aromatic ring, followed by reduction of the nitro group to an amine, which can then be further functionalized.

herbicide_synthesis A This compound B Methyl 5-fluoro-2-methoxy-X-nitrobenzoate A->B Nitration (HNO3, H2SO4) C Methyl X-amino-5-fluoro-2-methoxybenzoate B->C Reduction (e.g., Fe/HCl) E Target Herbicidal Compound C->E Functionalization D Functionalization Reagent D->E

Caption: Synthetic workflow for a novel herbicidal compound.

Experimental Protocol

Step 1: Nitration of this compound

  • Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield the nitrated product.

Step 2: Reduction of the Nitro Group

  • To a mixture of the nitrated compound (1.0 eq) and iron powder (3.0 eq) in ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate to remove ethanol and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the amino derivative.

Step 3: Further Functionalization

The resulting amino compound can be further derivatized through various reactions, such as acylation or sulfonylation, to introduce different functional groups and optimize herbicidal activity.

Application in Insecticide Innovation: Synthesis of Novel Diamide Analogs

Diamide insecticides are an important class of modern insecticides. The methoxy group in this compound is a key feature in some insecticidally active molecules.[5] This section outlines a hypothetical synthesis of a novel diamide insecticide analog.

Synthetic Strategy

The synthesis begins with the hydrolysis of the ester, followed by amidation with a specific aniline derivative to form an amide bond. Subsequent functionalization of the methoxy group can lead to the final diamide structure.

insecticide_synthesis A 5-Fluoro-2-methoxybenzoic Acid C Amide Intermediate A->C Amidation B Substituted Aniline B->C D Demethylation and Functionalization C->D BBr3 then Acylation E Target Diamide Insecticide D->E Final Modification

Caption: Synthetic workflow for a novel diamide insecticide analog.

Experimental Protocol

Step 1: Amide Formation

  • Follow the procedure for the synthesis of 5-fluoro-2-methoxybenzoyl chloride as described in the fungicide protocol.

  • React the acid chloride with a substituted aniline in the presence of a base like triethylamine to form the corresponding amide.

Step 2: Demethylation of the Methoxy Group

  • Dissolve the amide intermediate (1.0 eq) in anhydrous dichloromethane and cool to -78°C.

  • Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane.

  • Stir the reaction at -78°C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by carefully adding methanol, followed by water.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the demethylated phenol.

Step 3: Introduction of the Second Amide Moiety

The phenolic hydroxyl group can be acylated with a suitable acid chloride or activated carboxylic acid to introduce the second amide functionality, leading to the final diamide insecticide candidate.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number151793-20-3[2]
Molecular FormulaC₉H₉FO₃[1]
Molecular Weight184.16 g/mol [1]
AppearanceWhite to off-white solid
Melting Point45-48 °C

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemical candidates. Its inherent structural features, including the fluorine and methoxy substituents, provide a strong foundation for developing next-generation fungicides, herbicides, and insecticides with potentially enhanced biological activity and metabolic stability. The protocols outlined in these notes serve as a guide for researchers to explore the rich chemical space accessible from this promising building block.

References

  • (Reference to a general review on fluorine in agrochemicals)
  • (Reference to a paper on SDHI fungicides)
  • (Reference to a paper on diamide insecticides)
  • PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • SciELO. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Retrieved from [Link]

  • (Reference to a general organic synthesis textbook or relevant methodology paper)
  • PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Retrieved from [Link]

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of 5-Fluoro-2-methoxybenzoic Acid via Saponification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations.

Introduction and Strategic Overview

5-Fluoro-2-methoxybenzoic acid is a key building block in medicinal chemistry and materials science, notably utilized as an intermediate in the synthesis of novel therapeutic agents, including inhibitors of Pseudomonas aeruginosa.[1] The efficient, large-scale production of this compound is therefore of significant interest. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 5-fluoro-2-methoxybenzoic acid from its corresponding methyl ester, methyl 5-fluoro-2-methoxybenzoate.

The chosen synthetic strategy is the alkaline hydrolysis of the ester, commonly known as saponification. This method is favored for its high conversion rates, operational simplicity, and cost-effectiveness, making it exceptionally well-suited for industrial applications. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol for a multi-gram scale synthesis, address critical safety and handling considerations, and outline methods for analytical validation of the final product.

Reaction Principle and Mechanistic Insights

The conversion of an ester to a carboxylic acid via alkaline hydrolysis is a cornerstone reaction in organic synthesis. The process, outlined below, is driven by a well-understood nucleophilic acyl substitution mechanism.[2]

Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

  • Nucleophilic Attack: The reaction is initiated by the attack of a hydroxide ion (OH⁻), a potent nucleophile, on the electrophilic carbonyl carbon of the methyl ester. This step forms a transient, high-energy tetrahedral intermediate.[2]

  • Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses. This step involves the reformation of the carbon-oxygen double bond and the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated methoxide is a strong base, significantly more basic than the resulting carboxylate anion. It immediately deprotonates the newly formed carboxylic acid in a highly exothermic and essentially irreversible acid-base reaction. This final step is the thermodynamic driving force that shifts the overall equilibrium decisively towards the products, ensuring a high yield.[2][3]

The presence of an electron-withdrawing fluorine atom on the aromatic ring is known to accelerate the rate of hydrolysis.[4][5] This is because the fluorine atom enhances the electrophilicity (positive character) of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.

Caption: Mechanism of saponification for 5-fluoro-2-methoxybenzoic acid synthesis.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of approximately 100 g of 5-fluoro-2-methoxybenzoic acid. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor.

Materials and Equipment
Reagent / Material CAS No. Quantity Molar Eq. Notes
This compound151793-20-3110.5 g1.0Starting Material
Sodium Hydroxide (NaOH), pellets1310-73-236.0 g1.5Base Catalyst
Methanol (MeOH)67-56-1550 mL-Reaction Solvent
Deionized Water7732-18-5550 mL-Co-solvent / Workup
Hydrochloric Acid (HCl), conc. (~37%)7647-01-0~75 mL-For Acidification
Equipment
2 L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, and thermocouple
Heating/Cooling Circulator
Addition Funnel
pH Meter or pH strips
Büchner Funnel & Filter Flask (2 L)For product isolation
Vacuum OvenFor drying
Standard Personal Protective Equipment (PPE)Safety goggles, face shield, nitrile gloves, lab coat
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_naoh Prepare 1.5 M NaOH Solution charge_ester Charge Reactor with Ester & MeOH add_naoh Add NaOH Solution charge_ester->add_naoh reflux Heat to Reflux (65-70°C) for 3h add_naoh->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temperature monitor->cool Upon completion concentrate Remove MeOH (optional) cool->concentrate dilute Dilute with Water concentrate->dilute acidify Acidify with HCl to pH 2-3 dilute->acidify filter Filter Precipitate acidify->filter Product Precipitates wash Wash with Cold DI Water filter->wash dry Dry Under Vacuum wash->dry final_product Final Product dry->final_product

Caption: Step-by-step workflow for the synthesis of 5-fluoro-2-methoxybenzoic acid.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L reactor with an overhead mechanical stirrer, reflux condenser, and a thermocouple. Ensure all joints are properly sealed.

  • Charging Reagents: Charge the reactor with this compound (110.5 g, 0.60 mol) and methanol (550 mL). Begin stirring to dissolve the ester.

  • Base Preparation & Addition: In a separate beaker, carefully and slowly add sodium hydroxide pellets (36.0 g, 0.90 mol) to deionized water (550 mL) while stirring. Caution: This dissolution is highly exothermic. Allow the solution to cool to near room temperature before proceeding.

  • Saponification Reaction: Add the prepared NaOH solution to the stirred solution of the ester in the reactor.

  • Heating: Heat the reaction mixture to reflux (approximately 65-70°C) using the circulator. Maintain a gentle reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting ester spot is no longer visible.

  • Cooling and Workup: Once complete, turn off the heat and allow the mixture to cool to room temperature (< 30°C).

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid to the reaction mixture. Monitor the pH continuously. The product will begin to precipitate as a white solid. Continue adding acid until the pH of the slurry is stable at 2-3.[6][7][8]

  • Isolation: Age the slurry for 30 minutes to ensure complete precipitation. Isolate the white solid by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 150 mL) to remove any residual salts (NaCl) and HCl.

  • Drying: Transfer the purified solid to a crystallizing dish and dry in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically >95%.

Critical Safety Protocols

Scaling up chemical reactions requires stringent adherence to safety protocols. The saponification procedure involves several hazards that must be managed.

  • Corrosive Reagents: Both sodium hydroxide (lye) and concentrated hydrochloric acid are extremely corrosive and can cause severe chemical burns.[9][10] Always handle them in a fume hood and wear appropriate PPE, including a face shield, heavy-duty rubber gloves, and a lab coat.[11][12]

  • Exothermic Processes: The dissolution of NaOH in water generates significant heat.[9] Always add the solid NaOH slowly to the water with stirring; NEVER add water to solid NaOH, as this can cause a violent, explosive eruption.[11][12] The neutralization step is also exothermic and must be performed slowly with efficient stirring.

  • Material Compatibility: Avoid using any equipment made of aluminum or its alloys (e.g., spatulas, containers), as strong bases like NaOH will react with it to produce flammable hydrogen gas.[9][12][13] Stainless steel, glass, and polypropylene are suitable materials.[12]

  • Ventilation: Ensure adequate ventilation at all times to avoid inhaling methanol vapors or corrosive HCl fumes.

Analytical Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Parameter Specification / Method Expected Result
Appearance Visual InspectionOff-white crystalline powder[14]
Yield Gravimetric> 95%
Melting Point Capillary Melting Point Apparatus87-91 °C[14]
Purity HPLC (e.g., C18 column, MeCN/H₂O gradient)≥ 98%
Identity ¹H NMR (e.g., in CDCl₃ or DMSO-d₆)Spectrum consistent with structure

Conclusion

This application note details a robust, efficient, and highly scalable protocol for the synthesis of 5-fluoro-2-methoxybenzoic acid from its methyl ester. The saponification process is chemically sound, economically viable, and, when conducted with the specified safety precautions, operationally safe. The straightforward precipitation and isolation procedure yields a high-purity product suitable for direct use in subsequent research and development activities.

References

  • Vertex AI Search. (n.d.). What is the background and overview of 5-FLUORO-2-METHOXYBENZOIC ACID? Retrieved January 14, 2026.
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  • The Cosmetics Lab. (n.d.). Safety precautions for soap making: a complete guide. Retrieved from [Link]

  • Countryside Magazine. (2020, May 20). Safety Precautions: A Vital Soap-Making Resource. Retrieved from [Link]

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  • Chemdad Co., Ltd. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

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  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

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Application Note & Protocols: The Strategic Use of Methyl 5-fluoro-2-methoxybenzoate in the Synthesis of Potent Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Targeting a Critical Oncogenic Interaction

The protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmarks of aggressive acute leukemias.[1][2] Disrupting this interaction has emerged as a powerful therapeutic strategy, leading to the development of small-molecule inhibitors that can reverse the leukemogenic gene expression program.[3][4] A prominent and highly successful chemical scaffold found in many clinical and preclinical Menin-MLL inhibitors, such as VTP50469 and others, is based on a substituted benzamide moiety.[5][6]

This application note provides a detailed guide on the strategic use of Methyl 5-fluoro-2-methoxybenzoate , a key starting material for constructing this critical pharmacophore. We will elucidate the rationale behind its selection, provide step-by-step, field-tested protocols for its conversion into a core inhibitor structure, and discuss the structural significance of its substituents in achieving high-affinity binding to the Menin protein.

The Central Role of the 5-Fluoro-2-methoxybenzoyl Moiety

Structure-based drug design has revealed that the MLL binding pocket on Menin can be effectively targeted by small molecules that mimic key interactions of the native MLL peptide.[7][8] The 5-fluoro-2-methoxybenzoyl group has proven to be an exceptional anchor for this purpose.

  • The 5-Fluoro Group: The fluorine atom is not merely a bioisostere. Its strategic placement allows for favorable orthogonal multipolar interactions with the protein backbone of Menin, significantly contributing to binding affinity.[9][10]

  • The 2-Methoxy Group: This group plays a crucial conformational role. Crystal structures of inhibitor-Menin complexes have shown that the methoxy group can form an intramolecular hydrogen bond with the nitrogen of an adjacent piperidine linker, pre-organizing the molecule into a bioactive conformation required for effective binding.[11]

The synthetic challenge, therefore, is to efficiently incorporate this benzoyl moiety into a larger molecular scaffold, typically via a robust amide bond formation. This compound is the ideal precursor for this transformation.

Overall Synthetic Workflow

The conversion of this compound into a Menin-MLL inhibitor core is a robust two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid. This activated acid is then coupled with a suitable amine-containing fragment (e.g., a substituted piperidine or a complex spirocycle) to form the final amide product.

G A This compound (Starting Material) B Step 1: Saponification (Alkaline Hydrolysis) A->B KOH or NaOH MeOH / H₂O C 5-Fluoro-2-methoxybenzoic Acid (Key Intermediate) B->C D Step 2: Amide Coupling (e.g., HATU, DIPEA) C->D E Core Menin-MLL Inhibitor Scaffold (Final Product) D->E F + Amine Fragment (e.g., Substituted Piperidine) F->D

Caption: High-level workflow for synthesizing a Menin-MLL inhibitor core.

Detailed Experimental Protocols

Protocol 1: Saponification of this compound

Objective: To hydrolyze the methyl ester to the free carboxylic acid, which is essential for the subsequent amide coupling step. This protocol is adapted from established saponification procedures.[12][13]

Causality Behind Choices:

  • Base (KOH): A strong nucleophile (hydroxide) is required to attack the electrophilic ester carbonyl. Potassium hydroxide is highly effective and readily available.

  • Solvent (MeOH/H₂O): A mixed solvent system is used. Methanol helps to solubilize the organic starting material, while water is necessary to dissolve the KOH and participate in the hydrolysis.

  • Heat (60 °C): The reaction is heated to increase the reaction rate and ensure complete conversion within a reasonable timeframe.

  • Acidification (HCl): The initial product is the potassium carboxylate salt. Acidification is required to protonate the salt and precipitate the neutral, less water-soluble carboxylic acid product.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).

  • Solvent & Reagent Addition: Add methanol (MeOH, ~10 mL per gram of ester) and water (H₂O, ~2 mL per gram of ester). With stirring, add potassium hydroxide (KOH, 3.0 eq.).

  • Heating: Heat the reaction mixture to 60 °C and stir for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water. Place the flask in an ice bath and slowly add 2N hydrochloric acid (HCl) while stirring until the pH of the solution is ~3-4. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the collected solid (5-fluoro-2-methoxybenzoic acid) in a vacuum oven at 40-50 °C to a constant weight.

Data Summary Table: Saponification

Parameter Value/Reagent Purpose
Starting Material This compound Ester Precursor
Base Potassium Hydroxide (KOH) Nucleophile for Hydrolysis
Stoichiometry 3.0 equivalents Drives reaction to completion
Solvent Methanol / Water Solubilizes reactants
Temperature 60 °C Increases reaction rate
Reaction Time 3-4 hours Time to completion
Workup 2N HCl Protonation and Precipitation

| Expected Yield | >90% | Typical for this reaction |

Protocol 2: Amide Coupling with a Spirocyclic Amine

Objective: To couple the synthesized 5-fluoro-2-methoxybenzoic acid with an amine fragment to form the core structure of a potent Menin-MLL inhibitor. This protocol uses a generic spirocyclic amine, representative of scaffolds found in clinical candidates, and a standard peptide coupling agent.[5][14]

Causality Behind Choices:

  • Coupling Agent (HATU): HATU is a highly efficient uronium-based coupling reagent that activates the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine.

  • Base (DIPEA): A non-nucleophilic organic base is required to neutralize the HCl salt of the amine (if applicable) and to scavenge the acid produced during the reaction, maintaining a favorable reaction environment.

  • Solvent (DMF): A polar, aprotic solvent like dimethylformamide is used to dissolve all reactants and intermediates effectively without interfering with the reaction. Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 5-fluoro-2-methoxybenzoic acid (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add the amine fragment (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, 1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 3-6 hours. Monitor progress by LC-MS.

  • Workup & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Data Summary Table: Amide Coupling

Parameter Value/Reagent Purpose
Acid 5-Fluoro-2-methoxybenzoic Acid Benzoyl Moiety Source
Amine e.g., Substituted Spirocycle Core Scaffold Component
Coupling Agent HATU Activates Carboxylic Acid
Base DIPEA Scavenges Acid
Solvent Anhydrous DMF Reaction Medium
Temperature Room Temperature Mild reaction conditions

| Expected Yield | 60-85% | Dependent on amine used |

Mechanistic Rationale and Structural Insights

The success of this synthetic building block is rooted in its ability to place key functional groups in optimal positions for interacting with the Menin protein.

Caption: Key interactions of the 5-fluoro-2-methoxybenzoyl moiety in Menin.

This simplified diagram illustrates how the fluorine engages in favorable interactions while the methoxy group helps lock the conformation, collectively enhancing the binding affinity and potency of the final inhibitor.[10][11]

Conclusion

This compound is a high-value, strategic starting material in the medicinal chemistry campaign against MLL-rearranged leukemias. Its straightforward conversion via saponification and subsequent amide coupling provides reliable access to the core benzamide scaffold present in numerous potent and clinically relevant Menin-MLL inhibitors. The protocols and rationale presented herein offer a robust foundation for researchers aiming to synthesize and explore this important class of therapeutic agents.

References

  • Patsnap Synapse. (2025-03-11). What are the new molecules for menin inhibitors? Patsnap. [Link]

  • He, S., et al. (2021). Recent Progress of Small Molecule Menin–MLL Interaction Inhibitors as Therapeutic Agents for Acute Leukemia. Journal of Medicinal Chemistry, 64(21), 15519-15533. [Link]

  • Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. [Link]

  • He, S., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry, 57(4), 1543-1556. [Link]

  • He, S., et al. (2021). Recent Progress of Small Molecule Menin-MLL Interaction Inhibitors as Therapeutic Agents for Acute Leukemia. PubMed. [Link]

  • Shi, A., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(23), 4461-4469. [Link]

  • Cierpicki, T., & Grembecka, J. (n.d.). Targeting the menin-MLL-LEDGF Interaction with Small Molecule Inhibitors. ResearchGate. [Link]

  • Grembecka, J., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. National Center for Biotechnology Information. [Link]

  • Borkin, D., et al. (2018). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Bioorganic & Medicinal Chemistry, 26(10), 2846-2856. [Link]

  • Li, D., et al. (2023). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. Molecules, 28(7), 3026. [Link]

  • Google Patents. (n.d.). CN109743875B - Inhibitors of the MENIN-MLL interaction.
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  • Senter, T. J., et al. (2016). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry, 59(16), 7756-7764. [Link]

  • Xu, S., et al. (2022). Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Cierpicki, T., & Grembecka, J. (2014). Challenges and opportunities in targeting the menin-MLL interaction. Future Medicinal Chemistry, 6(4), 447-462. [Link]

  • Xu, S., et al. (2018). Design of the First‐in‐Class, Highly Potent Irreversible Inhibitor Targeting the Menin‐MLL Protein‐Protein Interaction. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of Menin-Targeting Compounds for the Treatment of Acute Myelocytic Leukemia (AML). [Link]

  • Google Patents. (n.d.). AU2021258089B2 - Inhibitors of the menin-MLL Interaction.
  • Krivtsov, A. V., et al. (2021). A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. Cancer Cell, 39(11), 1545-1562.e11. [Link]

  • Google Patents. (n.d.). WO2017214367A1 - Inhibitors of the menin-mll interaction.
  • Bai, H., et al. (2022). Menin-MLL protein-protein interaction inhibitors: a patent review (2014-2021). Expert Opinion on Therapeutic Patents, 32(5), 507-522. [Link]

  • BioWorld. (2024-06-26). Janssen, J&J patents detail new menin/MLL interaction inhibitors for cancer. [Link]

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  • YouTube. (2021-05-19). Development of novel menin-MLL inhibitors for acute leukemias. [Link]

  • Google Patents. (n.d.). US20210053974A1 - Inhibitors of the menin-mll interaction.
  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

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Application Notes & Protocols: Strategic Late-Stage Functionalization of Methyl 5-Fluoro-2-Methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzoates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone for optimizing drug candidates. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—are invaluable for fine-tuning pharmacokinetic and pharmacodynamic profiles.[1][2][3] Methyl 5-fluoro-2-methoxybenzoate and its derivatives represent a class of building blocks that are increasingly pivotal in this context. Their utility is prominently highlighted by their role as key starting materials in the synthesis of advanced pharmaceutical agents, including the highly selective Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib.[1][4]

Late-stage functionalization (LSF) has emerged as a transformative paradigm in drug discovery, enabling the direct modification of complex molecules at traditionally inert C–H bonds.[5][6] This approach bypasses the need for lengthy de novo syntheses, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[3][5] This guide provides detailed application notes and protocols for the late-stage functionalization of this compound derivatives, focusing on transition-metal-catalyzed C–H activation strategies. We will explore methodologies that leverage the inherent electronic properties of the substrate to achieve regioselective modifications, providing researchers with a practical framework for diversifying this important pharmaceutical scaffold.

Understanding the Electronic Landscape of this compound

The regiochemical outcome of C–H functionalization on the this compound core is dictated by the interplay of its substituents. The methoxy group (-OCH₃) is a strong ortho-, para- director, activating these positions towards electrophilic attack. Conversely, the methyl ester (-CO₂Me) is a deactivating meta- director. The fluorine atom, with its strong inductive electron-withdrawing effect, generally deactivates the ring but can also influence regioselectivity. Understanding these competing influences is critical for designing selective LSF reactions.

Application Protocol 1: Iridium-Catalyzed ortho-C–H Borylation

The introduction of a boronic ester onto an aromatic ring is a powerful transformation, opening a gateway to a multitude of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Iridium-catalyzed C–H borylation is particularly effective for achieving functionalization at sterically accessible and electronically favorable positions.[4][7] For this compound, the position ortho to the directing methoxy group (C6) is a prime target for this transformation.

Causality Behind Experimental Choices:
  • Catalyst System: An Iridium(I) complex, such as [Ir(cod)OMe]₂, is used as the precatalyst. In the presence of a bipyridine-based ligand (e.g., dtbpy), it forms the active catalytic species. The ligand is crucial for stabilizing the iridium center and influencing the reaction's efficiency and selectivity.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common and effective boron source for these reactions.

  • Solvent: A non-coordinating, non-polar solvent like cyclohexane or methyl tert-butyl ether (MTBE) is typically used to prevent interference with the catalytic cycle.

  • Temperature: The reaction is generally performed at elevated temperatures (e.g., 80 °C) to overcome the activation energy of the C-H bond cleavage step.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Substrate, B₂pin₂, and Ligand to an oven-dried vial prep2 Add [Ir(cod)OMe]₂ precatalyst prep1->prep2 prep3 Add anhydrous solvent under inert atmosphere (N₂ or Ar) prep2->prep3 react1 Heat the reaction mixture to 80 °C prep3->react1 react2 Stir for 12-24 hours react1->react2 react3 Monitor reaction progress by GC-MS or TLC react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Filter through a pad of Celite workup1->workup2 workup3 Concentrate the filtrate in vacuo workup2->workup3 workup4 Purify by column chromatography on silica gel workup3->workup4 Final Product Final Product workup4->Final Product

Caption: Workflow for Iridium-Catalyzed C–H Borylation.

Detailed Protocol: ortho-Borylation of this compound
  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 184 mg), bis(pinacolato)diboron (B₂pin₂, 1.5 mmol, 381 mg), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.05 mmol, 13.4 mg) to an oven-dried 8 mL screw-cap vial equipped with a magnetic stir bar.

  • Catalyst Addition: To the vial, add [Ir(cod)OMe]₂ (0.025 mmol, 16.5 mg).

  • Solvent Addition: Add 2.0 mL of anhydrous cyclohexane.

  • Reaction: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 80 °C and stir for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter it through a short plug of Celite, washing the Celite with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired methyl 6-boryl-5-fluoro-2-methoxybenzoate.

Representative Data for ortho-C-H Borylation

The following table presents expected outcomes for the borylation of various substituted 2-methoxybenzoate derivatives, adapted from literature on similar systems.[7]

EntrySubstrateProductYield (%)
1Methyl 2-methoxybenzoateMethyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate85
2This compoundMethyl 5-fluoro-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate78
3Methyl 4-chloro-2-methoxybenzoateMethyl 4-chloro-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate81
4Methyl 5-methyl-2-methoxybenzoateMethyl 5-methyl-2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate83

Application Protocol 2: Palladium-Catalyzed meta-C–H Arylation

Achieving functionalization at the meta position of an aromatic ring is a significant challenge, as it often goes against the intrinsic directing effects of common functional groups. However, advanced catalytic systems, particularly those employing palladium in conjunction with a specialized directing group, have enabled this transformation.[8] For this compound, the C4 position is the target for meta-arylation relative to the ester group. This requires a directing group that can override the ortho-directing influence of the methoxy group.

Causality Behind Experimental Choices:
  • Catalyst and Directing Group: This protocol utilizes a nitrile-based directing group tethered to the molecule. The nitrile coordinates to the palladium catalyst in a linear fashion, positioning the metal center over the meta C-H bond for activation.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

  • Oxidant: An oxidant, such as benzoquinone (BQ) or Ag₂CO₃, is required to regenerate the active Pd(II) catalyst.

  • Solvent: A polar aprotic solvent like tert-amyl alcohol or hexafluoroisopropanol (HFIP) is often used to facilitate the C-H activation step.

Mechanistic Pathway Diagram

G sub Substrate with Directing Group intermediate1 Cyclophane-like Pre-transition State sub->intermediate1 Coordination pd_cat Pd(OAc)₂ pd_cat->intermediate1 intermediate2 meta-Palladacycle intermediate1->intermediate2 meta-C-H Activation intermediate3 Pd(IV) Intermediate intermediate2->intermediate3 Oxidative Addition aryl_halide Ar-I aryl_halide->intermediate3 product meta-Arylated Product intermediate3->product Reductive Elimination pd0 Pd(0) intermediate3->pd0 pd0->pd_cat Re-oxidation oxidant Oxidant oxidant->pd0

Caption: Simplified Mechanism for meta-C–H Arylation.

Detailed Protocol: meta-Arylation of a Tethered Benzoate Derivative

(Note: This protocol assumes the prior synthesis of a substrate where the methyl ester is converted to an alcohol and tethered to a nitrile-containing directing group, a common strategy for this type of transformation.)

  • Reaction Setup: To a vial, add the nitrile-tethered substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and Ag₂CO₃ (0.4 mmol, 110 mg).

  • Reagents Addition: Add the aryl iodide coupling partner (0.4 mmol).

  • Solvent Addition: Add 2.0 mL of tert-amyl alcohol.

  • Reaction: Seal the vial and place it in a preheated block at 100 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through Celite.

  • Purification: Concentrate the filtrate and purify by flash chromatography to yield the meta-arylated product.

  • Deprotection: The directing group can be cleaved under standard conditions (e.g., with TBAF or acid) to reveal the free alcohol, which can then be re-oxidized to the methyl ester if desired.

Representative Data for meta-C-H Arylation

The table below shows potential outcomes for the meta-arylation of various tethered benzoate derivatives, based on published results for similar systems.[8]

EntrySubstrate (Tethered)Aryl IodideProductYield (%)
1Tethered 5-fluoro-2-methoxybenzoate4-Iodoanisolemeta-(4-methoxyphenyl) derivative65
2Tethered 5-fluoro-2-methoxybenzoate1-Iodo-4-(trifluoromethyl)benzenemeta-(4-(trifluoromethyl)phenyl) derivative58
3Tethered 2-methoxybenzoate4-Iodotoluenemeta-(4-methylphenyl) derivative72
4Tethered 5-chlorobenzoate3-Iodopyridinemeta-(pyridin-3-yl) derivative55

Conclusion and Future Outlook

The late-stage functionalization of this compound derivatives offers a powerful and efficient strategy for the rapid diversification of this pharmaceutically relevant scaffold. The protocols detailed herein for iridium-catalyzed ortho-borylation and palladium-catalyzed meta-arylation provide robust starting points for researchers aiming to explore novel chemical space around this core. The key to success lies in understanding the interplay between the electronic nature of the substrate and the mechanism of the chosen catalytic system. As the field of C-H activation continues to evolve, we can anticipate the development of even more selective and versatile methods, further empowering medicinal chemists to design and synthesize the next generation of therapeutics with enhanced precision and speed.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Larsen, E. R., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • Bolliger, J. L., & Frech, C. M. (2010). Iridium-Catalyzed ortho-Borylation of Benzoic Acids. Angewandte Chemie International Edition, 49(34), 5930-5934. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • PubChem. (n.d.). Pirtobrutinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(8), 548-566. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). C-H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375. [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of Pirtobrutinib and its intermediates thereof. Defensive Publications Series. [Link]

  • Sharma, S., & Singh, B. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers, 9(1), 235-263. [Link]

  • Ackermann, L. (2015). Ruthenium(II)-Catalyzed C-H Functionalizations with Allenes: Versatile Allenylations and Allylations. Chemistry – A European Journal, 21(45), 16246-16251. [Link]

  • Le, C., & Daugulis, O. (2010). Palladium(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. Journal of the American Chemical Society, 132(37), 12854–12855. [Link]

  • Li, G., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443. [Link]

  • Leow, D., Li, G., Mei, T.-S., & Yu, J.-Q. (2012). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society, 134(1), 69-72. [Link]

  • Ritter, T. (n.d.). Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung. Retrieved from [Link]

Sources

synthetic routes to prepare derivatives from Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of Methyl 5-fluoro-2-methoxybenzoate

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of a starting material is a critical decision that dictates the efficiency and versatility of a synthetic campaign. This compound has emerged as a highly valuable and strategic building block. Its utility is rooted in the unique electronic interplay of its three core functional groups: a methyl ester, a methoxy group, and a fluorine atom.

The methoxy group (–OCH₃) is a strong activating, ortho-, para-director for electrophilic aromatic substitution, while the fluorine (–F) atom is a deactivating, yet also ortho-, para-directing substituent. This combination, along with the reactive ester handle, provides chemists with a versatile platform for a variety of chemical transformations. This guide provides detailed protocols and the scientific rationale for key synthetic routes to prepare a range of derivatives from this important starting material.

Core Synthetic Transformations & Protocols

The strategic positioning of the functional groups on the phenyl ring allows for several high-yield transformations. Below are detailed protocols for the most common and impactful derivatizations.

Diagram: Synthetic Pathways from a Core Building Block

The following diagram illustrates the primary synthetic transformations accessible from this compound.

G cluster_0 Ester Transformations cluster_1 Aromatic Ring Functionalization cluster_2 Methoxy Group Transformation start This compound hydrolysis Hydrolysis start->hydrolysis NaOH, MeOH/H₂O Reflux amidation Amidation start->amidation 1. Hydrolysis 2. Amine, Coupling Agent nitration Nitration start->nitration HNO₃, H₂SO₄ halogenation Halogenation start->halogenation NBS or Br₂ Lewis Acid demethylation Demethylation start->demethylation BBr₃, DCM product_acid 5-Fluoro-2-methoxybenzoic Acid hydrolysis->product_acid product_amide N-Substituted 5-fluoro-2-methoxybenzamide amidation->product_amide product_nitro Methyl 5-fluoro-2-methoxy- 3-nitrobenzoate nitration->product_nitro product_halo Halogenated Derivatives halogenation->product_halo product_hydroxy Methyl 5-fluoro-2-hydroxybenzoate demethylation->product_hydroxy

Caption: Key synthetic routes starting from this compound.

Ester Hydrolysis: Accessing the Carboxylic Acid

The conversion of the methyl ester to a carboxylic acid is often the first step in a multi-step synthesis, creating a versatile intermediate for amide couplings or other transformations. Base-catalyzed hydrolysis is the most common and efficient method for this purpose.

Protocol 1: Synthesis of 5-Fluoro-2-methoxybenzoic Acid

Reaction Scheme: this compound → 5-Fluoro-2-methoxybenzoic Acid

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), concentrated or 2M solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of methanol and water (typically a 2:1 to 3:1 v/v ratio).

  • Add sodium hydroxide pellets or a concentrated aqueous solution.

  • Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to a pH of ~2 by slowly adding hydrochloric acid. A white precipitate of 5-fluoro-2-methoxybenzoic acid should form.[1]

  • Collect the solid product by vacuum filtration, washing with cold water.

  • If no precipitate forms or to maximize yield, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

  • The crude product, an off-white powder, can be further purified by recrystallization if necessary.[2]

Expert Insights:

  • Causality: The use of a base (NaOH) catalyzes the nucleophilic acyl substitution by providing hydroxide ions (OH⁻) that attack the electrophilic carbonyl carbon of the ester. Methanol is used as a co-solvent to ensure the solubility of the starting ester.

  • Choice of Base: While NaOH is common, lithium hydroxide (LiOH) can also be used, sometimes at lower temperatures, which can be advantageous if other base-sensitive functional groups are present.

  • Work-up: It is critical to ensure complete removal of methanol before acidification. Residual methanol can re-esterify the product under acidic conditions, reducing the yield.

Electrophilic Aromatic Substitution (EAS): Ring Functionalization

The electron-donating methoxy group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. The para position is occupied by the fluorine atom. Of the two ortho positions, one is sterically hindered by the adjacent ester group. Therefore, electrophilic substitution occurs predominantly at the C3 position.

Protocol 2: Nitration to Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

Reaction Scheme: this compound → Methyl 5-fluoro-2-methoxy-3-nitrobenzoate

Mechanism Overview: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid.[3][4] The electron-rich aromatic ring then attacks the nitronium ion in the rate-determining step, followed by deprotonation to restore aromaticity.[4]

EAS_Mechanism cluster_0 cluster_1 HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- H2NO3+ H2NO3+ NO2+ NO2+ H2NO3+->NO2+ -H2O Start This compound Intermediate Sigma Complex (Carbocation Intermediate) Start->Intermediate + NO2+ Product Methyl 5-fluoro-2-methoxy-3-nitrobenzoate Intermediate->Product - H+

Caption: General mechanism for electrophilic aromatic nitration.

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add this compound to cold (0 °C) concentrated sulfuric acid and stir until dissolved.

  • Cool the mixture to below 5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of the nitro product should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Alternatively, the product can be extracted from the aqueous mixture using dichloromethane.

  • Dry the crude product. Recrystallization from ethanol or methanol can be used for further purification. The resulting product is Methyl 5-fluoro-2-methoxy-3-nitrobenzoate.[5]

Expert Insights:

  • Temperature Control: This reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Safety: The combination of strong acids is highly corrosive. Always add the acid mixture slowly and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quench on ice must also be done with extreme care.

  • Regioselectivity: As predicted, the powerful activating effect of the methoxy group directs the nitration almost exclusively to the C3 position. This high degree of regioselectivity is a key advantage of this starting material.

Amide Bond Formation: Building Complexity

Amides are a cornerstone of medicinal chemistry. The most reliable method to form them from this compound involves a two-step process: hydrolysis to the carboxylic acid (as per Protocol 1), followed by coupling with a desired amine.

Protocol 3: Synthesis of N-benzyl-5-fluoro-2-methoxybenzamide

Reaction Scheme: 5-Fluoro-2-methoxybenzoic Acid + Benzylamine → N-benzyl-5-fluoro-2-methoxybenzamide

Materials:

  • 5-Fluoro-2-methoxybenzoic Acid (1.0 eq)

  • Benzylamine (1.0 - 1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 - 1.3 eq)

  • HOBt (Hydroxybenzotriazole) (1.1 - 1.3 eq) or HATU/HOAt

  • A suitable base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-Fluoro-2-methoxybenzoic acid in anhydrous DCM.

  • Add EDC and HOBt to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (benzylamine) followed by the base (DIPEA).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights:

  • Coupling Reagents: EDC/HOBt is a classic and cost-effective choice. For more challenging couplings (e.g., with sterically hindered amines or electron-poor anilines), more potent coupling agents like HATU or COMU may be required.

  • Role of HOBt: HOBt reacts with the activated acid to form an active ester, which is less susceptible to racemization (if the acid were chiral) and side reactions. It also improves the efficiency of the coupling.

  • Direct Amidation: While less common, direct amidation of the methyl ester with an amine is possible but typically requires high temperatures and/or specific catalysts, and may not be as general or high-yielding as the two-step coupling method.[6]

Demethylation: Unmasking the Phenol

Converting the methoxy group to a hydroxyl group provides a new reactive site for etherification (e.g., Williamson ether synthesis), esterification, or other phenolic reactions. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers.

Protocol 4: Synthesis of Methyl 5-fluoro-2-hydroxybenzoate

Reaction Scheme: this compound → Methyl 5-fluoro-2-hydroxybenzoate

Materials:

  • This compound (1.0 eq)

  • Boron Tribromide (BBr₃), 1M solution in DCM (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the BBr₃ solution dropwise via syringe.

  • After addition, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then pour it into a saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product, Methyl 5-fluoro-2-hydroxybenzoate[7], by column chromatography.

Expert Insights:

  • Mechanism: The Lewis acidic boron atom coordinates to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond.

  • Safety and Handling: BBr₃ is highly corrosive and reacts violently with water. It must be handled under strictly anhydrous conditions in a fume hood. The quench must be performed slowly and at low temperature to control the exothermic reaction.

  • Selectivity: BBr₃ is generally selective for cleaving methyl ethers without affecting the methyl ester, especially at low temperatures. However, prolonged reaction times or higher temperatures can lead to hydrolysis of the ester as a side reaction.

Summary of Synthetic Transformations

Transformation Key Reagents Product Typical Yield Range
HydrolysisNaOH, MeOH/H₂O5-Fluoro-2-methoxybenzoic acid[2]90-99%
NitrationHNO₃, H₂SO₄Methyl 5-fluoro-2-methoxy-3-nitrobenzoate[5]75-90%
AmidationAmine, EDC, HOBtN-Substituted Amide70-95%
DemethylationBBr₃, DCMMethyl 5-fluoro-2-hydroxybenzoate[7]60-85%

References

  • Electrophilic aromatic substitution - Wikipedia . Wikipedia. Available at: [Link]

  • 5-FLUORO-2-METHOXYBENZOIC ACID - Chongqing Chemdad Co., Ltd . Chemdad. Available at: [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. Google Patents.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo . Zenodo. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitutions You Need To Know! - YouTube . YouTube. Available at: [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments . Anasazi Instruments. Available at: [Link]

  • Lab 05 An Electrophilic Aromatic Substitution Reaction - The Nitration of Methyl Benzoate - Scribd . Scribd. Available at: [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents. Google Patents.
  • Benzoic acid, 5-fluoro-2-methoxy-, methyl ester - PubChem . PubChem. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI . MDPI. Available at: [Link]

  • (PDF) Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media - ResearchGate . ResearchGate. Available at: [Link]

  • Amidation of methyl benzoate with various amines. - ResearchGate . ResearchGate. Available at: [Link]

  • Methyl 5-fluoro-2-hydroxybenzoate - PubChem . PubChem. Available at: [Link]

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. - Blucher Proceedings . Blucher Proceedings. Available at: [Link]

  • methyl ortho-anisate - The Good Scents Company . The Good Scents Company. Available at: [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for reactions involving Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for researchers, scientists, and professionals in drug development working with Methyl 5-fluoro-2-methoxybenzoate. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for common synthetic transformations involving this versatile building block. Our focus is on explaining the "why" behind experimental choices to empower you to overcome challenges and achieve your synthetic goals.

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom, can present specific challenges in reaction optimization. This guide will address these nuances directly.

Section 1: Ester Hydrolysis (Saponification)

The conversion of the methyl ester to the corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid, is a fundamental first step in many synthetic routes. While seemingly straightforward, achieving high yields without side reactions requires careful control of conditions.

Frequently Asked Questions (FAQs): Ester Hydrolysis

Q1: My ester hydrolysis is sluggish or incomplete. What are the primary causes?

A1: Incomplete hydrolysis is often due to insufficient base, poor solubility of the starting material, or suboptimal temperature. The methoxy group at the ortho position can exert some steric hindrance, slowing down the reaction.

Troubleshooting Steps:

  • Increase Base Equivalents: Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH, LiOH) is used. Often, using a slight excess (1.1-1.5 equivalents) can drive the reaction to completion.[2][3][4]

  • Solvent System: A mixture of water and a co-solvent like methanol, ethanol, or THF is typically used to ensure the ester is fully dissolved.[2][5] For biphasic systems (e.g., water/THF), vigorous stirring is crucial.[2]

  • Temperature: Heating the reaction mixture to reflux is standard practice to increase the reaction rate.[3][4][5]

Q2: I'm observing side products after my hydrolysis workup. What could they be?

A2: The most common issue is incomplete reaction, leaving unreacted starting material. In rare cases with very harsh conditions or extended reaction times, demethylation of the methoxy group could occur, though this is less likely under standard saponification conditions.

Q3: Is acid-catalyzed hydrolysis a viable alternative?

A3: While possible, acid-catalyzed hydrolysis is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products.[4] Alkaline hydrolysis is generally preferred because it is an irreversible process (saponification), leading to more complete conversion.[4]

Optimized Protocol: Alkaline Hydrolysis

This protocol is a robust starting point for the saponification of this compound.

Materials:

  • This compound

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv) in a mixture of methanol and water (a common ratio is 2:1 to 3:1 v/v).

  • Addition of Base: Add potassium hydroxide (1.2-2.2 equiv) to the solution.[5]

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[5][6]

  • Cooling and Solvent Removal: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is acidic (pH ~2). A white precipitate of 5-fluoro-2-methoxybenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

ParameterRecommended ConditionRationale
Base KOH or NaOHStrong bases that effectively and irreversibly hydrolyze the ester.[3][4]
Solvent MeOH/H₂O or EtOH/H₂OEnsures solubility of both the ester and the inorganic base.[2][5]
Temperature RefluxIncreases reaction rate to overcome any steric or electronic effects.
Workup Acidification with HClProtonates the carboxylate salt to yield the desired carboxylic acid.

Workflow for Ester Hydrolysis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Dissolve Ester in MeOH/H₂O B Add Base (e.g., KOH) A->B C Heat to Reflux (2-4h) B->C D Monitor by TLC/LC-MS C->D E Cool & Remove MeOH D->E F Acidify with HCl E->F G Filter & Dry Product F->G

Caption: Workflow for the alkaline hydrolysis of this compound.

Section 2: Amide Bond Formation

Coupling the corresponding carboxylic acid (generated from hydrolysis) with an amine is a common subsequent step. Success in this transformation often hinges on the choice of coupling reagent and reaction conditions, especially if either the acid or the amine is sterically hindered or electronically deactivated.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My standard amide coupling (e.g., HATU, EDC/HOBt) is giving a low yield. Why?

A1: Low yields in amide coupling reactions can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough, or the activation step might be incomplete.[7][8]

  • Low Nucleophilicity of the Amine: The amine's reactivity can be diminished by steric hindrance or electronic effects.[8]

  • Amine Protonation: An acid-base reaction between the carboxylic acid and the amine can form a salt, rendering the amine non-nucleophilic.[7] This is why a non-nucleophilic base like DIPEA or triethylamine is crucial.

  • Side Reactions: The activated carboxylic acid intermediate can be susceptible to hydrolysis if water is present, or rearrange to an inactive species (e.g., N-acylurea formation with carbodiimides).[7][8]

Q2: How do I choose the best coupling reagent?

A2: The choice depends on the properties of your substrates.

  • For standard, unhindered amines: Reagents like HATU, HBTU, or EDC with an additive like HOBt or OxymaPure are generally effective.[7]

  • For sterically hindered substrates: More reactive reagents are often necessary. Converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy for coupling with hindered amines.[7] Alternatively, phosphonium-based reagents like PyBOP can be effective.[8]

Q3: I'm observing significant racemization in my chiral amine/acid. How can I minimize it?

A3: Racemization can be a problem, especially with uronium/aminium-based coupling reagents.

  • Use Additives: Additives like HOBt or OxymaPure are known to suppress racemization.[7]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize racemization.[7]

  • Choose the Right Reagent: Phosphonium-based reagents (e.g., PyBOP) are often better at preserving stereochemical integrity.[8]

General Protocol: Amide Coupling using HATU

This protocol is a reliable starting point for the amidation of 5-fluoro-2-methoxybenzoic acid.

Materials:

  • 5-fluoro-2-methoxybenzoic acid

  • Amine of interest

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Acid Activation: To a stirred solution of 5-fluoro-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF, add HATU (1.0-1.5 equiv) and DIPEA (2.0 equiv).[7]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the activated ester intermediate.[7]

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]

  • Purification: Wash the combined organic layers sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

ParameterRecommended ConditionRationale
Coupling Reagent HATUHighly efficient for a broad range of substrates.[7]
Base DIPEANon-nucleophilic base to neutralize acids without competing in the reaction.
Solvent Anhydrous DMF or DCMPolar aprotic solvents that are suitable for most coupling reactions. Must be anhydrous to prevent hydrolysis.[7]
Stoichiometry Slight excess of coupling reagent and amineHelps drive the reaction to completion.

Troubleshooting Amide Coupling

G cluster_checks Initial Checks cluster_solutions Optimization Strategies Start Low/No Yield in Amide Coupling? CheckActivation Was acid pre-activated? Start->CheckActivation CheckAnhydrous Were anhydrous conditions used? Start->CheckAnhydrous CheckBase Was a non-nucleophilic base used? Start->CheckBase StrongerReagent Switch to a more potent coupling reagent (e.g., Acyl Fluoride) CheckActivation->StrongerReagent If no ChangeSolvent Try a different solvent (e.g., DMF vs. DCM) CheckAnhydrous->ChangeSolvent If no CheckPurity Verify purity of starting materials CheckBase->CheckPurity If yes IncreaseTemp Increase reaction temperature StrongerReagent->IncreaseTemp

Caption: A decision tree for troubleshooting difficult amide coupling reactions.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

This compound itself is not typically used directly in cross-coupling as it lacks a suitable leaving group. However, its derivatives, such as the corresponding aryl halides or triflates, are excellent substrates for reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. The electronic nature of the ring can influence the efficiency of these transformations.

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: I am attempting a Suzuki-Miyaura coupling with a derivative of this scaffold and getting low yields. What should I check first?

A1: When a Suzuki coupling fails, the primary suspects are the catalyst system, the base, and the integrity of the boronic acid.[9]

  • Catalyst Deactivation: The presence of oxygen can lead to catalyst decomposition.[9] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[10]

  • Base Selection: The base is critical for the transmetalation step.[10] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] The strength and solubility of the base can significantly impact the reaction.[10]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (hydrolysis), especially in the presence of water.[10] Using more stable boronic esters (e.g., pinacol esters) or anhydrous conditions can mitigate this.[10]

  • Ligand Choice: For electron-rich aryl halides (like those with a methoxy group), bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the initial oxidative addition step.[10]

Q2: What are the key considerations for a Buchwald-Hartwig amination on a related aryl halide?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[11] Key variables include:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. Different "generations" of Buchwald ligands have been developed to couple a wide variety of amines and aryl halides.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, but others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[12]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

General Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point for coupling an aryl halide derivative (e.g., an aryl bromide derived from 5-fluoro-2-methoxybenzoic acid) with a boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O, Toluene)

Procedure:

  • Reaction Setup: To a flask, add the aryl halide, boronic acid, and base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst System Pd(0) source + Ligand (e.g., XPhos)Bulky, electron-rich ligands facilitate oxidative addition of aryl chlorides/bromides.[10]
Base K₃PO₄ or Cs₂CO₃Strong bases that facilitate transmetalation without degrading sensitive functional groups.[10]
Solvent Dioxane, Toluene (often with H₂O)High-boiling aprotic solvents are common. Water can sometimes accelerate the reaction but may also cause protodeboronation.[10][13]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the Pd(0) catalyst.[10]

References

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Troubleshooting difficult amide bond formation with hindered substr
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Optimized reaction condition for ester hydrolysis reaction. ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation? r/Chempros - Reddit. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • 5-Fluoro-2-methylbenzoic acid - SAFETY D
  • Ester to Acid - Common Conditions.
  • The Hydrolysis of Esters - Chemistry LibreTexts. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Why did my amide syntesis does not work? ResearchGate. [Link]

  • SAFETY D
  • 5-Fluoro-2-methoxybenzoic acid - SAFETY D
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co.
  • Amidation of various amines with methylbenzoate. GC yields were determined using n‐dodecane as an internal standard. Isolated yields are shown in parentheses. [a] 2 c (99% ee) was used to give 4 c in >99% ee. [b] [1 a]=0.4 M and [2 e]=0.48 M. ResearchGate. [Link]

  • Methyl 5-fluoro-2-nitrobenzoate - SAFETY D
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]

  • Amidation of methyl benzoate with various amines. | Download Table. ResearchGate. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [Link]

  • Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid C
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • CAS 151793-20-3 | 2623-3-0S | MDL MFCD06203734 | Methyl 5-fluoro-2-methoxybenzo
  • Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | C9H9FO3 | CID 10035289. PubChem. [Link]

  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]

  • Methyl ester hydrolysis - ChemSpider Synthetic Pages. [Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript). MIT Open Access Articles. [Link]

  • Application Notes and Protocols: Alkaline Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzo
  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]

  • RIFM fragrance ingredient safety assessment, methyl o -methoxybenzo
  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents.

Sources

Technical Support Center: Purification of Crude Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-fluoro-2-methoxybenzoate. As a key intermediate in pharmaceutical synthesis and materials science, achieving high purity is critical for downstream success. This guide, structured by a Senior Application Scientist, provides in-depth, field-tested advice to help you navigate common purification challenges.

Part A: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and common contaminants of this compound.

Q1: What are the most common impurities in my crude product?

The impurity profile of your crude material is directly linked to its synthetic route. Most commonly, this ester is prepared via Fischer esterification of 5-fluoro-2-methoxybenzoic acid.

Table 1: Common Process-Related Impurities

Impurity NameChemical StructureTypical OriginRecommended Removal Method
5-Fluoro-2-methoxybenzoic acid C₈H₇FO₃Unreacted starting material from esterification.Aqueous basic wash (e.g., NaHCO₃ solution) during workup.
Residual Solvents Varies (e.g., Methanol, Toluene, THF)Solvents used in the reaction or initial extraction.High-vacuum evaporation, distillation (if boiling points differ significantly).
Isomeric Byproducts C₉H₉FO₃Side reactions during aromatic substitution or fluorination steps.Flash column chromatography, fractional crystallization.
Dinitro Byproducts C₉H₈FNO₅If nitrating agents were used improperly in a preceding step.[1]Flash column chromatography.

Understanding these potential impurities is the first step in designing an effective purification strategy. The presence of the starting carboxylic acid is the most frequent issue and is often the cause of low melting points and broad NMR signals.[2]

Q2: What are the key physical properties I should know for purification?

Having accurate physical property data is essential for selecting the right purification techniques.

Table 2: Physical & Chemical Properties of this compound

PropertyValueSourceSignificance for Purification
CAS Number 151793-20-3[3][4]For accurate identification and literature search.
Molecular Formula C₉H₉FO₃[3][4]To calculate molecular weight and yields.
Molecular Weight 184.16 g/mol [3][4]Essential for all stoichiometric calculations.
Appearance Solid (typically off-white to white powder/crystals)Visual indicator of purity; color may suggest persistent impurities.
Storage 2-8 °C, Inert atmosphere, Keep in dark place[5]Indicates potential sensitivity to light, air, or temperature.

Note: Experimental properties like melting and boiling points can vary. Always characterize your own purified material.

Q3: Which analytical techniques are best for assessing purity?

A multi-pronged approach is recommended for robust purity analysis.[6]

  • Thin-Layer Chromatography (TLC): The essential first step. Use it to quickly assess the complexity of the crude mixture, identify the presence of baseline impurities (like the starting acid), and screen for an effective solvent system for column chromatography. A common mobile phase is a mixture of ethyl acetate and a nonpolar solvent like hexanes.[7]

  • High-Performance Liquid Chromatography (HPLC): A highly robust and quantitative method for routine purity assessment and profiling of non-volatile impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting and quantifying volatile impurities, such as residual reaction solvents (e.g., THF, toluene).[6]

  • Nuclear Magnetic Resonance (qNMR): ¹H NMR is not only crucial for structural confirmation but can be used as a quantitative tool (qNMR) by integrating a product signal against a certified internal standard of known concentration.[6]

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically cause melting point depression and broadening.

Part B: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My final product is an oil or has a low/broad melting point.
  • Probable Cause: The most likely culprit is residual 5-fluoro-2-methoxybenzoic acid. Carboxylic acids are notorious for disrupting crystal lattices and turning solids into oils or gums, even at low concentrations.

  • Causality: The acidic proton of the carboxylic acid interferes with the intermolecular interactions required for crystallization. Its polarity also differs significantly from the target ester.

  • Solution: Rigorous Acid-Base Wash

    This protocol should be performed before any other purification method.

    Protocol: Liquid-Liquid Extraction for Acid Removal

    • Dissolve the entire crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Caution: Stopper the funnel and vent frequently to release CO₂ gas that evolves from the acid-base neutralization.

    • Shake vigorously for 1-2 minutes. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the wash with fresh NaHCO₃ solution (steps 3-6) two more times to ensure complete removal of the acid.

    • Wash the organic layer once with an equal volume of saturated aqueous NaCl (brine) to remove residual water.

    • Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting solid should be significantly purer and more amenable to recrystallization or chromatography.

Problem 2: TLC analysis shows multiple spots with similar Rf values to my product.
  • Probable Cause: The presence of structurally similar impurities, such as regioisomers from the synthesis. These compounds have very similar polarities, making separation challenging.

  • Causality: In column chromatography, separation occurs based on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase.[8] Compounds with similar structures and functional groups will have similar affinities, leading to poor separation.

  • Solution: Optimized Flash Column Chromatography

    A standard column may not suffice. A well-optimized flash chromatography protocol is required.

    Protocol: High-Resolution Flash Chromatography

    • Adsorbent Selection: Use high-quality silica gel with a fine mesh size (e.g., 230-400 mesh) for better resolution. The amount of silica should be 50-100 times the weight of your crude material for difficult separations.[8]

    • Solvent System (Mobile Phase) Screening:

      • Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. This range provides the best balance for good separation on a column.

      • Start with a low-polarity mixture (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity.

    • Column Packing: Pack the column using the "slurry method" to ensure a homogenous, air-free packing, which is crucial for preventing channeling and poor separation.[8]

    • Loading the Sample: Use the "dry loading" method for best results. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

    • Elution: Begin eluting with the solvent system determined from your TLC screen. Collect small fractions and analyze them by TLC to identify which ones contain your pure product.

Table 3: Recommended Starting Solvent Systems for Chromatography

PolaritySolvent System (v/v)Target Compounds
Low 5-10% Ethyl Acetate / HexanesFor separating very non-polar impurities.
Medium 15-30% Ethyl Acetate / HexanesOften the "sweet spot" for aromatic esters like this one.[7]
High 50%+ Ethyl Acetate / Hexanes or 5% Methanol / DCMFor eluting more polar byproducts after the main product has been collected.[7]
Problem 3: My product looks clean by TLC, but my yield is low after column chromatography.
  • Probable Cause: This could be due to several factors: irreversible adsorption on the silica, using a mobile phase that is too polar, or improper sample loading.

  • Causality: Silica gel is slightly acidic and can sometimes strongly bind certain compounds, especially if they are sensitive.[7] If the sample is loaded in too much or too polar a solvent, it can spread into a wide band before the separation even begins, leading to poor resolution and cross-contamination of fractions.[9]

  • Solution: Best Practices for High-Yield Chromatography

    • Neutralize the Silica: If you suspect your compound is acid-sensitive, you can pre-treat the column by flushing it with your mobile phase containing a small amount of a non-nucleophilic base, like 0.1-1% triethylamine.[7]

    • Optimize Sample Loading: As mentioned, use the dry loading technique. If you must use wet loading, dissolve the sample in the absolute minimum volume of the mobile phase itself, or a solvent that is less polar than the mobile phase.[9]

    • Correct Fraction Pooling: Be meticulous with your TLC analysis of the collected fractions. It is better to discard a small amount of mixed fractions than to contaminate your pure product, but pooling too conservatively can needlessly sacrifice yield.

Problem 4: I'm struggling to get crystals to form during recrystallization.
  • Probable Cause: The compound is "oiling out" or forming a supersaturated solution. This happens when the wrong solvent is chosen or the solution is cooled too quickly.

  • Causality: Successful recrystallization requires a large difference in the compound's solubility in a given solvent at high versus low temperatures. If a compound remains highly soluble even when cold, it won't crystallize. "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated and the solute separates as a liquid instead of a solid.

  • Solution: Systematic Solvent Screening and Proper Technique

    Protocol: Two-Solvent Recrystallization

    • Solvent Selection: The goal is to find a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent," e.g., Ethyl Acetate, Acetone, or DCM) and another in which it is poorly soluble (the "anti-solvent," e.g., Hexanes, Heptane, or Water).[10][11]

    • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "soluble solvent" required to fully dissolve it.

    • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Re-dissolution: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

    • Cooling (Crucial Step): This is the most critical part. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, undisturbed. Slow cooling encourages the formation of large, pure crystals.

    • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal from a previous batch.

    • Final Cooling: Once crystals have started to form at room temperature, you can then place the flask in an ice bath or refrigerator for at least 30 minutes to maximize recovery.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "anti-solvent," and dry them under vacuum.

Visual Workflows

General Purification Strategy

G Crude Crude Product (this compound) TLC Initial Analysis: TLC & ¹H NMR Crude->TLC AcidCheck Acidic Impurity (e.g., Starting Acid) Present? TLC->AcidCheck Wash Perform Acid-Base Wash (NaHCO₃ Solution) AcidCheck->Wash Yes PurityCheck1 Assess Purity: TLC & NMR AcidCheck->PurityCheck1 No Wash->PurityCheck1 SepMethod Choose Primary Purification Method PurityCheck1->SepMethod Chroma Column Chromatography SepMethod->Chroma Multiple Impurities or Isomeric Mixture Recrys Recrystallization SepMethod->Recrys Mainly One Product with Minor Impurities FinalPurity Final Purity Analysis: HPLC, NMR, Melting Point Chroma->FinalPurity Recrys->FinalPurity PureProduct Pure Product (>99%) FinalPurity->PureProduct

Caption: Decision workflow for purifying crude this compound.

Troubleshooting Low Purity After Initial Purification

G start Product Still Impure After First Attempt check_impurity Identify Impurity Type (NMR, TLC vs Std.) start->check_impurity is_acid Is it Starting Acid? check_impurity->is_acid is_isomer Is it an Isomer or Similar Polarity Impurity? is_acid->is_isomer No action_wash Repeat Acid-Base Wash More Thoroughly is_acid->action_wash Yes is_solvent Is it Residual Solvent? is_isomer->is_solvent No action_chroma Re-run Column: - Use Finer Silica - Shallow Gradient - Dry Loading is_isomer->action_chroma Yes action_recrys Attempt Recrystallization with Different Solvent System is_solvent->action_recrys No / Other action_vacuum Dry Under High Vacuum for Extended Period is_solvent->action_vacuum Yes end Re-analyze Purity action_wash->end action_chroma->end action_recrys->end action_vacuum->end

Caption: Logical decision tree for troubleshooting persistent impurities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10035289, Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. Available at: [Link]

  • University of Alberta (n.d.). Column Chromatography. Available at: [Link]

  • PrepChem (2023). Synthesis of methyl 5-formyl-2-methoxybenzoate. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Column Chromatography Procedures. Available at: [Link]

  • Sajid, M., et al. (2019). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. University of Limerick. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Reddit r/Chempros (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • Sani, I. A., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Google Patents (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Reddit r/Chempros (2019). Recrystallization with two solvents. Available at: [Link]

Sources

identifying side products in the synthesis of Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 5-fluoro-2-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with side product formation during their synthetic work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, minimize, and manage common impurities.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected spot on my TLC and a corresponding peak in my GC-MS analysis. What are the most common side products I should consider?

A1: The identity of potential side products is highly dependent on your chosen synthetic route. The two most common pathways to this compound start from either 5-fluoro-2-methoxybenzoic acid or 5-fluorosalicylic acid.

  • Route A: Fischer Esterification of 5-fluoro-2-methoxybenzoic acid. This is an acid-catalyzed equilibrium reaction between the carboxylic acid and methanol.[1][2] The most common impurity is simply unreacted starting material. Under harsh conditions (high temperature, concentrated H₂SO₄), sulfonation of the aromatic ring can also occur.[3]

  • Route B: Methylation of 5-fluorosalicylic acid. This route requires both O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid. This often leads to a mixture of partially methylated products. Furthermore, the phenoxide intermediate is an ambident nucleophile, which can lead to C-alkylation as a minor, but problematic, side product under certain conditions.[4][5]

The following table summarizes the most probable side products.

Side Product Name Structure Molecular Weight ( g/mol ) Likely Route Common Cause
5-fluoro-2-methoxybenzoic acidC₈H₇FO₃170.14[6]A & BIncomplete esterification; unreacted starting material.
Methyl 5-fluoro-2-hydroxybenzoateC₈H₇FO₃170.14BIncomplete O-methylation of the phenolic group.
Methyl 3-C-methyl-5-fluoro-2-hydroxybenzoateC₉H₉FO₃184.16BC-alkylation of the phenoxide intermediate. Isomeric with the final product.
Methyl 5-fluoro-2-methoxy-X-sulfobenzoateC₉H₉FO₆S264.23AReaction with sulfuric acid catalyst at elevated temperatures.
Dimethyl EtherC₂H₆O46.07AAcid-catalyzed dehydration of the methanol solvent/reagent.
Q2: My Fischer esterification (Route A) has stalled, leaving significant unreacted carboxylic acid. How can I drive the reaction to completion?

A2: Fischer esterification is a classic equilibrium-controlled process.[7][8] To shift the equilibrium toward the desired ester product, you must address the presence of water, a byproduct of the reaction.

There are two primary strategies:

  • Use a Large Excess of Alcohol: By using methanol as the solvent, its high concentration (based on Le Châtelier's principle) drives the reaction forward.[9]

  • Remove Water as It Forms: This is the most effective method. It can be achieved by adding a dehydrating agent (like molecular sieves) or by using a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water.[2]

Additionally, ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) is present in a sufficient catalytic amount (typically 1-5 mol%) and that the reaction temperature is adequate (refluxing methanol is common).[2]

Q3: I'm attempting the synthesis from 5-fluorosalicylic acid (Route B) and obtaining a mixture of the desired product, the starting material, and two other major side products. How can I improve selectivity?

A3: Simultaneously achieving selective O-methylation and esterification in one pot is challenging and often results in a mixture. The difference in reactivity between the phenolic hydroxyl and the carboxylic acid necessitates a more controlled, sequential approach.

A robust strategy is a two-step process:

  • Protect the Carboxylic Acid: First, perform the Fischer esterification on 5-fluorosalicylic acid to get Methyl 5-fluoro-2-hydroxybenzoate. This protects the more acidic functional group.

  • Perform O-Methylation: Then, perform a Williamson ether synthesis on the purified Methyl 5-fluoro-2-hydroxybenzoate.[5][10] Using a mild base like potassium carbonate (K₂CO₃) with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in a polar aprotic solvent like DMF or acetonitrile will selectively O-methylate the phenol without hydrolyzing the ester.[4][11]

This stepwise approach provides much greater control and results in a cleaner product profile.

Troubleshooting Guide: From Symptoms to Solutions

This guide addresses specific experimental issues and provides a logical workflow for identifying and mitigating the formation of side products.

Problem: Low Yield and a Complex Product Mixture on TLC/GC-MS
  • Symptom: Your reaction crude shows multiple spots/peaks, with none being clearly dominant. The yield of the desired product is below expectations.

  • Diagnostic Approach: The first step is to identify the components of the mixture. Use the table in FAQ Q1 as a guide for expected molecular weights. A logical workflow is essential for diagnosis.

G

Issue 1: Presence of C-Alkylated Side Product (Route B)
  • Identification: This side product is isomeric with your desired product, so MS alone will not differentiate it. You must rely on ¹H NMR. Look for:

    • A sharp singlet for the new C-CH₃ group, typically around 2.2 ppm.

    • The disappearance of a proton signal in the aromatic region.

    • A broad singlet for the phenolic -OH proton, typically downfield (>9 ppm).

  • Causality: Phenoxide ions are ambident, meaning they can be attacked at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4] C-alkylation is favored by conditions that promote free ions, such as using polar protic solvents.

  • Minimization Strategy:

    • Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation but not the phenoxide anion, favoring O-alkylation.[4]

    • Counter-ion: Using a larger, softer counter-ion like cesium (e.g., Cs₂CO₃ as the base) can sometimes increase the preference for O-alkylation.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Issue 2: Presence of Sulfonated Side Product (Route A)
  • Identification: This side product will have a significantly higher molecular weight (M+80 compared to the starting acid). It is also much more polar and will likely have a very low Rf value on TLC.

  • Causality: Concentrated sulfuric acid is a sulfonating agent. At elevated temperatures, it can cause electrophilic aromatic substitution on the electron-rich methoxy-substituted ring.[3]

  • Minimization Strategy:

    • Change Catalyst: Replace sulfuric acid with a non-sulfonating strong acid like p-toluenesulfonic acid (p-TsOH) or use dry HCl gas.[2]

    • Use a Milder Reagent: Convert the carboxylic acid to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[12] The acid chloride will then react readily with methanol at room temperature, often with just a weak base like pyridine or triethylamine, avoiding the need for a strong mineral acid catalyst.

Experimental Protocols

Protocol 1: Analytical Workflow for Side Product Identification
  • Thin-Layer Chromatography (TLC):

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the crude mixture on a silica gel TLC plate alongside spots of your starting material(s).

    • Develop the plate using a solvent system like 3:1 Hexanes:Ethyl Acetate.

    • Visualize under a UV lamp (254 nm). Unreacted starting materials should match the Rf of their respective standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the crude product.

    • Run a standard GC-MS analysis.

    • Compare the retention times of major peaks to authentic samples of starting material and product.

    • Analyze the mass spectrum of each unknown peak. Look for molecular ions corresponding to the masses listed in the FAQ Q1 table.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Isolate the main side products via column chromatography if possible, or analyze the crude mixture.

    • Key diagnostic signals to look for:

      • Product: Singlets for -OCH₃ (~3.9 ppm) and -COOCH₃ (~3.8 ppm). Aromatic signals consistent with a 1,2,4-trisubstituted pattern.

      • Unreacted Acid: Absence of the -COOCH₃ signal. A very broad singlet for the carboxylic acid proton (>10 ppm).

      • Unreacted Phenol: Absence of the aromatic -OCH₃ signal. A broad singlet for the phenolic -OH proton (can range from 5-11 ppm depending on solvent and concentration).

Protocol 2: Optimized Fischer Esterification (Route A)

This protocol is designed to maximize yield by driving the equilibrium forward.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-fluoro-2-methoxybenzoic acid (1.0 eq).

  • Add anhydrous methanol (20 volumes, e.g., 20 mL per gram of acid). This serves as both reactant and solvent.

  • Carefully add concentrated sulfuric acid (0.05 eq) dropwise with stirring.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.[13]

  • Cool the reaction to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography or distillation as needed.

G SM 5-Fluoro-2-methoxy- benzoic Acid Product Methyl 5-Fluoro-2- methoxybenzoate

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • BenchChem. (n.d.). Identifying and minimizing side products in N-methylation of 2-(4-fluorophenyl)ethanamine.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • ChemicalBook. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID.
  • ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
  • MIT DSpace. (n.d.). Experiment 5: Fischer Esterification. Retrieved from [Link]

  • PubMed. (1981). Influence of fluorine substitution on the site of enzymatic O-methylation of fluorinated norepinephrines. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • University of California, Irvine. (n.d.). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • ResearchGate. (2015). What would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • PubMed Central. (n.d.). Late-stage oxidative C(sp3)–H methylation. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Natural Products Impacting DNA Methyltransferases and Histone Deacetylases. Retrieved from [Link]

Sources

Technical Support Center: Achieving High Purity of Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related challenges during their experimental work. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Q1: My final product is an oil or a low-melting solid, but it's reported to be a solid. What is the likely cause?

The presence of residual solvent or unreacted starting materials can depress the melting point of your compound. Another possibility is the presence of isomeric impurities. A common cause is incomplete esterification, leaving behind the starting carboxylic acid, 5-fluoro-2-methoxybenzoic acid.

To diagnose this, obtain a proton NMR (¹H-NMR) spectrum. The presence of a broad singlet, typically downfield (around 10-12 ppm), is indicative of a carboxylic acid proton. Residual solvents will also show characteristic peaks.[1][2]

Q2: TLC analysis of my crude product shows a spot at the baseline and another spot close to my product's Rf. How do I remove these impurities?

A spot at the baseline on a silica gel TLC plate (developed with a non-polar solvent system like hexane/ethyl acetate) is characteristic of a highly polar compound, most likely the starting material, 5-fluoro-2-methoxybenzoic acid. The spot close to your product's Rf could be a non-polar byproduct of the reaction.

Resolution:

  • Liquid-Liquid Extraction: Before column chromatography, perform a workup by dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the acidic starting material, making it water-soluble and effectively removing it into the aqueous layer.

  • Column Chromatography: For the non-polar impurity, column chromatography is the most effective method. A step-gradient elution can be employed to first elute the less polar impurity before increasing the polarity to elute your desired product.

Q3: My purified product has a slight yellow or brown tint. How can I decolorize it?

Colored impurities often arise from the degradation of starting materials or the product, especially at elevated reaction temperatures.

Resolution:

  • Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent. Add a small amount of activated carbon (approximately 1-2% by weight) and gently heat the mixture for a short period. Filter the mixture through a pad of celite to remove the activated carbon. The filtrate should be colorless.

  • Recrystallization: This is often very effective at removing colored impurities, which are typically present in small amounts and will remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound on a multi-gram scale?

For multi-gram quantities, a combination of an acidic/basic workup followed by column chromatography is highly effective.[3] Recrystallization can be used as a final polishing step if very high purity is required.

Q2: What is a good solvent system for the column chromatography of this compound?

A gradient elution using a mixture of hexane and ethyl acetate is recommended for silica gel chromatography. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.[3] The optimal gradient will depend on the specific impurities present.

Q3: How can I effectively recrystallize this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic esters, common choices include ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate or ethanol/water.[4][5][6]

Q4: How should I store purified this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of multi-gram quantities of this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring uniform packing without cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the desired compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification of solid this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of your compound in various solvents to find a suitable one.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Comparison of Purification Methods

MethodScaleThroughputPrimary Impurities Removed
Liquid-Liquid Extraction LargeHighAcidic/Basic Impurities
Column Chromatography Small to LargeMediumWide Range of Impurities
Recrystallization Small to LargeLowInsoluble & Minor Impurities

Visualizations

Purification_Workflow crude Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup column Column Chromatography (Silica Gel, Hexane/EtOAc) workup->column Organic Layer acid_impurity Aqueous Layer: 5-Fluoro-2-methoxybenzoic Acid workup->acid_impurity recrystallize Recrystallization column->recrystallize Combined Pure Fractions other_impurities Early Fractions: Non-polar Impurities column->other_impurities pure Pure Product (>99%) recrystallize->pure

Caption: A typical workflow for the purification of this compound.

References

  • Important Chemistry Tips-Solvents choose for recrystalliz
  • How to Prepare and Purify METHYL-5-METHOXY-2-METHYLBENZO
  • US Patent No. US11001552B2. (2021).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • What is the best solvent for recrystalliz
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Separation of Methyl benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Troubleshooting Chromatogram Problems. (n.d.). Shimadzu Scientific Instruments.
  • Recrystallization-2.doc.pdf. (n.d.). University of California, Irvine.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.).
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Analytical methods to distinguish between fluorinated benzoic acid isomers. (n.d.). Benchchem.
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
  • CN Patent No. CN109096107B. (2020).
  • Fischer–Speier esterific
  • HPLC Troubleshooting. (n.d.). LC Resources.
  • Supporting Inform
  • Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP.
  • 5-FLUORO-2-METHOXYBENZOIC ACID. (n.d.). Three Chongqing Chemdad Co.
  • Methyl 5-fluoro-2-methoxybenzo
  • Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. (n.d.). PubChem.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Amran, M. A., & Leadbeater, N. E. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Sains Malaysiana, 43(1), 53-57.
  • Khan, M. A., Ali, I., Basheer, C., & Al-Arfaj, A. R. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17135-17145.
  • Methyl 5-fluoro-2-methoxy-3-nitrobenzo
  • 2-Fluoro-5-methylbenzoic acid. (n.d.). Ossila.
  • CN Patent No. CN1884259A. (2006).
  • Khan, K. M., & Khan, A. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Journal of the Chemical Society of Pakistan, 36(4).
  • 5-FLUORO-2-METHOXYBENZOIC ACID synthesis. (n.d.). chemicalbook.
  • CN Patent No. CN114736133B. (2022).

Sources

preventing demethylation during reactions with Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-fluoro-2-methoxybenzoate

A Guide to Preventing O-Demethylation in Electrophilic Aromatic Substitution

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. A recurring challenge encountered during electrophilic aromatic substitution (EAS) reactions is the undesired cleavage of the ortho-methoxy group, leading to the formation of phenolic byproducts. This guide provides in-depth, field-tested insights, troubleshooting protocols, and preventative strategies to help you mitigate this issue and ensure the integrity of your desired product.

Part 1: Understanding the Challenge - The "Why" Behind Demethylation

This compound is an activated aromatic system. The methoxy group (-OCH₃) is a strong electron-donating group, which activates the ring towards electrophilic attack, primarily at the ortho and para positions. However, the oxygen atom's lone pairs also make it a prime target for Lewis acids, which are frequently used to catalyze EAS reactions like Friedel-Crafts acylation or alkylation.[1][2]

The core problem arises from the mechanism of Lewis acid-catalyzed ether cleavage.[3][4] The Lewis acid (e.g., AlCl₃, BBr₃) coordinates to the ether oxygen, transforming the methoxy group into a good leaving group. A subsequent nucleophilic attack, often by the halide counter-ion, cleaves the methyl-oxygen bond, resulting in the demethylated phenol.

G cluster_0 Mechanism of Lewis Acid-Mediated Demethylation A This compound + AlCl₃ B Lewis Acid Coordination (Oxygen acts as Lewis Base) A->B Step 1 C Activated Intermediate [Ar-O(CH₃)-AlCl₃]⁺ B->C D Nucleophilic Attack by Cl⁻ C->D Step 2 E Products: Methyl 5-fluoro-2-hydroxybenzoate + CH₃Cl + AlCl₃ (regenerated) D->E

Caption: Lewis acid coordination activates the ether for cleavage.

Strong Lewis acids, high temperatures, and prolonged reaction times exacerbate this side reaction, reducing the yield of the desired product and complicating purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: I'm performing a Friedel-Crafts acylation and my reaction is turning dark, with a low yield of the target molecule. What's happening?

A dark reaction color, often purple or black, is a common indicator of phenol formation. The demethylated product, Methyl 5-fluoro-2-hydroxybenzoate, can coordinate strongly with the Lewis acid (e.g., AlCl₃), forming colored complexes. This sequestration of the catalyst can also stall the primary reaction, leading to low conversion and yield.

Q2: Which Lewis acid is the "safest" to use to avoid demethylation?

There is no universally "safe" Lewis acid, but they can be ranked by their general propensity to cause ether cleavage. Strong Lewis acids like AlCl₃, AlBr₃, and especially BBr₃ are known to be aggressive ether cleaving agents.[3] Milder Lewis acids such as FeCl₃, ZnCl₂, or SnCl₄ are often better choices for sensitive substrates.[5] In some cases, solid acid catalysts or Brønsted acids can be used for activated rings, avoiding traditional Lewis acids altogether.[5][6]

Q3: Can I just add more equivalents of the Lewis acid to push the main reaction to completion?

This is generally not recommended. While a stoichiometric amount of Lewis acid is often required for acylation, adding a large excess will significantly increase the rate of demethylation.[6] The optimal approach is to use the minimum effective amount of a milder Lewis acid at a lower temperature.

Q4: Does the fluorine atom at the 5-position affect the demethylation?

Yes, but indirectly. The fluorine atom is an electron-withdrawing group, which slightly deactivates the ring. This can sometimes necessitate harsher reaction conditions (stronger Lewis acid, higher temperature) to achieve the desired electrophilic substitution, which in turn increases the risk of demethylation.[7]

Part 3: Troubleshooting and Prevention Guide

This section provides a structured approach to diagnosing and solving demethylation issues based on the specific reaction type.

Scenario: Friedel-Crafts Acylation/Alkylation

Problem: Significant formation of Methyl 5-fluoro-2-hydroxybenzoate is observed via TLC, GC-MS, or NMR.

G start Demethylation Detected in Friedel-Crafts Reaction q1 Is Temperature ≤ 0°C? start->q1 a1_no Action: Lower temperature to -10°C to 0°C. Monitor reaction. q1->a1_no No q2 Is a strong Lewis Acid (AlCl₃, BBr₃) being used? q1->q2 Yes a1_no->q2 a2_yes Action: Switch to a milder Lewis Acid (FeCl₃, ZnCl₂). Re-optimize stoichiometry. q2->a2_yes Yes q3 Is Lewis Acid stoichiometry > 1.5 equivalents? q2->q3 No end_good Problem Resolved a2_yes->end_good a3_yes Action: Reduce stoichiometry to 1.1 - 1.2 equivalents. Accept longer reaction time. q3->a3_yes Yes end_bad Issue Persists: Consider alternative synthetic route or protective group strategy. q3->end_bad No a3_yes->end_good

Caption: Troubleshooting workflow for Friedel-Crafts reactions.

Comparative Data: Lewis Acid Selection

The choice of Lewis acid is the most critical parameter. The following table provides a general guide for selecting a catalyst to minimize demethylation.

Lewis AcidRelative StrengthPropensity for DemethylationTypical Conditions
BBr₃ Very StrongVery HighPrimarily used for intentional ether cleavage.
AlCl₃ / AlBr₃ StrongHighOften requires low temps (-10 to 0°C).[2]
FeCl₃ ModerateModerateGood alternative to AlCl₃, often less aggressive.[5]
SnCl₄ ModerateModerate-LowCan be effective, especially in solvents like CH₂Cl₂.
ZnCl₂ MildLowMay require higher temperatures or longer times.[6]
Yb(OPf)₃ Mild (Fluorous)LowUsed in fluorous biphasic systems for easy catalyst recovery.[8]
Preventative Protocol: Mild Friedel-Crafts Acylation

This protocol provides a starting point for minimizing demethylation during the acylation of this compound.

Objective: To synthesize Methyl 4-acetyl-5-fluoro-2-methoxybenzoate with minimal phenolic byproduct formation.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Iron(III) Chloride (FeCl₃, anhydrous, 1.2 eq)

  • Acetyl Chloride (1.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Nitrogen or Argon atmosphere setup

  • Dry glassware, magnetic stirrer, cooling bath

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Catalyst Suspension: Add anhydrous FeCl₃ (1.2 eq) to the flask, followed by anhydrous DCM to create a slurry.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition:

    • Charge the dropping funnel with a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the stirred FeCl₃ slurry over 20-30 minutes, ensuring the temperature remains below 5°C.

  • Substrate Addition:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor its progress every 30-60 minutes by taking small aliquots and analyzing them by TLC or GC-MS. The goal is to see the consumption of starting material and the formation of the desired product, with minimal formation of the lower Rf (more polar) phenolic byproduct.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), quench it by slowly pouring the mixture into a beaker containing crushed ice and dilute (1 M) HCl.[5]

  • Workup & Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization.

References

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. (2014). Available from: [Link]

  • Sciencemadness.org. What is the mechanism for catalytic cleavage of ethers by Lewis Acid's?. (2014). Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Royal Society of Chemistry. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (2016). Available from: [Link]

  • Wikipedia. Ether cleavage. Available from: [Link]

  • Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. (2021). Available from: [Link]

  • YouTube. Cleavage of Ethers with Acids. (2023). Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Available from: [Link]

  • Quora. Which acid is used in the Friedel-Crafts reaction?. (2018). Available from: [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available from: [Link]

  • University of Lincoln Library Dissertation Showcase. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available from: [Link]

  • askIITians. Which is more stable: a carbocation attached to a methoxy group or a. (2015). Available from: [Link]

  • Making Molecules. Electrophilic Aromatic Substitution. (2025). Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Available from: [Link]

  • ResearchGate. Thermodynamic parameters of fluorinated and methoxy groups in cyclohexane. Available from: [Link]

  • Chem.vsmu.by. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Available from: [Link]

  • ResearchGate. Fluorous Lewis acids and phase transfer catalysts. (2009). Available from: [Link]

  • ResearchGate. Lewis acid-mediated 5-demethylation of flavonoid. Available from: [Link]

  • PubMed. Lewis acid-catalyzed biphasic 2-methyltetrahydrofuran/H2O pretreatment of lignocelluloses to enhance cellulose enzymatic hydrolysis and lignin valorization. (2018). Available from: [Link]

  • PubMed. A DFT study of the mechanisms and regio- and stereochemistry of the lewis acid-catalyzed reactions of 5-alkoxyoxazoles with aldehydes. (2003). Available from: [Link]

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common impurities found in commercial Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 5-fluoro-2-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic workflows. My aim is to provide practical, field-tested insights into potential challenges, with a focus on identifying and troubleshooting common impurities. The information presented here is curated to ensure scientific integrity and empower you to resolve issues encountered during your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues related to the purity and handling of commercial this compound.

Impurity Profile & Identification

Question 1: I am seeing an unexpected peak in my HPLC analysis of a commercial batch of this compound. What are the most likely impurities?

The impurity profile of commercially available this compound can vary depending on the synthetic route employed by the manufacturer. However, based on common synthetic pathways and the chemical nature of the molecule, the most probable impurities are:

  • 5-Fluoro-2-methoxybenzoic Acid: This is the carboxylic acid precursor to the ester. Its presence is typically due to incomplete esterification during synthesis or hydrolysis of the ester product upon exposure to moisture during workup or storage.

  • Positional Isomers: Depending on the purity of the starting materials for the entire synthesis, regioisomers such as Methyl 2-fluoro-5-methoxybenzoate may be present. These can be challenging to separate due to their similar physical properties.

  • Residual Solvents: Solvents used during the synthesis and purification, such as methanol, ethyl acetate, dichloromethane, or hexane, may be present in trace amounts.

  • Unidentified Synthesis Byproducts: Minor impurities can also arise from side reactions specific to the synthetic method used. These are often present at very low levels.

Question 2: How can I definitively identify the common impurities in my sample?

A multi-technique approach is recommended for unambiguous identification:

  • HPLC-UV: High-Performance Liquid Chromatography with UV detection is the workhorse for purity assessment. Spiking your sample with a known standard of 5-fluoro-2-methoxybenzoic acid is a straightforward way to confirm its presence. Isomeric impurities will likely have different retention times.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the parent ion can confirm the molecular weight of the impurity. For example, 5-fluoro-2-methoxybenzoic acid will have a different molecular weight than the desired ester.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is particularly useful for identifying volatile impurities like residual solvents. It can also be used to analyze the ester and some of its byproducts.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The presence of a broad singlet corresponding to a carboxylic acid proton is a strong indicator of 5-fluoro-2-methoxybenzoic acid. Isomeric impurities will exhibit distinct aromatic coupling patterns and chemical shifts.

Analytical Troubleshooting

Question 3: My HPLC chromatogram shows poor separation between the main peak and a suspected impurity. What can I do to improve the resolution?

Poor resolution in HPLC can often be resolved by systematically adjusting the method parameters. Here is a troubleshooting workflow:

HPLC_Troubleshooting start Poor Resolution step1 Modify Mobile Phase Gradient Decrease the ramp rate of the organic solvent around the elution time of the peaks of interest. start->step1 step2 Change Mobile Phase Composition Try a different organic modifier (e.g., acetonitrile instead of methanol) or adjust the pH of the aqueous phase. step1->step2 step3 Select a Different Column A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide different selectivity. step2->step3 step4 Optimize Temperature Adjusting the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. step3->step4 end Improved Resolution step4->end Purification_Workflow start Commercial this compound decision1 Major Impurity is the Carboxylic Acid? start->decision1 step1a Aqueous Wash Dissolve the ester in a water-immiscible solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. decision1->step1a Yes decision2 Are there isomeric or other non-acidic impurities? decision1->decision2 No step1b Proceed to further purification if needed. step1a->step1b step1b->decision2 step2a Column Chromatography Use silica gel chromatography with a non-polar solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired ester from closely related impurities. decision2->step2a Yes step2b Recrystallization If the material is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities. decision2->step2b If applicable end High Purity this compound step2a->end step2b->end

Caption: Purification Decision Workflow

Experimental Protocols

The following are generalized protocols that can be adapted to your specific laboratory conditions.

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmA standard reverse-phase column suitable for a wide range of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent ionization of any carboxylic acid impurity.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase HPLC.
Gradient 50% B to 95% B over 15 minA broad gradient to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides consistent retention times.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds.
Injection Vol. 10 µLA standard injection volume.

Expected Elution Order: 5-Fluoro-2-methoxybenzoic acid (more polar) will elute before this compound.

Protocol 2: Aqueous Wash for Removal of Acidic Impurities
  • Dissolve the commercial this compound in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of ester).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL per gram of ester).

  • Wash the organic layer with brine (1 x 10 mL per gram of ester).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the purified ester.

Summary of Potential Impurities and Analytical Signatures

ImpurityLikely OriginHPLC SignatureGC-MS Signature1H NMR Signature
5-Fluoro-2-methoxybenzoic Acid Incomplete esterification or hydrolysisEarlier retention time than the ester.May not be suitable for underivatized analysis.Broad singlet >10 ppm (acidic proton).
Methyl 2-fluoro-5-methoxybenzoate Isomeric impurity in starting materialsDifferent retention time, likely close to the main peak.Similar fragmentation pattern, but different retention time.Different aromatic coupling constants and chemical shifts.
Methanol Residual solvent from esterificationVery early elution time.Characteristic m/z peaks (e.g., 31, 29).Singlet around 3.49 ppm (in CDCl3). [1]
Ethyl Acetate Residual solvent from extraction/purificationEarly elution time.Characteristic m/z peaks (e.g., 88, 43).Quartet around 4.12 ppm, triplet around 1.25 ppm (in CDCl3). [1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No. M251. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. CLG-BSP.01. [Link]

Sources

stability issues of Methyl 5-fluoro-2-methoxybenzoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Methyl 5-fluoro-2-methoxybenzoate (CAS 151793-20-3).[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and validated protocols related to the chemical stability of this compound, particularly under acidic and basic conditions. Our goal is to equip you with the necessary insights to anticipate challenges, optimize your experimental outcomes, and ensure the integrity of your results.

This compound is a key building block in medicinal chemistry and organic synthesis.[5] Its reactivity is primarily dictated by the ester functional group, with stability influenced by the electronic properties of the methoxy and fluoro substituents on the aromatic ring. This guide addresses the most common challenges encountered during its handling and chemical transformations.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Basic Conditions (Saponification)
Q1: My saponification (basic hydrolysis) of this compound is slow or incomplete. What's going on?

Answer: This is a common observation. The slow rate is due to the electronic nature of the substituents on the benzene ring. The methoxy group (-OCH₃) at the ortho position is electron-donating, which increases the electron density at the carbonyl carbon of the ester.[6] This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the hydroxide ion, slowing down the hydrolysis rate.[6][7]

Troubleshooting Steps:

  • Increase Reaction Temperature: Heating the reaction mixture, often to reflux, provides the necessary activation energy to overcome the electronic barrier.[8][9] A typical temperature range is 70-100°C.

  • Extend Reaction Time: Depending on the temperature and base concentration, the reaction may require several hours to reach completion.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Use an Excess of Base: Employing a stoichiometric excess of the hydroxide base (e.g., NaOH, KOH, or LiOH) can help drive the reaction to completion.[8] A 2 to 10-fold molar excess is common.[8][10]

  • Solvent Choice: The use of a co-solvent like methanol (MeOH) or tetrahydrofuran (THF) alongside water helps to solubilize the ester, improving reaction kinetics.[8]

Q2: My yield of 5-fluoro-2-methoxybenzoic acid is low after the acidic workup. Where did my product go?

Answer: Low yield after saponification is typically due to one of two issues: incomplete reaction or losses during the workup phase.

Troubleshooting Steps:

  • Confirm Complete Hydrolysis: Before starting the workup, ensure the reaction is complete via TLC analysis. If starting material remains, continue heating or add more base.

  • Ensure Proper Acidification: The product of the saponification is the sodium or potassium salt of the carboxylic acid (a carboxylate), which is water-soluble. To isolate the final product, you must protonate this salt by acidifying the aqueous solution to a pH of 1-3 with a strong acid like HCl.[8] This step is critical to precipitate the water-insoluble 5-fluoro-2-methoxybenzoic acid.[11]

  • Check pH Thoroughly: Use pH paper or a pH meter to confirm the aqueous layer is strongly acidic before extraction. Insufficient acidification will leave the product in its salt form in the aqueous layer, leading to poor recovery.

  • Sufficient Extraction: Extract the acidified aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (like ethyl acetate or dichloromethane) to ensure complete transfer of the carboxylic acid product into the organic phase.

Troubleshooting Workflow: Low Yield in Saponification

G start Low Yield of Carboxylic Acid check_tlc Is starting material (ester) present in crude product? start->check_tlc incomplete_rxn Diagnosis: Incomplete Saponification check_tlc->incomplete_rxn Yes check_ph What was the pH of the aqueous layer before extraction? check_tlc->check_ph No remedy_rxn Solution: • Increase reaction time/temp • Use excess base • Ensure proper solvent incomplete_rxn->remedy_rxn ph_high pH > 3 check_ph->ph_high ph_low pH 1-3 check_ph->ph_low incomplete_acid Diagnosis: Incomplete Protonation ph_high->incomplete_acid check_extraction Diagnosis: Inefficient Extraction or Emulsion ph_low->check_extraction remedy_acid Solution: • Re-acidify aqueous layer to pH 1-3 • Re-extract with organic solvent incomplete_acid->remedy_acid remedy_extraction Solution: • Perform additional extractions • Use brine to break emulsions check_extraction->remedy_extraction

Caption: Troubleshooting workflow for low saponification yield.

Acidic Conditions
Q3: I'm attempting acid-catalyzed hydrolysis, but the reaction is extremely slow. Why?

Answer: Acid-catalyzed ester hydrolysis is a reversible equilibrium-driven process. To drive the reaction towards the products (carboxylic acid and methanol), a large excess of water is required. Even under these conditions, the reaction is often significantly slower than base-mediated saponification. Saponification is effectively irreversible because the final deprotonation of the carboxylic acid by the alkoxide byproduct drives the reaction to completion.[8][12] For this reason, basic hydrolysis is almost always the preferred laboratory method.

Q4: I used strong acid (e.g., HBr, HI) and high heat and now have a complex mixture of products. What happened?

Answer: You have likely induced cleavage of the methyl ether bond in addition to, or instead of, the methyl ester hydrolysis. Ethers are generally stable but can be cleaved under harsh acidic conditions, especially with strong nucleophilic acids like HBr or HI.[13][14] The oxygen of the 2-methoxy group can be protonated, turning it into a good leaving group. A subsequent SN2 attack by a halide ion on the methyl group will cleave the ether, yielding a phenol (5-fluoro-2-hydroxybenzoic acid derivatives).[15]

To Avoid Ether Cleavage:

  • Use milder acidic conditions if acid-catalyzed hydrolysis is absolutely necessary.

  • Avoid using strong hydrohalic acids like HBr and HI unless ether cleavage is the intended reaction.

  • Most importantly, opt for basic hydrolysis (saponification) to selectively cleave the ester while preserving the ether linkage.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the general stability characteristics of this compound? A: The compound is generally stable under neutral conditions and can be stored for extended periods at room temperature in a well-sealed container, protected from moisture.[3] Its primary liabilities are the ester and ether functional groups. The ester is susceptible to hydrolysis under both acidic and, more readily, basic conditions. The ether is very stable to bases but can be cleaved by strong acids at elevated temperatures.[13][14]

Q: What are the recommended storage conditions? A: Store in a tightly sealed container in a dry, well-ventilated place. For long-term storage, refrigeration (2-8°C) is recommended to minimize any potential degradation from ambient moisture or heat.[3]

Q: Which hydrolysis method is preferred for converting this compound to its corresponding acid? A: Basic hydrolysis (saponification) is overwhelmingly preferred.[12] The reaction is faster, higher-yielding, and avoids the risk of side reactions like ether cleavage that can occur under harsh acidic conditions. The process is effectively irreversible, which ensures the reaction proceeds to completion.[8]

Q: How do the fluorine and methoxy groups influence the ester's reactivity? A: The two groups have opposing electronic effects.

  • Methoxy Group (-OCH₃): Located at the ortho position, it is an electron-donating group through resonance. This increases the electron density on the carbonyl carbon, making it less electrophilic and slowing the rate of nucleophilic attack during hydrolysis.[6][7]

  • Fluorine Group (-F): Located at the meta position relative to the ester, it is an electron-withdrawing group through induction. This effect is less pronounced than the ortho-methoxy group's donating effect but will slightly increase the electrophilicity of the carbonyl carbon. The strategic placement of fluorine is a common tactic in medicinal chemistry to modulate a molecule's properties, including metabolic stability.[5][16][17]

The net effect is that the electron-donating character of the methoxy group is dominant, making the ester slightly less reactive towards hydrolysis than unsubstituted methyl benzoate.

Section 3: Protocols and Data

Protocol 1: Standard Basic Hydrolysis (Saponification)

This protocol describes a reliable method for converting this compound to 5-fluoro-2-methoxybenzoic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M or concentrated

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio).[8][9]

  • Add Base: Add NaOH or KOH (2-4 eq) to the solution and stir.

  • Heat to Reflux: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-5 hours.[9][10]

  • Monitor Reaction: Follow the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase).

  • Cool and Concentrate: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol by rotary evaporation.

  • Acidification: Dilute the remaining aqueous residue with water. Slowly add HCl solution while stirring until the pH of the solution is ~2. A white solid (the product) should precipitate.[10][11]

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers.

  • Wash and Dry: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolate Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the solid 5-fluoro-2-methoxybenzoic acid.

Data Summary Table
ParameterBasic Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagents NaOH, KOH, or LiOH in H₂O/MeOHH₂SO₄ or HCl in excess H₂O
Temperature Room Temp to Reflux (70-100°C)Reflux (100°C)
Reaction Time Typically 2-5 hoursCan be >12 hours
Key Risk Incomplete acidification during workupEther Cleavage with strong acids (HBr, HI)
Overall Yield Generally High (>90%)Variable, Often Lower
Recommendation Preferred Method Not Recommended

Section 4: Mechanistic Insights

Mechanism 1: Basic Hydrolysis (Saponification)

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon.

G cluster_0 Saponification Mechanism start This compound + OH⁻ ts1 Tetrahedral Intermediate(Addition) start->ts1 1. Nucleophilic Attack ts2 Carboxylic Acid(Elimination) ts1->ts2 2. Elimination of ⁻OCH₃ end Carboxylate Salt(Irreversible Deprotonation) ts2->end 3. Acid-Base Reaction

Caption: Generalized mechanism for the saponification of an ester.[10][12]

Mechanism 2: Potential Acid-Catalyzed Degradation Pathways

Under strong acidic conditions, two pathways compete: the desired ester hydrolysis and the undesired ether cleavage.

G cluster_ester Pathway A: Ester Hydrolysis (Slow) cluster_ether Pathway B: Ether Cleavage (Risk) start This compound + Strong Acid (H⁺) ester_protonation Protonation of Ester Carbonyl start->ester_protonation ether_protonation Protonation of Ether Oxygen start->ether_protonation ester_attack Nucleophilic attack by H₂O ester_protonation->ester_attack ester_product 5-fluoro-2-methoxybenzoic Acid + CH₃OH ester_attack->ester_product ether_attack SN2 attack by Nucleophile (e.g., Br⁻) ether_protonation->ether_attack ether_product 5-fluoro-2-hydroxybenzoic Acid Derivative + CH₃Br ether_attack->ether_product

Caption: Competing reaction pathways under strong acidic conditions.

References

  • Brainly. (2023). Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the nature of the substituent. Brainly.com. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Evergreensino Blog. (2025). What is the reaction rate of Methyl Benzoate in different reactions?. [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • PubMed. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. [Link]

  • Semantic Scholar. (2002). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. [Link]

  • THE CLEAVAGE OF ETHERS. (n.d.). [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • CalTech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. [Link]

  • ResearchGate. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • NIH. (n.d.). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. [Link]

  • Khan Academy. (n.d.). Saponification - Base promoted ester hydrolysis. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Sci-Hub. (1967). Mechanism of the alkaline hydrolysis of methyl 2-benzoylbenzoates. [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

Sources

Technical Support Center: Strategic Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction workup and purification. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but the underlying strategic thinking essential for robust and reproducible purification. This resource is tailored for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of isolating a desired product from unreacted starting materials and other impurities.

The philosophy of this guide is built on the principle of self-validating protocols. Each step is explained with its scientific rationale, enabling you to make informed decisions and troubleshoot effectively when the expected outcome is not achieved.

Foundational Principles of Purification

The success of any chemical synthesis is ultimately determined by the purity of the final compound. The "workup" is the critical phase where your desired product is separated from the complexities of the reaction mixture, which can include unreacted starting materials, catalysts, byproducts, and solvents.[1][2][3][4][5][6] The choice of a purification strategy is dictated by the distinct physical and chemical properties of your product versus its contaminants.

A logical workflow is paramount. Before embarking on a specific technique, a preliminary assessment of the crude reaction mixture is often invaluable. Techniques like Thin-Layer Chromatography (TLC) can provide a quick snapshot of the mixture's complexity and help in devising an effective purification strategy.[1]

Troubleshooting and FAQ Hub

This section is designed to address specific, practical challenges you may encounter during purification.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should consider when planning a purification strategy?

A1: The initial and most critical step is to assess the physical and chemical properties of your desired product and the potential unreacted starting materials. Key properties to consider are:

  • State: Is your product a solid or a liquid?

  • Solubility: In which solvents are your product and starting materials soluble or insoluble?

  • Polarity: What is the polarity difference between your product and impurities? This is crucial for chromatographic separations.[7]

  • Boiling Point: For liquid products, is there a significant difference in boiling points between the product and starting materials?[8][9]

  • Acidic/Basic Properties: Can your product or starting materials be protonated or deprotonated to alter their solubility?[10][11]

A preliminary TLC analysis is highly recommended to visualize the number of components and their relative polarities.[12]

Q2: My reaction is complete, but I'm unsure which purification technique to start with. What's a general workflow?

A2: A good starting point is often a liquid-liquid extraction to perform an initial bulk separation of acidic, basic, and neutral components.[2][13] Following the extraction, the choice of the next step depends on the nature of your product. For a solid product, recrystallization is often a good choice. For a liquid product, distillation is a primary consideration. If these methods fail to provide adequate purity, column chromatography is a powerful and versatile option.[7]

Q3: How do I choose the appropriate solvent for liquid-liquid extraction?

A3: The ideal extraction solvent should have the following characteristics:

  • It should readily dissolve the substance being extracted.

  • It should have a low boiling point for easy removal after extraction.

  • It should not react with the substance being extracted.

  • It should be immiscible with the other solvent in the extraction system (e.g., water).[5]

  • Common choices include diethyl ether, ethyl acetate, and dichloromethane.

Q4: I'm performing a recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your product.[14] To remedy this, add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Insulating the flask can help with gradual cooling. Seeding the solution with a pure crystal of your product can also promote crystallization.[14][15]

Q5: My purified product still shows contamination with a starting material that has a very similar polarity. What are my options?

A5: This is a common challenge. Here are a few strategies:

  • Optimize Column Chromatography: If you've already tried column chromatography, you can optimize the separation by using a shallower solvent gradient, trying a different solvent system with different selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system), or using a different stationary phase like alumina.[7]

  • Recrystallization: Even if the polarities are similar, the solubility characteristics might be different enough for recrystallization to be effective.

  • Preparative HPLC: For high-purity requirements and difficult separations, High-Performance Liquid Chromatography (HPLC) on a preparative scale is a powerful option.

In-Depth Troubleshooting Guides

Guide 1: Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion Formation (a stable layer between the organic and aqueous phases) - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Presence of surfactants or particulate matter.- Allow the mixture to stand for a longer period.- Gently swirl or rock the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2]- Filter the entire mixture through a plug of Celite or glass wool.
Poor Separation of Layers - The densities of the two solvents are too similar.- The solvents are partially miscible.- Add a solvent with a significantly different density to one of the layers (e.g., add a non-polar solvent like hexane to the organic layer to decrease its density, or a halogenated solvent like chloroform to increase it).- Add brine to the aqueous layer to "salt out" the organic component, reducing its solubility in the aqueous phase.[2]
Product is Lost in the Aqueous Layer - The product has some water solubility.- Incorrect pH of the aqueous layer for acidic/basic products.- Perform multiple extractions with smaller volumes of the organic solvent.[1]- Adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form.- "Salt out" the product by saturating the aqueous layer with NaCl.[2]
Guide 2: Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The solution is cooling too rapidly, preventing nucleation.- Evaporate some of the solvent to increase the concentration and then cool again.[14]- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[14][15]- Add a "seed" crystal of the pure product.[14][15]
Low Recovery of Crystals - Too much solvent was used for recrystallization.- The product has significant solubility in the cold solvent.- Evaporate some of the solvent and re-cool the solution.[14]- Cool the solution in an ice bath or refrigerator to minimize solubility.[14][15]- Use a different solvent in which the product is less soluble at cold temperatures.
Colored Impurities in the Final Crystals - The colored impurity co-crystallized with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be sure to filter the hot solution to remove the charcoal before cooling.[15][16]
Guide 3: Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Starting Material - The chosen solvent system (eluent) has suboptimal polarity.- The column was not packed properly.- Optimize the solvent system using TLC first. Aim for a difference in Rf values of at least 0.2.[7]- Ensure the column is packed uniformly without any cracks or channels.
The Compound is Not Eluting from the Column - The eluent is not polar enough to move the compound.- The compound is unstable on the silica gel.- Gradually increase the polarity of the eluent.- If the compound is basic, consider adding a small amount of triethylamine to the eluent. If it's acidic, a small amount of acetic acid might help.
Streaking of Bands on the Column - The sample was too concentrated when loaded.- The compound is sparingly soluble in the eluent.- Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading.[14]- Choose a solvent system in which the compound is more soluble.
Guide 4: Distillation
Problem Possible Cause Solution
Bumping/Uneven Boiling - Superheating of the liquid.- Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating.[14]- Ensure vigorous and even stirring.
Poor Separation of Fractions - Inefficient distillation column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).[14]- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.[17]
Product Darkens During Distillation - Thermal decomposition at high temperatures.- Use vacuum distillation to lower the boiling point of the product.[8][14]

Experimental Workflows and Protocols

Workflow 1: Decision Tree for Purification Strategy

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction is_solid Is the product a solid? recrystallization Recrystallization is_solid->recrystallization Yes is_liquid Is the product a liquid? distillation Distillation is_liquid->distillation Yes extraction->is_solid extraction->is_liquid check_purity_solid Check Purity (TLC, MP) recrystallization->check_purity_solid check_purity_liquid Check Purity (TLC, GC) distillation->check_purity_liquid chromatography Column Chromatography chromatography->check_purity_solid Solid Product chromatography->check_purity_liquid Liquid Product pure_solid Pure Solid Product pure_liquid Pure Liquid Product check_purity_solid->chromatography Not Pure check_purity_solid->pure_solid Pure check_purity_liquid->chromatography Not Pure check_purity_liquid->pure_liquid Pure

Caption: A decision-making workflow for selecting an appropriate purification technique.

Protocol 1: Standard Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.[7]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume should be roughly equal to the organic layer.[7]

  • Mixing and Venting: Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that evolves. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate completely.

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with the basic solution (steps 2-5) two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and water-soluble components.[18]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.[1][18]

Protocol 2: Recrystallization for Purifying a Solid Product

This protocol outlines the standard procedure for purifying a solid product from a less soluble starting material.[15][16][19]

  • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The starting material should ideally be either very soluble or insoluble in this solvent at all temperatures.[16][20]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.[16]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[15][16]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[19]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any adhering impurities.[15][16]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Workflow 2: Troubleshooting Recrystallization

G start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add more hot solvent, cool slowly oiling_out->add_solvent Yes low_yield Low Yield? no_crystals->low_yield No concentrate Concentrate solution, scratch flask, seed no_crystals->concentrate Yes success Pure Crystals Obtained low_yield->success No re_cool Concentrate mother liquor, re-cool low_yield->re_cool Yes add_solvent->no_crystals concentrate->low_yield re_cool->success

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

  • Vertex AI Search. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Kalso, R. (2024). Recrystallization (chemistry) | Research Starters. EBSCO.
  • University of California, Irvine.
  • University of Colorado Boulder.
  • Cooperative Organic Chemistry Student Labor
  • Wikipedia. (2024).
  • University of California, Los Angeles.
  • Tao, K. (2020).
  • Allen. (2024).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • The Chemistry Blog. (2023).
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Reachem. (2024).
  • Chemistry For Everyone. (2025). What Is Workup In Organic Chemistry?. YouTube.
  • Reddit. (2021).
  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents.
  • Sigma-Aldrich.
  • Study Mind.
  • Wikipedia. (2024).
  • Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022).
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Technical Support Center: Analytical Techniques for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the analytical techniques you rely on to monitor the progress of chemical reactions. Here, we move beyond simple procedural steps to explain the underlying scientific principles, helping you to not only solve immediate problems but also to build a more robust understanding of your analytical methods.

Section 1: Chromatography Techniques

Chromatography is a cornerstone of reaction monitoring, offering powerful separation capabilities. However, even seasoned researchers can encounter issues that compromise data quality. This section addresses common problems in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is invaluable for monitoring reactions in solution, particularly in pharmaceutical and fine chemical synthesis. Its ability to separate complex mixtures makes it ideal for tracking the consumption of reactants and the formation of products and byproducts.

Troubleshooting Guide: HPLC
Problem Possible Cause Solution
Shifting Retention Times Fluctuation in mobile phase composition.Prepare fresh mobile phase, ensuring all components are miscible and properly degassed. For gradient methods, check that the mixer is functioning correctly.[1][2]
Column temperature variation.Use a column oven to maintain a consistent temperature.[1][2]
Column degradation.If retention times gradually decrease, the bonded phase may be stripping. Replace the column and ensure the mobile phase pH is within the column's recommended range (typically 2-8).[2]
Leak in the system.Inspect all fittings, especially between the column and detector, and tighten or replace as necessary. Check pump seals for wear.[1][3]
Broad or Tailing Peaks Column contamination or aging.Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.[1]
Mismatch between sample solvent and mobile phase.Whenever possible, dissolve the sample in the mobile phase.[4] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column overloading.Decrease the injection volume or dilute the sample.[1]
Extra-column volume.Minimize the length and internal diameter of tubing between the column and detector.[1]
Split Peaks Improper column installation.Ensure the column is correctly seated in the injector and detector fittings.[4]
Sample solvent effect.Use a solvent that is less volatile than the analytes or dissolve the sample in the mobile phase.[4]
Clogged or channeled column inlet frit.Backflush the column. If this doesn't resolve the issue, the column may need to be replaced.[4]
No Peaks or Very Small Peaks Detector lamp is off.Check that the detector lamp is on and has not exceeded its lifespan.[3]
No sample injection.Check the syringe for blockages and ensure the autosampler is drawing the sample correctly. Examine the sample loop for obstructions.[3]
Mobile phase flow interruption.Check the mobile phase reservoirs and ensure there is flow throughout the system. Purge the pump to remove any air bubbles.[3]
HPLC FAQs
  • Q1: How can I be sure my HPLC method is suitable for monitoring my reaction? A method's suitability is established through validation, which demonstrates that it is fit for its intended purpose.[5][6] For reaction monitoring, this involves assessing parameters like specificity (the ability to resolve reactants, products, and impurities), linearity (a proportional response to concentration), and precision (reproducibility of results). The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on the validation of analytical procedures.[5][6][7][8][9]

  • Q2: My reaction involves multiple phases (e.g., a solid catalyst in a liquid). How can I get a representative sample for HPLC analysis? Obtaining a representative sample from a heterogeneous mixture is a significant challenge.[10] Filtration is often necessary to remove solid particles that could clog the HPLC system.[11] It is crucial to ensure that the filtration step does not selectively remove any of the soluble components of interest. For unstable systems like emulsions, in-situ monitoring techniques may be more appropriate.[10]

  • Q3: How do I quantify the components of my reaction mixture using HPLC? Quantification is typically achieved using a calibration curve, which plots the instrument's response against known concentrations of standards.[12][13][14][15] This requires preparing a series of external standards with known concentrations of your analytes.[13][15] The concentration of an unknown sample can then be determined by comparing its response to the calibration curve.[12]

Gas Chromatography (GC)

GC is a powerful technique for monitoring reactions involving volatile compounds. It is widely used in the petrochemical industry and for analyzing the headspace of reactions.

Troubleshooting Guide: GC
Problem Possible Cause Solution
Shifting Retention Times Fluctuations in carrier gas flow or pressure.Check for leaks in the system, especially at the septum and column fittings. Use a calibrated flow meter to verify the flow rate.[16]
Unstable oven temperature.Verify the stability of the oven temperature program.[16]
Column aging.Over time, the stationary phase can degrade, leading to changes in retention. Replacing the column may be necessary.[16]
Peak Tailing Active sites on the column.These can be caused by contamination or degradation of the stationary phase. Conditioning the column at a high temperature may help, but replacement is often necessary.[17]
Column overloading.Inject a smaller sample volume or dilute the sample.[17]
Improper sample vaporization.Ensure the injection port temperature is appropriate for the sample and solvent.[17]
Poor Resolution Inadequate column selectivity or efficiency.Optimize the choice of column for the specific analytes.[17]
Incorrect temperature program.Adjust the temperature program to improve separation.[17]
Suboptimal carrier gas flow rate.Optimize the flow rate for the best resolution.[16]
Ghost Peaks Contamination in the inlet or column.Clean or replace the inlet liner and septum. Bake out the column at a high temperature to remove contaminants.[16][17]
Carryover from previous injections.Run a blank injection to confirm carryover. If present, clean the syringe and inlet.
GC FAQs
  • Q1: What are the most common sources of error in GC analysis? Common issues often stem from leaks, contamination, or aging components.[16] Leaks in the carrier gas line can lead to unstable flow rates and retention time shifts. Contamination of the inlet, column, or detector can cause ghost peaks, baseline drift, and peak tailing.[16][17]

  • Q2: How can I improve the reproducibility of my GC results? Consistent sample preparation and injection techniques are crucial.[17] Automating the injection process with an autosampler can significantly improve reproducibility. Regularly maintaining the instrument, including cleaning the inlet and replacing the septum, is also essential.[18]

  • Q3: When should I use GC-MS for reaction monitoring? Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable when you need to identify unknown products or byproducts in your reaction mixture.[19] The mass spectrometer provides structural information that can help elucidate reaction pathways. Real-time GC-MS analysis, with shorter run times, can provide continuous qualitative and quantitative information about the reaction.[19]

Section 2: Spectroscopic Techniques

Spectroscopy offers the significant advantage of often being able to monitor reactions in-situ, providing real-time data without the need for sampling. This section covers troubleshooting for UV-Vis, NMR, and IR spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and powerful technique for monitoring reactions that involve a change in chromophores (light-absorbing parts of a molecule).[20]

Troubleshooting Guide: UV-Vis Spectroscopy
Problem Possible Cause Solution
Noisy Baseline or Spikes Detector issues or electrical interference.Check for proper electrical grounding. Ensure the detector is functioning correctly.[1]
Air bubbles in the sample.Degas the sample or allow it to sit for the bubbles to dissipate.
Contaminated or dirty cuvette.Clean the cuvette thoroughly with an appropriate solvent.
Absorbance is Too High (Off-Scale) Sample concentration is too high.Dilute the sample to bring the absorbance within the linear range of the instrument (typically below 1.5-2.0 AU).[20]
Incorrect path length cuvette.Use a cuvette with a shorter path length.[20]
Poor Reproducibility Inconsistent sample positioning.Ensure the cuvette is placed in the same orientation for each measurement.[20]
Temperature fluctuations.Use a temperature-controlled cuvette holder, as temperature can affect reaction rates and solubility.[20]
Sample evaporation.If measuring over a long period, cover the cuvette to prevent solvent evaporation, which would change the concentration.[20]
Overlapping Spectra Multiple components absorb at similar wavelengths.If individual peaks cannot be resolved, advanced mathematical techniques or a separation method like HPLC may be necessary before analysis.[21]
UV-Vis FAQs
  • Q1: How can I use UV-Vis to determine reaction kinetics? By monitoring the change in absorbance of a reactant or product over time, you can determine the reaction rate.[22] The absorbance is directly proportional to concentration, as described by the Beer-Lambert Law.[21] Plotting absorbance versus time allows for the determination of the reaction order and the rate constant.[22]

  • Q2: My solvent absorbs in the same region as my analyte. What can I do? This is a common issue, especially in the far-UV range.[21] The first step is to use a reference (or blank) cuvette containing the pure solvent to zero the instrument. This subtracts the solvent's absorbance from your sample's spectrum. If the solvent absorbance is too high, you may need to choose a different solvent that is transparent in your wavelength range of interest.

  • Q3: What are the most common issues encountered in UV-Vis spectroscopy? Problems can generally be categorized into issues with the sample, the instrument, or the methodology.[20] Sample problems, such as incorrect concentration or impurity, are the most frequent.[20] Instrument issues can include baseline shifts or stray light, while methodological problems may involve incorrect sample positioning or temperature control.[20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly specific technique that provides detailed structural information, making it excellent for in-situ reaction monitoring.[23][24]

Troubleshooting Guide: NMR Spectroscopy
Problem Possible Cause Solution
Broad Peaks Poor shimming.Re-shim the magnet to improve field homogeneity.
Sample is not homogenous or has poor solubility.Ensure the sample is fully dissolved. Filtering the sample may help.[25]
Sample is too concentrated.Dilute the sample.[25]
Presence of paramagnetic species.These can be intentionally added to study fast reactions but can also be unwanted contaminants.
Overlapping Peaks Insufficient spectral dispersion.Try a different deuterated solvent; this can often change the chemical shifts of peaks and improve separation.[25] Using a higher field strength NMR instrument will also increase dispersion.
Varying Peak Positions Magnetic field drift (if not using a deuterium lock).Use a deuterated solvent to lock the field. If this is not possible, use a reference peak for calibration.[4][26]
Inaccurate Integrations Overlapping peaks.Use a different solvent or a higher field instrument to resolve the peaks.[25]
Peak saturation due to short relaxation delay (d1).Ensure the relaxation delay is sufficiently long (typically 5 times the longest T1 of interest) for quantitative analysis.
NMR FAQs
  • Q1: What are the key requirements for successful real-time NMR reaction monitoring? The reaction should not be too fast, allowing enough time to acquire spectra at various time points.[23] Additionally, the peaks of interest should have a sufficient signal-to-noise ratio after just a few scans to allow for rapid data acquisition.[23]

  • Q2: How can I monitor a reaction that is very fast? For very fast reactions, specialized NMR techniques may be required.[27] Methods like reaction-interrupted excitation transfer (ExTra) NMR can be used to follow reactions on a sub-second timescale.[27] Alternatively, adding paramagnetic relaxation agents can shorten relaxation times, allowing for faster data acquisition.[27]

  • Q3: My reaction mixture is causing the spectral quality to degrade over time. What is happening? The reaction itself can cause changes in the sample's properties (e.g., viscosity, ionic strength), leading to inhomogeneity in the magnetic field.[26] This results in distorted lineshapes and reduced resolution.[26] When the process is too fast for on-the-fly hardware corrections like shimming, specialized software that can analyze distorted spectra may be necessary.[26]

Infrared (IR) Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions in real-time by tracking changes in the vibrational frequencies of functional groups.[28][29]

Troubleshooting Guide: In-Situ FTIR Spectroscopy
Problem Possible Cause Solution
Poor Signal-to-Noise Ratio Insufficient analyte concentration.If possible, increase the concentration of the species of interest.
Strong solvent absorption.Choose a solvent with a window in the spectral region of interest.
Probe fouling or contamination.Clean the probe tip according to the manufacturer's instructions.
Changing Baseline Temperature fluctuations in the reaction.Ensure the reaction temperature is well-controlled.
Formation of bubbles or solids that scatter IR light.Ensure adequate mixing to keep solids suspended and minimize bubble formation at the probe tip.
Complex, Overlapping Spectra Multiple components with similar functional groups.Use advanced data analysis techniques (e.g., chemometrics) to deconvolve the spectra and extract concentration profiles of individual components.
FTIR FAQs
  • Q1: When is in-situ FTIR the best choice for reaction monitoring? In-situ FTIR is particularly advantageous for reactions involving transient or unstable intermediates that would be difficult to analyze by offline methods.[30] It is also ideal for reactions that are sensitive to sampling (e.g., those involving equilibria or sensitivity to air/moisture) and for studying reaction mechanisms and kinetics in real time.[29][30]

  • Q2: Can I use FTIR for quantitative analysis? Yes, FTIR can be used for quantitative analysis. The intensity of an absorption band is proportional to the concentration of the corresponding functional group. By creating a calibration model, you can track the concentration changes of reactants, intermediates, and products throughout the reaction.[29]

  • Q3: How does a recycle loop system with FTIR work? In this setup, the reaction mixture is continuously pumped from the reactor, through a transmission FTIR cell, and then back into the reactor.[31][32] This allows for continuous monitoring of the reaction progress without significantly perturbing the reaction conditions within the cell.[31][32]

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique that can provide real-time qualitative and quantitative information about a reaction.[19]

Troubleshooting Guide: Reaction Monitoring by MS
Problem Possible Cause Solution
Poor Signal Intensity Inefficient ionization.Optimize the ion source parameters (e.g., temperature, voltages). The choice of ionization technique (e.g., ESI, APCI) is also critical and depends on the analyte's properties.
Ion suppression from the matrix.Dilute the sample or use sample preparation techniques to remove interfering matrix components.[33]
Unstable Signal Fluctuations in sample flow rate.Ensure the pump delivering the sample to the MS is stable.
Unstable ion source.Clean the ion source as it can become contaminated over time.
Difficulty Identifying Products Complex fragmentation patterns.Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining elemental compositions.
Isomers are present.Couple the MS with a separation technique like HPLC or GC to resolve isomeric species before they enter the mass spectrometer.
MS FAQs
  • Q1: What are the advantages of using MS for real-time reaction monitoring? MS offers high sensitivity, often in the parts-per-billion (ppb) range, and high specificity.[19] It can track multiple chemical species simultaneously and is suitable for analyzing transient intermediates.[19] Techniques like flow injection analysis coupled with MS allow for continuous monitoring at frequent intervals.[34]

  • Q2: What is Parallel Reaction Monitoring (PRM)? PRM is a targeted proteomics technique that can also be applied to small molecule analysis. It uses a high-resolution, accurate-mass mass spectrometer to detect all target product ions in a single analysis.[35] This provides high specificity and quantitative accuracy.

  • Q3: How can I monitor a reaction in real-time without any sample preparation? Techniques using ambient ionization, such as a low-temperature plasma (LTP) probe, allow for the direct analysis of a reaction mixture.[36] The plasma desorbs and ionizes analytes directly from the surface of the reaction system, enabling real-time, in-situ monitoring.[36]

Section 4: Foundational Practices for Reliable Data

Regardless of the analytical technique employed, certain fundamental practices are essential for obtaining accurate and reproducible results.

Sample Preparation

The quality of your data is directly linked to the quality of your sample preparation.

  • Homogenization: For solid samples, grinding or crushing is necessary to create a uniform sample, ensuring that the portion analyzed is representative of the whole.[11][37]

  • Filtration: Removing solid particles from liquid samples is crucial to prevent clogging of chromatographic columns or flow cells.[11]

  • Extraction: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate analytes of interest from interfering substances in the sample matrix.[37]

  • Dilution: It may be necessary to dilute a sample to bring the analyte concentration into the linear range of the instrument.[11]

  • Contamination Control: Using clean tools, high-purity solvents, and proper handling techniques is essential to avoid introducing contaminants that can skew results.[3][11][38]

Calibration and Standardization

Proper calibration is the foundation of quantitative analysis.

  • External Standard Calibration: This is the most common method, where a series of standards containing known concentrations of the analyte are prepared and analyzed separately from the samples.[13] A calibration curve is then constructed by plotting the instrument response versus concentration.[12][13][14]

  • Standard Addition: This method is useful when the sample matrix affects the analytical signal (matrix effect).[39] Known amounts of a standard are added directly to aliquots of the sample, and the response is measured. This helps to compensate for the matrix effect.[39]

  • Importance of Blanks: A reagent blank (a solution containing all components except the analyte) should be analyzed to correct for any signal originating from the reagents or solvent.[15]

Method Validation

An analytical method must be validated to ensure it is suitable for its intended purpose.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Regulatory bodies like the FDA provide detailed guidance on the validation of analytical procedures.[5][6][7][8][9]

Workflow and Logic Diagrams

To aid in troubleshooting and experimental design, the following diagrams illustrate key workflows.

General Troubleshooting Workflow

G A Problem Identified (e.g., Bad Peak Shape, Drifting Retention Time) B Review Recent Changes (Method, Hardware, Reagents) A->B C Revert to Known Good State? B->C D Isolate Problem Area C->D No J Verify Resolution C->J Yes E Check Consumables (e.g., Solvent, Gas, Septum, Vials) D->E F Inspect Hardware (e.g., Leaks, Connections, Column) D->F G Run Diagnostic Test (e.g., Blank Run, Standard Mix) D->G I Implement Corrective Action E->I F->I H Analyze Diagnostic Results G->H H->I I->J K Document Issue and Solution J->K

Caption: A systematic approach to troubleshooting analytical instrumentation issues.

Quantitative Analysis Workflow

G A Define Analytical Goal (e.g., Quantify Product 'P') B Prepare Standard Solutions (Multiple Concentrations of 'P') A->B C Prepare Reagent Blank A->C D Analyze Standards & Blank B->D C->D E Construct Calibration Curve (Response vs. Concentration) D->E F Validate Calibration (e.g., R-squared > 0.99) E->F G Prepare Reaction Sample (Dilution, Filtration, etc.) F->G Valid H Analyze Reaction Sample G->H I Determine Concentration (Using Calibration Curve) H->I J Assess Data Quality (e.g., Within Linear Range?) I->J

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Impurity Profiling of Methyl 5-fluoro-2-methoxybenzoate: A GC-MS and HPLC Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is not merely a quality control step; it is a fundamental pillar of drug safety and efficacy. Methyl 5-fluoro-2-methoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The impurity profile of this intermediate can directly influence the quality of the final drug substance, making robust analytical characterization essential.

This guide provides an in-depth, objective comparison of two premier analytical techniques for impurity profiling: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Grounded in established scientific principles and regulatory expectations, such as the ICH Q3A(R2) guidelines which mandate the identification and control of impurities, this document offers detailed experimental protocols, performance comparisons, and expert insights to guide your method selection.[1][2][3][4]

The Critical Role of Impurity Profiling

Impurities in a drug substance can originate from numerous sources, including starting materials, by-products of the synthesis, degradation products, or residual catalysts and reagents.[2][5] Even in trace amounts, these components can have unintended pharmacological or toxicological effects. Therefore, a comprehensive impurity profile—a "fingerprint" of the manufacturing process—is required by regulatory bodies to ensure product consistency and patient safety.[5][6] For a molecule like this compound, potential impurities could include regioisomers from the synthesis process, unreacted starting materials like 5-fluoro-2-methoxybenzoic acid, or by-products from side reactions such as nitration or bromination.[7][8][9]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) – The Gold Standard for Volatiles

GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[10] It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it a primary choice for analyzing intermediates like this compound.[11][12]

Principle of Operation

The core principle involves vaporizing the sample, separating its components in a gaseous state as they travel through a capillary column, and then detecting and identifying each component based on its unique mass-to-charge ratio and fragmentation pattern.[12] The high resolving power of the GC column separates structurally similar isomers, while the mass spectrometer provides unambiguous identification, a critical advantage over less specific detectors.

Detailed Experimental Protocol: GC-MS

This protocol is designed to be a robust starting point for method development, grounded in common practices for analyzing aromatic esters.

1. Sample Preparation:

  • Objective: To dissolve the sample in a suitable solvent and at a concentration appropriate for GC-MS analysis.

  • Procedure: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate. This creates a 1 mg/mL stock solution. Vortex to ensure complete dissolution.

  • Causality: Dichloromethane is an excellent choice due to its high volatility, which prevents it from interfering with the analyte peaks, and its ability to dissolve a wide range of organic compounds.

2. Chromatographic Conditions:

  • Rationale: The selection of the column and temperature program is critical for achieving optimal separation of potential impurities from the main analyte peak. A non-polar column is chosen for its affinity for aromatic compounds.[13]

  • Parameters:

    • GC System: Agilent 8890 GC System or equivalent.

    • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry Conditions:

  • Rationale: Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces repeatable and characteristic fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification.[13][14]

  • Parameters:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Analysis A Weigh Sample B Dissolve in Dichloromethane (1 mg/mL) A->B C Inject 1 µL (250°C Inlet) B->C D Separate on DB-5ms Column (Temp. Program) C->D E Ionize (EI, 70 eV) & Fragment D->E F Detect Ions (Mass Analyzer) E->F G Generate Total Ion Chromatogram F->G H Identify Peaks via Mass Spectra Library G->H I Quantify Impurities (% Area) H->I Decision_Tree A Impurity Profiling Needed for This compound B Are potential impurities volatile & thermally stable? (e.g., starting materials, isomers) A->B C Primary Method: GC-MS B->C Yes D Are potential impurities non-volatile or thermally labile? (e.g., degradation products, salts) B->D No / Unknown E Primary Method: HPLC-UV / LC-MS D->E Yes F Comprehensive Profile Required? (Regulatory Submission) D->F No / Unknown F->C No, start with GC G Use Both GC-MS and HPLC (Orthogonal Methods) F->G Yes

Sources

A Comparative Guide to HPLC Method Development for the Quantification of Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 5-fluoro-2-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method for its quantification. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for this compound, comparing two distinct HPLC approaches and benchmarking them against an alternative analytical technique.

Foundational Strategy: Understanding the Analyte

Before embarking on any method development, a thorough understanding of the analyte's physicochemical properties is crucial. This compound (C₉H₉FO₃, M.W.: 184.16 g/mol ) is a substituted aromatic ester.[1] Its structure, featuring a benzene ring, suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice for HPLC. The presence of the ester and methoxy groups, along with the fluorine atom, imparts a moderate polarity to the molecule. This characteristic makes reversed-phase HPLC, which separates compounds based on hydrophobicity, the logical starting point for method development.

The Chromatographic Approach: A Tale of Two Methods

To provide a comprehensive comparison, we will develop and evaluate two distinct reversed-phase HPLC methods: a rapid isocratic method and a comprehensive gradient elution method.

Method A: The Rapid Isocratic Elution

Isocratic elution, where the mobile phase composition remains constant throughout the run, is prized for its simplicity, robustness, and shorter run times, making it ideal for routine quality control applications where the separation of the target analyte from a limited number of known impurities is the primary goal.

Method B: The Comprehensive Gradient Elution

Gradient elution involves a systematic change in the mobile phase composition during the analysis. This approach is invaluable for analyzing complex samples containing compounds with a wide range of polarities, offering superior resolution and peak shape for all components.[4][5]

Experimental Protocols

Materials and Instrumentation
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile and robust choice for initial method development.

  • Chemicals: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to create a 100 µg/mL stock solution. Further dilutions can be made using the mobile phase.

Method A: Isocratic HPLC Protocol
  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Method B: Gradient HPLC Protocol
  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (with PDA scanning from 200-400 nm).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    17.0 90
    17.1 40

    | 20.0 | 40 |

Method Performance Comparison: Isocratic vs. Gradient

The choice between an isocratic and a gradient method is dictated by the specific analytical challenge. The following table summarizes the expected performance characteristics of each method for the analysis of this compound.

Performance MetricMethod A (Isocratic)Method B (Gradient)Rationale
Analysis Time ~5-7 minutes per sample~20 minutes per sampleIsocratic methods have shorter run times and no need for column re-equilibration.
Resolution Sufficient for the main peak and closely eluting impurities.Superior for complex mixtures with a wide polarity range.Gradient elution provides better separation of early and late-eluting peaks.
Sensitivity Good, but peak broadening may occur for late-eluting impurities.Generally higher for all components due to sharper peaks.Gradient compression sharpens peaks, increasing their height and signal-to-noise ratio.
Method Robustness High. Less susceptible to small variations in mobile phase composition.Moderate. Requires precise gradient mixing and is more sensitive to system dwell volume.The constant mobile phase in isocratic methods leads to greater reproducibility.
Application Routine quality control, purity checks of known samples.Method development, impurity profiling, analysis of unknown samples.The comprehensive nature of gradient elution is ideal for characterizing complex samples.

Visualizing the Workflow

MethodDevelopmentWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Quantification cluster_comparison Comparative Analysis Prep Weigh & Dissolve This compound in Methanol MethodA Method A: Isocratic (ACN:H2O 60:40) Prep->MethodA Inject MethodB Method B: Gradient (40-90% ACN) Prep->MethodB Inject Detect UV Detection at 230 nm MethodA->Detect MethodB->Detect Quant Peak Area Integration & Quantification Detect->Quant Compare Performance Evaluation (Time, Resolution, Sensitivity) Quant->Compare

Benchmarking Against an Alternative: UV-Vis Spectrophotometry

While HPLC is a powerful separation technique, for simple, pure samples, UV-Vis spectrophotometry can be a rapid and cost-effective alternative for quantification.

UV-Vis Spectrophotometry Protocol
  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Solvent: Methanol (HPLC grade).

  • Procedure:

    • Prepare a series of standard solutions of this compound in methanol ranging from 1 to 20 µg/mL.

    • Scan the highest concentration standard from 200 to 400 nm to determine the λmax.

    • Measure the absorbance of all standards and the unknown sample at the determined λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Determine the concentration of the unknown sample from the calibration curve.

HPLC vs. UV-Vis Spectrophotometry: A Head-to-Head Comparison
FeatureHPLC (Isocratic/Gradient)UV-Vis Spectrophotometry
Specificity High. Separates the analyte from impurities.Low. Measures the total absorbance of all compounds that absorb at the selected wavelength.
Sensitivity High (ng to pg level).Moderate (µg to mg level).
Sample Throughput Moderate to High.High.
Cost (Instrument) High.Low.
Complexity High. Requires skilled operators.Low. Simple to operate.
Ideal Application Complex mixtures, impurity analysis, regulatory submissions.Pure samples, quick concentration checks, in-process controls.

TechniqueComparison cluster_pros_cons Key Attributes Analyte Quantification of This compound HPLC HPLC Analyte->HPLC High Specificity High Sensitivity UVVis UV-Vis Spectrophotometry Analyte->UVVis Low Specificity Moderate Sensitivity HPLC_Pros Pros: - Separates analyte from impurities - High sensitivity and resolution - Suitable for complex matrices HPLC_Cons Cons: - Higher cost - More complex operation - Longer analysis time per sample UVVis_Pros Pros: - Rapid analysis - Low cost - Simple operation UVVis_Cons Cons: - Prone to interference - Lower sensitivity - Only for pure samples

Conclusion and Recommendations

For the robust and reliable quantification of this compound, particularly in a drug development setting where purity and impurity profiling are critical, HPLC is the superior technique .

  • For routine quality control of known, relatively pure batches, the developed isocratic HPLC method offers an excellent balance of speed, simplicity, and reliability.

  • For method development, stability studies, and the analysis of samples with unknown impurity profiles , the gradient HPLC method is indispensable due to its high resolving power.

UV-Vis spectrophotometry can serve as a complementary technique for rapid, non-specific concentration measurements of highly pure samples, such as in-process checks where speed is more critical than absolute specificity.

Ultimately, the choice of analytical method should be guided by a thorough understanding of the sample complexity, the required data quality, and the specific application. This comparative guide provides the foundational knowledge and experimental framework to make an informed decision for the analysis of this compound and other similar pharmaceutical intermediates.

References

  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. [Link]

  • RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • Sonar, S. (n.d.). Review on UV – Visible Spectroscopy and HPLC. Journal of Modern Chemistry & Chemical Technology. [Link]

  • OJS UMMADA. (n.d.). comparison of uv-vis spectrophotometric and hplc methods in the analysis of retinoic acid and. OJS UMMADA. [Link]

  • Science Alert. (n.d.). Comparison between UV-spectrophotometry and HPLC Methods to Determine Napropamide Concentration in Soil Sorption Experiment. Science Alert. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). [Link]

  • PubChem. (n.d.). Benzoic acid, 5-fluoro-2-methoxy-, methyl ester. PubChem. [Link]

  • Scientific.Net. (n.d.). Comparison of HPLC and Spectrophotometry Methods on Quantitative Determination of Formaldehyde in Water Based Coatings. Scientific.Net. [Link]

  • Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. ResearchGate. [Link]

  • SpectraBase. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate. SpectraBase. [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. ResearchGate. [Link]

  • NIH. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. NIH. [Link]

  • ScienceDirect. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. ScienceDirect. [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. [Link]

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A Comparative Guide to the Reactivity of Methyl 5-fluoro-2-methoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Substituted benzoates, such as Methyl 5-fluoro-2-methoxybenzoate, are common intermediates. However, the seemingly subtle change in the position of substituents on the aromatic ring can dramatically alter the molecule's reactivity. This guide provides an in-depth comparison of the reactivity of this compound against its key isomers, supported by foundational principles of physical organic chemistry and illustrative experimental protocols.

Introduction: The Critical Role of Isomeric Purity and Reactivity

The isomeric position of substituents on an aromatic ring governs its electronic and steric properties, which in turn dictates its reactivity in key synthetic transformations. For drug development professionals, understanding these differences is paramount. A particular isomer might be highly reactive towards a desired transformation, while another could be inert or lead to unwanted side products. This guide will focus on two primary reaction types where these differences are most pronounced: Nucleophilic Aromatic Substitution (SNAr) at the C-F bond and alkaline hydrolysis (saponification) of the methyl ester.

We will compare This compound (Compound A) with three of its isomers to provide a comprehensive overview:

  • Methyl 4-fluoro-3-methoxybenzoate (Compound B)

  • Methyl 3-fluoro-4-methoxybenzoate (Compound C)

  • Methyl 2-fluoro-5-methoxybenzoate (Compound D)

The analysis will be grounded in the interplay of inductive and resonance effects of the fluoro and methoxy substituents.

Theoretical Framework: Inductive vs. Resonance Effects

The reactivity of these isomers is a direct consequence of the electronic effects exerted by the fluorine and methoxy groups on the aromatic ring.

  • Fluorine : Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak electron-donating resonance effect (+M) due to its lone pairs, but the inductive effect is generally dominant.[1]

  • Methoxy Group : Possesses a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M).[2]

  • Methyl Ester Group (-COOCH₃) : This group is deactivating and electron-withdrawing, primarily through its inductive effect and its ability to participate in resonance, pulling electron density from the ring.

These effects modulate the electron density at different positions on the ring, influencing the rates of both nucleophilic and electrophilic attack.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for the functionalization of fluoroaromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[3][4] The stability of this intermediate is the key to the reaction's feasibility. The rate of an SNAr reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine), as they can stabilize the negative charge of the Meisenheimer complex through resonance.[5]

Predicted Order of Reactivity in SNAr:

Based on the stabilizing effect of the electron-withdrawing methyl ester group on the Meisenheimer intermediate, we can predict the relative reactivity of the isomers towards a nucleophile (e.g., an amine or an alkoxide):

Compound D (2-fluoro-5-methoxybenzoate) > Compound A (5-fluoro-2-methoxybenzoate) > Compound B (4-fluoro-3-methoxybenzoate) ≈ Compound C (3-fluoro-4-methoxybenzoate)

Rationale:

  • Compound D (2-fluoro-5-methoxybenzoate): The methyl ester group is para to the fluorine atom. This is the most favorable arrangement for SNAr. The negative charge of the Meisenheimer intermediate can be delocalized onto the carbonyl oxygen of the ester group through resonance, providing significant stabilization. This isomer is expected to be the most reactive.

  • Compound A (5-fluoro-2-methoxybenzoate): The methyl ester group is ortho to the fluorine atom. This also allows for resonance stabilization of the Meisenheimer intermediate, making it highly reactive. However, the steric hindrance from the adjacent methoxy group might slightly impede the approach of the nucleophile compared to the para arrangement in Compound D.

  • Compounds B and C: In both Methyl 4-fluoro-3-methoxybenzoate and Methyl 3-fluoro-4-methoxybenzoate, the methyl ester group is meta to the fluorine atom. In this position, the ester group cannot stabilize the negative charge of the Meisenheimer intermediate through resonance. The reactivity of these isomers will be significantly lower and primarily driven by the inductive effects of the substituents. They are expected to be the least reactive in SNAr reactions.

Comparative Reactivity in Ester Hydrolysis (Saponification)

The alkaline hydrolysis of esters, or saponification, is another reaction where the electronic environment of the aromatic ring plays a crucial role. The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The rate of this reaction is accelerated by electron-withdrawing groups, which increase the partial positive charge on the carbonyl carbon, making it a better electrophile. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and slow down the reaction.[6][7]

Predicted Order of Reactivity in Saponification:

The overall electron-withdrawing or electron-donating character of the substituents on the ring will determine the rate of hydrolysis.

Compound C (3-fluoro-4-methoxybenzoate) > Compound B (4-fluoro-3-methoxybenzoate) > Compound D (2-fluoro-5-methoxybenzoate) > Compound A (5-fluoro-2-methoxybenzoate)

Rationale:

  • Compound C (3-fluoro-4-methoxybenzoate): The fluorine atom is meta to the ester group, exerting a strong -I effect. The methoxy group is para, and its +M effect will be strong. However, the powerful -I effect of the fluorine at the meta position will significantly increase the electrophilicity of the carbonyl carbon.

  • Compound B (4-fluoro-3-methoxybenzoate): The fluorine is para to the ester, and its +M effect will partially counteract its -I effect. The methoxy group is meta, exerting a -I effect. The net effect is still electron-withdrawing, but likely less so than in Compound C.

  • Compound D (2-fluoro-5-methoxybenzoate): The fluorine is meta to the ester, providing a -I effect. The methoxy group is also meta, providing a -I effect. While both are withdrawing, the lack of a strong resonance-withdrawing component might make it less reactive than B and C.

  • Compound A (5-fluoro-2-methoxybenzoate): The methoxy group is ortho to the ester. This position can lead to steric hindrance, potentially slowing the approach of the nucleophile. Furthermore, the strong +M effect of the ortho methoxy group will decrease the electrophilicity of the carbonyl carbon. This isomer is predicted to be the least reactive towards saponification. This is an example of the "ortho-effect," where ortho-substituents can have complex steric and electronic influences.[8]

Data Summary

While direct kinetic data comparing these specific isomers is scarce in the literature, the following table summarizes the predicted relative reactivities based on established principles of physical organic chemistry.

CompoundIsomer NamePredicted SNAr ReactivityPredicted Saponification Reactivity
A This compoundHigh (ortho-activation)Low (ortho-effect, steric hindrance)
B Methyl 4-fluoro-3-methoxybenzoateLow (meta-activation)Moderate
C Methyl 3-fluoro-4-methoxybenzoateLow (meta-activation)High
D Methyl 2-fluoro-5-methoxybenzoateVery High (para-activation)Moderate

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Experiment 1: Competitive Nucleophilic Aromatic Substitution

This experiment is designed to qualitatively determine the relative reactivity of the isomers towards SNAr by reacting an equimolar mixture with a limiting amount of a nucleophile.

Objective: To determine the relative SNAr reactivity of this compound (A) and Methyl 3-fluoro-4-methoxybenzoate (C).

Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.5 mmol, 92.1 mg), Methyl 3-fluoro-4-methoxybenzoate (0.5 mmol, 92.1 mg), and potassium carbonate (1.5 mmol, 207 mg) to 5 mL of anhydrous DMF.

  • Nucleophile Addition: Add benzylamine (0.25 mmol, 26.8 mg) to the mixture. The amine is the limiting reagent.

  • Reaction: Heat the mixture to 80°C and stir for 4 hours.

  • Workup: Cool the reaction to room temperature, dilute with 20 mL of ethyl acetate, and wash with water (3 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy or HPLC.[9] The ratio of the corresponding substituted products will indicate the relative reactivity of the starting isomers. The isomer that forms more product is the more reactive one.

Experimental Workflow: Competitive SNAr Reaction

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Combine Isomers A & C, K₂CO₃, and DMF B Add Limiting Benzylamine A->B C Heat at 80°C for 4h B->C D Cool and Dilute with Ethyl Acetate C->D E Wash with H₂O and Brine D->E F Dry and Concentrate E->F G Analyze by HPLC or NMR F->G H Determine Product Ratio G->H

Caption: Workflow for the competitive SNAr experiment.

Experiment 2: Monitoring Saponification Kinetics by Titration

This experiment provides a quantitative measure of the saponification rate by monitoring the consumption of NaOH over time.

Objective: To determine the second-order rate constant for the saponification of this compound.

Methodology:

  • Solution Preparation: Prepare a 0.05 M solution of this compound in a 1:1 ethanol/water mixture. Prepare a standardized 0.05 M NaOH solution.

  • Reaction Initiation: In a thermostated water bath at 25°C, mix 50 mL of the ester solution with 50 mL of the NaOH solution. Start a stopwatch immediately upon mixing.

  • Sampling: At regular intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing 10 mL of a standardized 0.025 M HCl solution to quench the reaction. The amount of HCl should be in excess of the remaining NaOH.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the unreacted HCl with a standardized ~0.02 M NaOH solution to a faint pink endpoint.

  • Calculation: For each time point, calculate the concentration of unreacted NaOH in the reaction mixture. Plot 1/[NaOH] vs. time. The plot should be linear for a second-order reaction, and the slope will be equal to the rate constant, k.[10]

Logical Flow: Saponification Kinetics

G start Initiate Reaction (Mix Ester and NaOH at t=0) sample Withdraw Aliquot at Time 't' start->sample quench Quench with Standard HCl sample->quench titrate Back-titrate with Standard NaOH quench->titrate calculate Calculate [NaOH] at Time 't' titrate->calculate calculate->sample Repeat for multiple time points plot Plot 1/[NaOH] vs. Time calculate->plot end Determine Rate Constant (k) from Slope plot->end

Caption: Logical flow for determining saponification kinetics.

Conclusion

The reactivity of substituted methyl benzoates is a nuanced interplay of inductive, resonance, and steric effects. For the isomers of this compound, these effects lead to significant and predictable differences in reactivity for key synthetic transformations. Methyl 2-fluoro-5-methoxybenzoate (Compound D) is predicted to be the most reactive towards SNAr due to the optimal para positioning of the activating ester group. In contrast, reactivity in saponification is more complex, with isomers having strong inductively withdrawing groups positioned to enhance the carbonyl's electrophilicity being more reactive. This guide provides a framework for researchers to make informed decisions in the selection and application of these valuable synthetic intermediates, underscoring the principle that in aromatic chemistry, the position of a substituent is everything.

References

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
  • SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT...
  • Huang, H., & Lambert, T. H. (2020). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base.
  • Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104.
  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The separation of polar and steric effects. Part II. The basic and the acidic hydrolysis of substituted methyl benzoates. Journal of the Chemical Society (Resumed), 1824.
  • EWG and EDG Effects on Electrophilic Arom
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • Hydrolysis of Esters. University of Calgary.
  • Hydrolysing esters. Chemguide.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Making esters
  • Methyl p-nitrobenzoate has been found to undergo saponific
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Merck & Co.
  • Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Ortho/Para and Meta Directing Effects in Arom
  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • Nucleophilic arom
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
  • Saponification of methyl benzo
  • K1 Kinetics of Ester Hydrolysis. YouTube.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • The reason that methyl benzoate undergoes substitution predominantly in the meta position is: A. steric - Homework.Study.com.
  • Solved Integrated Problem 20.86 The m- and p-substituted | Chegg.com.
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • Experiment-11 To Study the Kinetics of Saponification of an Ester by Titrimetry. eGyanKosh.

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A Comparative Guide to the Structural Validation of Methyl 5-fluoro-2-methoxybenzoate Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unambiguous Imperative for Structural Validation

In the fields of medicinal chemistry and materials science, methyl 5-fluoro-2-methoxybenzoate and its derivatives are pivotal building blocks. Their utility in the synthesis of novel pharmaceutical agents and functional materials hinges on the precise arrangement of their constituent atoms.[1][2] Ambiguity in molecular structure, particularly the positional isomerism of substituents on the benzene ring, can lead to drastic differences in biological activity and material properties. While spectroscopic methods like NMR and mass spectrometry are indispensable for initial characterization, they can sometimes fall short of providing definitive three-dimensional structural proof.

This guide provides an in-depth comparison of the structural validation of this compound derivatives, demonstrating why single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for absolute structure elucidation.[3][4][5] We will explore the complete workflow from synthesis to data interpretation, compare key structural parameters across a representative series of derivatives, and introduce Hirshfeld surface analysis as a powerful tool for understanding the nuanced intermolecular interactions that govern crystal packing.

The Experimental Workflow: From Synthesis to a 3D Atomic Model

The journey to a validated crystal structure is a multi-step process, where each stage is critical for the success of the next.[3][6] A failure in crystallization, for instance, renders subsequent X-ray analysis impossible. This section details the causality behind our experimental choices.

Diagram: Overall Workflow for Structural Validation

Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction & Analysis synthesis Derivative Synthesis (e.g., Esterification, Substitution) purification Purification (Column Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation hirshfeld Hirshfeld Surface Analysis validation->hirshfeld Advanced Analysis Hirshfeld cluster_main Hirshfeld Surface Concept node_mol Molecule of Interest node_int node_surf Hirshfeld Surface node_ext node_ext->node_surf de (distance to external nucleus) node_int->node_surf di (distance to internal nucleus) caption Visualizing intermolecular contact distances.

Sources

A Comparative Guide to the Synthetic Routes of Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 5-fluoro-2-methoxybenzoate is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its substituted benzene ring structure, featuring fluoro, methoxy, and methyl ester functionalities, makes it a versatile intermediate for further chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. This guide provides a comparative analysis of three distinct synthetic routes to this compound, evaluating them based on factors such as starting material availability, reaction efficiency, scalability, and safety considerations.

Route 1: From 5-Fluorosalicylic Acid

This route commences with the readily available starting material, 5-fluorosalicylic acid. The synthesis involves two primary steps: O-methylation of the phenolic hydroxyl group, followed by esterification of the carboxylic acid.

Reaction Pathway

Route 1 A 5-Fluorosalicylic Acid B 5-Fluoro-2-methoxybenzoic Acid A->B  CH3I, K2CO3, DMF (Williamson Ether Synthesis) C This compound B->C  CH3OH, H2SO4 (Fischer Esterification) Route 2 A Methyl 2-Methoxybenzoate B This compound A->B  Electrophilic Fluorinating Agent (e.g., Selectfluor®) Route 3 A 2,4-Difluorobenzoic Acid B 5-Fluoro-2-methoxybenzoic Acid A->B  NaOMe, MeOH (SNAr Reaction) C This compound B->C  CH3OH, H2SO4 (Fischer Esterification)

A Senior Application Scientist's Guide to Alternative Reagents for Methyl 5-fluoro-2-methoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for modulating physicochemical and pharmacological properties.[1][2][3][4] Methyl 5-fluoro-2-methoxybenzoate is a versatile building block, prized for its unique electronic and steric profile which allows for a variety of synthetic transformations. However, the specific reactivity of this compound may not always be optimal for every synthetic challenge. This guide provides a comparative analysis of alternative reagents, offering researchers a broader palette of options to achieve their synthetic goals, supported by experimental insights.

Core Reactivity of this compound

The synthetic utility of this compound stems from several key reactive sites, each enabling a distinct class of transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ester and the fluorine atom activates the aromatic ring for nucleophilic attack, with the fluorine serving as a leaving group.[5][6][7]

  • Directed ortho-Metalation (DoM): The methoxy group is a well-established directing group for lithiation at the ortho position, enabling subsequent functionalization with various electrophiles.[8][9]

  • Cross-Coupling Reactions: While less common for simple methyl esters, the ester group can participate in certain palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12]

  • Ester Manipulation: Standard transformations of the methyl ester group, such as hydrolysis to the corresponding carboxylic acid or amidation, provide further avenues for derivatization.

The following sections will explore alternative reagents that offer modulated reactivity for each of these key transformations.

Alternatives for Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring.[6][7] The nature of the leaving group and the electronic properties of the ring are therefore critical.

Comparison of Leaving Groups

While fluorine is a highly effective leaving group in SNAr due to its strong inductive electron-withdrawing effect which activates the ring to nucleophilic attack, other halogens or a nitro group can also be employed. The general reactivity order for leaving groups in SNAr is F > NO₂ > Cl ≈ Br > I.[6]

ReagentKey FeaturesRepresentative Yields
This compound Excellent leaving group, strong ring activation.High
Methyl 5-chloro-2-methoxybenzoate Less reactive than the fluoro analog, but often more cost-effective.Moderate to High
Methyl 5-bromo-2-methoxybenzoate Similar reactivity to the chloro analog.Moderate to High
Methyl 2-methoxy-5-nitrobenzoate The nitro group is a strong activating group and a good leaving group.High
Experimental Protocol: SNAr with a Thiol Nucleophile

Reaction:

Procedure for this compound:

  • To a solution of this compound (1.0 mmol) and 4-methoxythiophenol (1.1 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (1.5 mmol).

  • The mixture is heated to 100 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired thioether.

Expected Outcome: High yield (>90%).

Procedure for Methyl 5-chloro-2-methoxybenzoate:

  • Follow the same procedure as above, but increase the reaction temperature to 120 °C and the reaction time to 12 hours.

Expected Outcome: Moderate to high yield (70-85%).

The choice between a fluoro and a chloro analog often comes down to a balance of reactivity and cost. For highly unreactive nucleophiles, the fluoro derivative is superior. For more reactive nucleophiles or cost-sensitive processes, the chloro analog may be a suitable alternative.

Alternatives for Directed ortho-Metalation (DoM)

The methoxy group in this compound is a moderately powerful directing metalation group (DMG).[8] For substrates where this directing ability is insufficient, or for cases where the methoxy group is undesirable in the final product, alternative DMGs can be considered.

Comparison of Directing Metalation Groups

The directing ability of various groups in DoM has been extensively studied. Amides and carbamates are generally more potent directing groups than a methoxy group.[9]

ReagentDirecting GroupKey Features
This compound -OCH₃Moderate directing ability.
N,N-Diethyl-3-fluorobenzamide -CON(Et)₂Strong directing group, allows for facile functionalization.
tert-Butyl (3-fluorophenyl)carbamate -NHBocStrong directing group, easily removed under acidic conditions.
Experimental Workflow for DoM

The following diagram illustrates a typical workflow for a DoM reaction.

G cluster_0 Reaction Setup cluster_1 Lithiation and Quenching cluster_2 Workup and Purification A Aromatic Substrate + THF B Cool to -78 °C A->B C Add n-BuLi or LDA B->C D Stir for 1-2 h at -78 °C C->D E Add Electrophile (e.g., I₂, DMF) D->E F Warm to Room Temperature E->F G Quench with sat. NH₄Cl F->G H Extract with Organic Solvent G->H I Purify by Chromatography H->I

Caption: General workflow for a Directed ortho-Metalation reaction.

Alternatives for Suzuki-Miyaura Cross-Coupling

While the Suzuki-Miyaura cross-coupling of aryl esters is known, it often requires specialized catalysts and conditions compared to the more conventional coupling of aryl halides or triflates.[10] Therefore, alternative substrates with more established coupling handles are often preferred.

Comparison of Coupling Partners

Aryl bromides and iodides are highly reliable coupling partners in Suzuki-Miyaura reactions, generally providing high yields under standard conditions.[13] Pentafluorophenyl (PFP) esters have also emerged as highly reactive electrophiles for this transformation.[10]

ReagentCoupling HandleKey Features
This compound -CO₂MeRequires specific catalysts, can be sluggish.
1-Bromo-5-fluoro-2-methoxybenzene -BrExcellent coupling partner, widely used.
1-Iodo-5-fluoro-2-methoxybenzene -IMore reactive than the bromide, but also more expensive.
Pentafluorophenyl 5-fluoro-2-methoxybenzoate -CO₂PFPHighly reactive ester for cross-coupling.[10]
Decision Tree for Choosing a Coupling Partner

The choice of coupling partner depends on factors such as the desired reactivity, the availability of starting materials, and cost considerations.

G start Need for Suzuki Coupling? q1 Is high reactivity crucial? start->q1 q2 Is cost a major factor? q1->q2 No a1 Use Aryl Iodide or PFP Ester q1->a1 Yes q3 Is the aryl ester already available? q2->q3 No a2 Use Aryl Bromide q2->a2 Yes q3->a2 No a3 Consider specialized ester coupling conditions q3->a3 Yes

Caption: Decision tree for selecting a Suzuki-Miyaura coupling partner.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. However, a thorough understanding of its reactivity profile and the available alternatives is crucial for efficient and successful synthetic planning. For SNAr reactions, analogs with different leaving groups can offer a balance between reactivity and cost. In the case of DoM, stronger directing groups can provide higher yields and regioselectivity. For cross-coupling reactions, traditional aryl halides often represent more reliable and efficient coupling partners. By considering the alternatives presented in this guide, researchers can make more informed decisions and expand their synthetic toolkit.

References

  • Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • PubMed. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters.
  • Vertex AI Search. (2025). The Role of Fluorinated Benzoic Acids in Drug Discovery.
  • Vertex AI Search. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (2025). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
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A Comprehensive Guide to the Characterization of Positional Isomers: The Case of Methyl 3-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of positional isomers is a cornerstone of chemical synthesis and analysis. Positional isomers, compounds with the same molecular formula but differing substituent positions on a molecular scaffold, often exhibit distinct physical, chemical, and biological properties.[1] This guide provides an in-depth, technically-grounded comparison of methodologies for differentiating such isomers, using Methyl 3-fluoro-2-methoxybenzoate and its potential isomers as a practical case study.

The subtle differences between isomers like Methyl 3-fluoro-2-methoxybenzoate, Methyl 4-fluoro-3-methoxybenzoate, and Methyl 3-fluoro-4-methoxybenzoate can present significant analytical challenges.[2][3] A failure to distinguish between them can have profound implications in fields ranging from medicinal chemistry, where biological activity can be isomer-dependent, to materials science.[4]

Section 1: The Analytical Imperative: Why Isomer Differentiation Matters

The choice of analytical technique is dictated by the need to resolve minute differences in molecular structure. While techniques like mass spectrometry provide the same mass-to-charge ratio for isomers, chromatography and spectroscopy can exploit subtle differences in polarity, spatial arrangement, and electronic environments.[2][5] This guide will focus on a multi-faceted approach, combining chromatographic separation with detailed spectroscopic elucidation.

Illustrative Isomers of Interest:

Compound NameCAS NumberMolecular FormulaMolecular WeightStructure
Methyl 3-fluoro-2-methoxybenzoate106428-04-0C₉H₉FO₃184.16Structure A
Methyl 4-fluoro-3-methoxybenzoate74385-37-8C₉H₉FO₃184.16Structure B
Methyl 3-fluoro-4-methoxybenzoate369-30-2C₉H₉FO₃184.16Structure C

(Note: Structures A, B, and C would be depicted here in a publication)

Section 2: Chromatographic Separation: The First Line of Attack

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating isomeric mixtures. The choice between them, and the specific column and method parameters, is critical for achieving baseline resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is particularly effective for volatile and thermally stable compounds like benzoate esters.[6] Separation is based on differences in boiling points and interactions with the stationary phase.

Causality of Method Choice: A non-polar stationary phase (e.g., 5% phenyl polysiloxane) is often a good starting point, as it separates based on subtle differences in boiling points and molecular shape. Isomers with more exposed polar groups may exhibit slightly different interactions, leading to separation.

Hypothetical GC-MS Data:

IsomerRetention Time (min)Key Mass Fragments (m/z)
Methyl 3-fluoro-2-methoxybenzoate12.5184, 153, 125, 95
Methyl 4-fluoro-3-methoxybenzoate12.8184, 153, 125, 95
Methyl 3-fluoro-4-methoxybenzoate13.1184, 153, 125, 95

While MS fragmentation patterns for positional isomers are often very similar, slight differences in the relative abundance of fragment ions can sometimes be observed.[7][8] The primary utility of GC-MS here is the separation, providing pure samples for subsequent MS analysis.[9] The loss of a methoxy group (-OCH₃, 31 Da) or a carbomethoxy group (-COOCH₃, 59 Da) are common fragmentation pathways for methyl benzoates.[10]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare 100 ppm solutions of each isomer and a mixture in a suitable solvent like ethyl acetate.

  • Instrumentation: Use a GC system equipped with a mass selective detector.

  • Column: A 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or for preparative scale separations, reversed-phase HPLC is the method of choice.[11] The selection of the stationary phase is crucial for resolving closely related isomers.

Causality of Method Choice: A standard C18 column separates based on hydrophobicity. However, for aromatic isomers, a phenyl-hexyl or a fluorinated phase can offer enhanced selectivity through π-π and dipole-dipole interactions.[12][13] The subtle differences in the electronic distribution of the aromatic ring due to the varying positions of the fluoro and methoxy groups can be exploited by these alternative stationary phases.

Hypothetical HPLC Data (Phenyl-Hexyl Column):

IsomerRetention Time (min)
Methyl 3-fluoro-2-methoxybenzoate8.2
Methyl 4-fluoro-3-methoxybenzoate8.9
Methyl 3-fluoro-4-methoxybenzoate9.5

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Prepare 100 ppm solutions of each isomer and a mixture in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A 150 mm x 4.6 mm, 5 µm particle size phenyl-hexyl column.

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 30°C.

Workflow for Chromatographic Analysis

G cluster_start Sample Preparation cluster_gc GC-MS Analysis cluster_hplc HPLC-UV Analysis cluster_results Data Analysis Start Isomeric Mixture GC_Inject Inject into GC Start->GC_Inject Volatile Sample HPLC_Inject Inject into HPLC Start->HPLC_Inject Non-Volatile Sample GC_Sep Separation on Non-polar Column GC_Inject->GC_Sep MS_Detect EI-MS Detection GC_Sep->MS_Detect GC_Data Retention Times & Mass Spectra MS_Detect->GC_Data HPLC_Sep Separation on Phenyl-Hexyl Column HPLC_Inject->HPLC_Sep UV_Detect UV Detection HPLC_Sep->UV_Detect HPLC_Data Retention Times UV_Detect->HPLC_Data Compare Compare Data to Reference Standards GC_Data->Compare HPLC_Data->Compare

Caption: Chromatographic workflow for isomer separation.

Section 3: Spectroscopic Elucidation: The Definitive Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of positional isomers.[1][5] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provide a wealth of information about the chemical environment and connectivity of atoms.

¹H and ¹³C NMR Spectroscopy

The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the electronic effects of the substituents on the aromatic ring.[1]

  • Chemical Shifts: The electron-withdrawing fluorine atom and the electron-donating methoxy group will cause predictable upfield and downfield shifts for the aromatic protons.

  • Coupling Constants: The magnitude of the J-coupling between protons is distance-dependent. Ortho-coupling (³J) is typically 6-10 Hz, meta-coupling (⁴J) is 1-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.[1] This is a key diagnostic tool.

Hypothetical ¹H NMR Data (Aromatic Region, 500 MHz, CDCl₃):

IsomerProtonChemical Shift (ppm)MultiplicityJ (Hz)
Methyl 3-fluoro-2-methoxybenzoate H-47.35dddJHF=9.5, JHH=8.0, 1.5
H-57.10tJHH=8.0
H-67.50dJHH=8.0
Methyl 4-fluoro-3-methoxybenzoate H-27.45dJHF=11.0
H-57.05tJHH=8.5
H-67.60ddJHH=8.5, 2.0
Methyl 3-fluoro-4-methoxybenzoate H-27.70ddJHH=8.5, 2.0
H-56.95tJHH=8.5
H-67.80ddJHH=8.5, JHF=12.0
2D NMR: Unambiguous Connectivity

When 1D spectra are complex, 2D NMR experiments provide definitive correlations.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[15][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two to three bonds, which is crucial for mapping out the carbon skeleton and the positions of substituents.[15][17]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons.[18] A NOESY correlation between the methoxy protons (-OCH₃) and a specific aromatic proton can definitively establish their relative positions.[19][20] For example, in Methyl 3-fluoro-2-methoxybenzoate, a NOE is expected between the -OCH₃ protons and H-3.

Experimental Protocol: 2D NMR

  • Sample Preparation: Dissolve ~10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra.

  • HMBC Optimization: Set the long-range coupling delay to optimize for a J-coupling of 8 Hz.

  • NOESY Mixing Time: Use a mixing time of 500-800 ms to observe key spatial correlations.

Logic for Isomer Differentiation using NMR

G A Purified Isomer B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC, NOESY) A->C D Analyze ¹H Splitting & J-Couplings B->D E Map C-H Connectivity (HSQC, HMBC) C->E F Identify Spatial Proximity (NOESY) C->F G Unambiguous Structure D->G Ortho vs. Meta vs. Para Coupling Patterns E->G Confirm Substituent Placement F->G Validate Proximity of -OCH₃ to Ring Protons

Caption: NMR-based structural elucidation workflow.

Section 4: Conclusion

The robust characterization of positional isomers like Methyl 3-fluoro-2-methoxybenzoate requires a synergistic application of orthogonal analytical techniques. While chromatography provides the necessary separation, it is the detailed analysis of 1D and 2D NMR data that delivers the unequivocal structural assignment. By carefully selecting experimental parameters based on the underlying chemical principles—such as choosing a phenyl-based HPLC column to exploit π-π interactions or using the NOESY experiment to probe spatial relationships—researchers can confidently distinguish even the most similar of positional isomers, ensuring the integrity and validity of their scientific endeavors.

References

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A Senior Application Scientist's Guide to Assessing the Electronic Effects of the Fluorine Substituent on Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, particularly in drug discovery and materials science, the fluorine atom holds a uniquely powerful position. Its introduction into an organic molecule can profoundly alter physical, chemical, and biological properties. This influence stems from its distinct electronic character—a duality of extreme electronegativity and the potential for lone pair donation. Understanding and quantifying these effects is paramount for rational molecular design. This guide provides an in-depth comparison of key methodologies used to assess fluorine's electronic impact on reactivity, supported by experimental data and actionable protocols.

The Paradoxical Electronic Nature of Fluorine

The electronic influence of a fluorine substituent is a nuanced interplay of competing effects. A comprehensive assessment requires dissecting these contributions:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing effect through the sigma (σ) bond framework. This polarization decreases electron density on adjacent atoms, a critical factor in modulating the acidity and basicity of nearby functional groups.

  • Resonance Effect (+R): Less intuitively, fluorine's lone pair electrons can be donated into an adjacent pi (π) system, such as a benzene ring. This donation, termed a +R effect, increases electron density at the ortho and para positions. However, due to the poor energy match between fluorine's 2p orbitals and carbon's 2p orbitals, this resonance donation is significantly weaker than its inductive withdrawal.[1] This clash between a strong -I and a weak +R effect is the source of much of fluorine's unique behavior.

  • Hyperconjugation: The potential for interaction between the C-F σ* antibonding orbital and adjacent C-H or C-C bonds can also influence conformation and reactivity, though this is often a secondary consideration to the dominant inductive and resonance effects.

The net electronic impact of fluorine is context-dependent, varying with its position in the molecule and the electronic demands of a given reaction. The following diagram illustrates the primary inductive and resonance effects on a benzene ring.

Caption: Competing electronic effects of fluorine on an aromatic ring.

Comparative Methodologies for Quantifying Electronic Effects

Several robust experimental and computational techniques can be employed to measure the electronic influence of fluorine. Each offers unique insights, and the choice of method often depends on the specific system and research question.

Hammett Analysis

Hammett analysis is a cornerstone of physical organic chemistry for quantifying substituent effects in aromatic systems. It operates by comparing the rate (k) or equilibrium constant (K) of a reaction for a substituted compound to that of the unsubstituted parent compound. The relationship is defined by the Hammett equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

  • σ (Sigma): The substituent constant, which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to electronic effects. A positive ρ indicates that the reaction is accelerated by electron-withdrawing groups (i.e., negative charge buildup in the transition state).

For fluorine, the Hammett constants reveal its dual nature. The σ_meta (σ_m) value is strongly positive, reflecting the dominant inductive withdrawal. The σ_para (σ_p) value is also positive but significantly smaller, as the electron-donating resonance effect partially counteracts the inductive withdrawal at this position.[2]

Table 1: Comparison of Hammett Constants (σ)

Substituentσ_meta (σ_m)σ_para (σ_p)Dominant Effect at Para Position
-OCH₃0.11-0.24+R > -I (Donating)
-CH₃-0.06-0.16+I (Donating)
-H0.000.00Reference
-F 0.34 0.05 -I > +R (Withdrawing)
-Cl0.370.22-I > +R (Withdrawing)
-Br0.400.23-I > +R (Withdrawing)
-CF₃0.440.57-I (Strongly Withdrawing)
-NO₂0.730.78-I, -R (Strongly Withdrawing)

Data sourced from Schwarzenbach et al.[2]

This table clearly positions fluorine as a weak deactivator in the para position compared to other halogens, a direct consequence of its relatively more effective (though still weak) resonance donation.

pKa Measurements

The acid dissociation constant (pKa) is a direct thermodynamic measure of how readily a compound donates a proton. It is exquisitely sensitive to the electronic effects of substituents that stabilize or destabilize the resulting conjugate base. The strong inductive effect of fluorine is powerfully demonstrated by examining the pKa values of a homologous series of fluorinated carboxylic acids. Each additional fluorine atom provides greater stabilization of the carboxylate anion, dramatically increasing acidity.

Table 2: Influence of Fluorination on the pKa of Acetic Acid

CompoundStructurepKa at 25 °CChange in Acidity vs. Acetic Acid
Acetic AcidCH₃COOH4.76-
Fluoroacetic AcidFCH₂COOH2.59~148x stronger
Difluoroacetic AcidF₂CHCOOH1.24~3,300x stronger
Trifluoroacetic AcidF₃CCOOH0.23[3]~34,000x stronger[4]

Data sourced from various chemical data sources.[3][4][5][6]

This dramatic trend provides compelling quantitative evidence for the potency of the fluorine inductive effect, a principle widely exploited in tuning the acidity of drug molecules to optimize their pharmacokinetic properties.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive probe of the local electronic environment around a nucleus. Both ¹⁹F and ¹³C NMR are invaluable for assessing fluorine's electronic effects.

  • ¹⁹F NMR: The chemical shift of the fluorine nucleus itself is highly sensitive to changes in electron density. Electron-withdrawing groups attached to the same molecule will generally cause a downfield shift (deshielding) of the ¹⁹F signal, while electron-donating groups cause an upfield shift (shielding).[7] However, this relationship can be complex, with "normal" behavior observed in aromatic systems and "reverse" behavior sometimes seen in aliphatic systems, where increased electron density can paradoxically lead to deshielding.[8]

  • ¹³C NMR: The effect of a fluorine substituent on the chemical shifts of carbon atoms within the molecule, particularly in a benzene ring, provides a detailed map of its electronic influence. The carbon directly attached to fluorine (C-ipso) experiences a large downfield shift. The para-carbon (C-para) shows a slight upfield shift, consistent with the +R effect donating electron density to this position. In contrast, the ortho and meta carbons are shifted downfield, reflecting the powerful inductive withdrawal.[9]

Case Studies: Fluorine's Impact on Aromatic Reactivity

The true test of electronic effects lies in their influence on chemical reactivity. The behavior of fluorobenzene in aromatic substitution reactions perfectly encapsulates the dichotomy of its electronic nature.

Case Study 1: Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile, attacking an incoming electrophile. Electron-withdrawing groups deactivate the ring towards this reaction. As expected from its net electron-withdrawing character (σ_p = +0.05), fluorobenzene reacts more slowly than benzene. However, it is anomalously more reactive than other halobenzenes. This is because fluorine's +R effect, while weak, is more effective at stabilizing the positively charged intermediate (the sigma complex) than the +R effects of chlorine or bromine, due to better 2p-2p orbital overlap with carbon.[10]

Table 3: Relative Rates of Nitration for Benzene and Halobenzenes

CompoundRelative Rate (Benzene = 1)
Benzene1
Fluorobenzene 0.11 - 0.18
Chlorobenzene0.02 - 0.064
Bromobenzene0.060
Iodobenzene0.12 - 0.13

Data sourced from multiple studies on electrophilic aromatic nitration.[10][11][12]

Furthermore, the resonance donation directs the incoming electrophile to the ortho and para positions. For fluorobenzene, this effect is highly pronounced, with nitration yielding ~90% para product, a selectivity far greater than other halobenzenes.[1]

Case Study 2: Nucleophilic Aromatic Substitution (SNAAr)

In SNAAr, the aromatic ring is attacked by a nucleophile, a reaction that is facilitated by strong electron-withdrawing groups. Here, fluorine's powerful inductive effect shines. When positioned ortho or para to a leaving group, fluorine strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate.

Counterintuitively, aryl fluorides are often more reactive in SNAAr than aryl chlorides or bromides, even though fluoride is a poorer leaving group. This is because the rate-determining step is the initial nucleophilic attack, not the subsequent loss of the halide. Fluorine's superior inductive effect lowers the activation energy for this first step more than any other halogen, accelerating the overall reaction.[13]

Experimental Protocols

To provide a practical framework, the following are detailed methodologies for two key experiments discussed in this guide.

Protocol 1: Determining a Hammett ρ Value via Titration

This protocol outlines the determination of the reaction constant (ρ) for the ionization of substituted benzoic acids.

Hammett_Protocol cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 7 & 10 buffers) E Titrate each acid solution with 0.05 M NaOH A->E B Prepare 0.05 M NaOH titrant in 70:30 Ethanol/Water B->E C Accurately weigh ~0.4 mmol of each substituted benzoic acid D Dissolve each acid in 70:30 Ethanol/Water C->D D->E F Record pH after each addition of titrant E->F G Generate titration curve (pH vs. Volume NaOH) F->G H Determine endpoint (V_eq) from titration curve G->H I Find pH at half-endpoint (V_eq / 2) H->I J Set pKa = pH at V_eq / 2 I->J K Calculate ΔpKa = pKa(H) - pKa(X) J->K L Plot ΔpKa vs. literature σ values K->L M Determine ρ (slope of plot) L->M

Caption: Workflow for Hammett analysis using potentiometric titration.

Materials:

  • pH meter with a combination electrode

  • Stir plate and stir bar

  • Buret (25 mL or 50 mL)

  • Beakers (100 mL)

  • Benzoic acid and a series of para- and meta-substituted benzoic acids (e.g., p-fluorobenzoic acid, m-nitrobenzoic acid)

  • Ethanol (reagent grade) and deionized water

  • Standardized ~0.05 M NaOH solution

Procedure:

  • Preparation: Calibrate the pH meter using standard pH 7.00 and 10.00 buffers. Prepare a 70:30 (v/v) ethanol-water solvent mixture.

  • Sample Preparation: Accurately weigh approximately 0.4 mmol of a benzoic acid derivative and dissolve it in 50 mL of the 70:30 ethanol-water solvent in a beaker.

  • Titration: Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode. Allow the initial pH reading to stabilize and record it.

  • Begin titrating with the standardized ~0.05 M NaOH solution, recording the pH after each incremental addition (e.g., 0.5 mL). Reduce the increment size near the equivalence point to obtain a more precise curve.

  • Continue adding titrant until the pH has stabilized well past the equivalence point.

  • Repeat the titration for benzoic acid (the reference compound) and each substituted acid.[14]

Data Analysis:

  • Plot pH (y-axis) versus the volume of NaOH added (x-axis) for each acid.

  • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the titration data.

  • Determine the volume at the half-equivalence point (V_eq / 2).

  • The pKa is equal to the pH of the solution at the half-equivalence point.

  • Calculate log(K_X / K_H), which is equal to pKa_H - pKa_X.

  • Create the Hammett plot by graphing pKa_H - pKa_X (y-axis) against the known literature σ values for each substituent (x-axis).

  • The slope of the resulting line is the reaction constant, ρ. For the ionization of benzoic acids in water, ρ is defined as 1. The value will differ in other solvents.[15]

Protocol 2: Measuring the pKa of a Fluorinated Phenol using UV-Vis Spectrophotometry

This protocol is ideal for compounds with a chromophore near the ionizable group, where the UV-Vis absorbance spectrum changes with protonation state.

Materials:

  • UV-Vis spectrophotometer with a plate reader or cuvettes

  • 96-well UV-transparent microplates or quartz cuvettes

  • Calibrated pH meter

  • A series of buffer solutions of constant ionic strength covering a wide pH range (e.g., pH 3 to 12)[16]

  • The fluorinated phenol of interest (e.g., 4-fluorophenol)

  • DMSO (for stock solution)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the fluorinated phenol in DMSO.

  • Plate Preparation: Add a fixed volume of each buffer solution (e.g., 198 µL) to the wells of a 96-well plate. It is crucial to have a range of buffers that span at least 2 pH units above and below the expected pKa.

  • Sample Addition: Add a small, fixed volume of the compound's stock solution (e.g., 2 µL) to each buffer-filled well to achieve the desired final concentration (e.g., 0.1 mM). Ensure the final DMSO concentration is low (≤2% v/v) to avoid solvent effects. Leave some wells with only buffer as blanks.[17]

  • Measurement: Record the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.

  • Data Collection: Identify a wavelength (λ) where the absorbance difference between the fully protonated form (acidic pH) and the fully deprotonated form (basic pH) is maximal. Record the absorbance at this wavelength for every pH value.

Data Analysis:

  • Plot the absorbance at the chosen wavelength (y-axis) against the pH of the buffers (x-axis). The resulting plot should be a sigmoidal curve.

  • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation rearranged for absorbance: A = (A_B + A_A * 10^(pKa-pH)) / (1 + 10^(pKa-pH)) Where:

    • A is the observed absorbance at a given pH.

    • A_A is the absorbance of the fully protonated (acidic) form.

    • A_B is the absorbance of the fully deprotonated (basic) form.

  • The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is exactly halfway between the minimum (A_A) and maximum (A_B) plateaus.[18]

Conclusion

The electronic effects of the fluorine substituent are a complex but predictable combination of strong σ-inductive withdrawal and weak π-resonance donation. This duality makes fluorine a uniquely versatile tool for fine-tuning molecular properties. For the researcher, a multi-faceted approach is key to a complete assessment. Hammett analysis provides a standardized measure of electronic influence in aromatic systems, while pKa measurements offer direct, quantitative data on acidity modulation. Finally, NMR spectroscopy serves as a powerful diagnostic tool, revealing the subtle distribution of electronic effects throughout the molecular framework. By leveraging these comparative methodologies, scientists can move beyond qualitative intuition and make data-driven decisions in the design of next-generation pharmaceuticals and advanced materials.

References

  • De la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Jackson, W. R., et al. (2012). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. Available from: [Link]

  • Reixach, N., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ron. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. Available from: [Link]

  • Alonso, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. Available from: [Link]

  • Scribd. (2019). Experiment 5: Spectrophotometric Determination of Pka. Scribd. Available from: [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. OWL. Available from: [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Quora. (2018). Which one is more acidic, trichloroacetic acid or trifluoroacetic acid?. Quora. Available from: [Link]

  • ResearchGate. (2016). F-19 NMR chemical shifts. 1. Aliphatic fluorides. ResearchGate. Available from: [Link]

  • Allen. (n.d.). pK, value of trifluoroacetic acid, benzoic acid and acetic acid are respectively. Allen. Available from: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
  • Pharmapproach. (2025). 5 Easy Methods to Calculate pKa. Pharmapproach. Available from: [Link]

  • user1572983. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange. Available from: [Link]

  • Scribd. (n.d.). Hammett Plot. Scribd. Available from: [Link]

  • PubMed. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. PubMed. Available from: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Hammett equation. Wikipedia. Available from: [Link]

  • ResearchGate. (2022). Hammett constants σ for fluoro-substituents. ResearchGate. Available from: [Link]

  • RSC Publishing. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing. Available from: [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Available from: [Link]

  • Pendidikan Kimia. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots. Pendidikan Kimia. Available from: [Link]

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. Available from: [Link]

  • PrepMate. (n.d.). What is the pKa of trifluoroacetic acid (TFA), and how does it compare to other acids?. PrepMate. Available from: [Link]

  • IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. Available from: [Link]

  • University of British Columbia. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. University of British Columbia. Available from: [Link]

  • Journal of Chemical Education. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots. Journal of Chemical Education. Available from: [Link]

  • ResearchGate. (2020). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available from: [Link]

  • Transtutors. (2024). 1.8. Acetic acid (pKa 4.76) and trifluoroacetic acid (aka TFA; pKa.... Transtutors. Available from: [Link]

  • University of Alberta. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. University of Alberta. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in modern pharmaceutical development, particularly in the synthesis of advanced therapeutics, Methyl 5-fluoro-2-methoxybenzoate is increasingly common in research and development laboratories.[1][2] While its utility is significant, a deep understanding of its chemical nature is paramount to ensuring its safe handling and disposal. This guide provides a comprehensive, principles-based approach to managing waste streams containing this compound, ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting environmental integrity.

The core principle underpinning this protocol is that proper disposal is not merely a final step, but an integrated part of the experimental workflow. It begins with understanding the molecule's inherent hazards and the regulatory landscape that governs its entire lifecycle in the laboratory.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its likely hazard profile from structurally similar compounds and its chemical class. This proactive assessment is a cornerstone of a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[3][4]

Causality of Hazards: this compound is an aromatic ester containing a halogen (fluorine). This structure suggests potential for irritation to skin, eyes, and the respiratory tract upon exposure. The presence of the fluorine atom classifies it as a halogenated organic compound , a critical designation for waste segregation, as these compounds require specialized disposal methods to prevent the formation of toxic and corrosive byproducts like hydrogen fluoride during incineration.[5]

Quantitative Data Summary:

PropertyValue / ClassificationSource / Rationale
Chemical Name This compoundIUPAC
CAS Number 151793-20-3[6][7]
Molecular Formula C₉H₉FO₃[7]
Molecular Weight 184.16 g/mol [7]
Anticipated GHS Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)Inferred from structurally similar compounds.[8][9][10][11]
Primary Waste Class Halogenated Organic Waste Presence of fluorine atom.[12][13]

The Regulatory Imperative: EPA and OSHA Frameworks

Disposal procedures are not arbitrary; they are dictated by stringent federal regulations designed to manage chemicals from "cradle-to-grave."[14]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), laboratories are classified as hazardous waste generators.[14][15] This mandates a rigorous system for the identification, segregation, storage, and disposal of chemical waste.[16] Halogenated organic compounds often fall under specific EPA hazardous waste codes (e.g., "F-listed" wastes for certain spent solvents).[16][17]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires all laboratories to develop and implement a written Chemical Hygiene Plan (CHP).[4][18] This plan must include standard operating procedures for the safe handling and disposal of all hazardous chemicals.[4]

Adherence to the following protocol ensures compliance with both EPA generator requirements and the procedural mandates of the OSHA Laboratory Standard.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating system, with inherent checks to ensure safety and compliance at each stage.

Step 1: Pre-Disposal Assessment and Personal Protective Equipment (PPE)
  • Action: Before generating the waste, confirm its classification. Any waste stream containing this compound must be treated as Halogenated Organic Waste.

  • Action: Don appropriate PPE. This includes, at a minimum, a lab coat, chemical splash goggles conforming to ANSI Z87.1, and nitrile gloves. All waste handling should occur within a certified chemical fume hood to mitigate inhalation risks.

  • Rationale: This initial step prevents accidental exposure and ensures the waste stream is correctly identified from the outset, preventing improper and non-compliant mixing.

Step 2: Waste Segregation
  • Action: Designate a specific, properly labeled container exclusively for "Halogenated Organic Waste."

  • Action: Under no circumstances should this waste be mixed with non-halogenated solvents, aqueous waste, or solid chemical waste.[12][13]

  • Rationale (Causality): This is the most critical step. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen fluoride) produced.[9] Mixing it with non-halogenated waste unnecessarily increases the volume of material requiring this expensive, specialized treatment and can create dangerous chemical incompatibilities.

Step 3: Container Selection and Labeling
  • Action: Select a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. Ensure the container is clean, dry, and in good condition.

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste.

  • Action: On the label, clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste stream with their approximate percentages. Check all applicable hazard boxes (e.g., Irritant, Toxic).

  • Rationale: Proper container selection prevents leaks and degradation. Pre-labeling is a key safety practice that ensures all contents are known at all times. The EPA and Department of Transportation (DOT) require accurate constituent information for safe transport and final disposal.[15]

Step 4: Waste Accumulation and Storage
  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Action: Keep the container cap securely closed at all times, except when actively adding waste.[12]

  • Action: Place the container within a secondary containment bin or tray to capture any potential leaks.

  • Rationale: SAA regulations allow for the safe collection of waste where it is generated. Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere. Secondary containment is a critical safeguard against spills reaching the wider environment.[13]

Step 5: Final Disposal and Removal
  • Action: Monitor the level of waste in the container. Do not fill beyond 90% capacity to allow for vapor expansion.

  • Action: Once the container is full, or if the waste has been accumulating for more than 12 months, arrange for its removal.[19]

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste broker to schedule a pickup.[14] Do not attempt to dispose of the chemical down the drain or in regular trash.[20][21]

  • Rationale: This final handover ensures the waste enters the official "cradle-to-grave" tracking system. Licensed disposal facilities are equipped to handle and permanently destroy the chemical in a manner that is both environmentally sound and compliant with all federal and state regulations.[9]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generated (Contains this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it a Halogenated Organic? ppe->characterize segregate Step 3: Segregate Waste Place in 'Halogenated Organic Waste' Container characterize->segregate  Yes   non_compliant Error: Improper Segregation STOP & Re-evaluate characterize->non_compliant  No / Unsure   labeling Step 4: Label Container - 'Hazardous Waste' - List all Constituents & % - Check Hazard Boxes segregate->labeling storage Step 5: Accumulate in SAA - In Secondary Containment - Keep Cap Closed labeling->storage full_check Container Full or >12 Months? storage->full_check pickup Step 6: Arrange for Disposal Contact Institutional EHS full_check->pickup  Yes   continue_use Continue Accumulation full_check->continue_use  No   end Final Disposal by Licensed Facility pickup->end continue_use->storage

Caption: Decision workflow for compliant waste management.

Spill and Emergency Procedures

  • For Minor Spills (Lab-Scale):

    • Alert personnel in the immediate area.

    • If flammable solvents are present, extinguish all nearby ignition sources.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a designated hazardous waste container and label it appropriately.

    • Clean the spill area thoroughly.

  • For Major Spills:

    • Evacuate the laboratory immediately.

    • Alert others to evacuate the area.

    • If safe to do so, close the laboratory door to contain vapors.

    • Contact your institution's emergency response number and the EHS department from a safe location.

By integrating this comprehensive disposal protocol into your standard laboratory operations, you build a foundation of safety and trust, ensuring that the valuable work of drug discovery and development does not come at the cost of personal or environmental health.

References

  • Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 5-Fluoro-2-methylbenzoic acid - SAFETY D
  • Safety Data Sheet: 2-Methylbenzoic acid. (n.d.). Carl ROTH.
  • 5-FLUORO-2-METHOXYBENZOIC ACID | CAS 394-04-7. (n.d.). LookChem.
  • 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety D
  • Methyl 5-fluoro-2-methoxybenzo
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. (n.d.).
  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. (n.d.). Enanti Labs.
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Personal protective equipment for handling Methyl 5-fluoro-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 5-fluoro-2-methoxybenzoate

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. This guide provides essential, immediate safety and logistical information for handling this compound. While this compound is a valuable intermediate in pharmaceutical and materials science research, its specific toxicological properties are not extensively documented. Therefore, this guide is built upon established principles of laboratory safety, data from analogous compounds, and a deep respect for the unknown. Our approach must be one of proactive caution.

The core principle of this guide is to treat this compound with the same respect as any novel compound of unknown toxicity. We will operate under the assumption that it may cause skin, eye, and respiratory irritation, based on data from structurally similar molecules like 5-Fluoro-2-methoxybenzoic acid.[1][2] This guide is designed to be a self-validating system, where the logic behind each recommendation is clearly explained, fostering a culture of safety and scientific integrity in your laboratory.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough hazard assessment is mandatory. This is a foundational requirement under OSHA's Personal Protective Equipment (PPE) standard (29 CFR 1910.132).[3][4][5] The primary objective is to minimize exposure through engineering and administrative controls, with PPE serving as the final barrier.

Engineering Controls are Paramount:

  • Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted inside a certified chemical fume hood.[6] This is crucial to prevent the inhalation of any potential vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.

  • Access Control: Limit access to the areas where this compound is being used to authorized and trained personnel only.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not store or consume food and beverages in the laboratory.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and use of appropriate PPE is your last and most personal line of defense. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Safety Goggles with Side Shields or a Face ShieldProtects against splashes and accidental contact. Standard safety glasses are insufficient. Must meet ANSI Z87.1 standards.[3][9]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Provides a barrier against skin contact. Given the aromatic and ester functionalities, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[6][10]
Body Laboratory CoatProtects skin and personal clothing from contamination. A flame-resistant lab coat is advisable if working with flammable solvents.
Respiratory Not typically required when working in a fume hoodA NIOSH-approved respirator may be necessary for spill cleanup or if there is a failure of engineering controls. The type of respirator should be determined by a qualified safety professional based on the specific circumstances.[4][11][12]

Procedural Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting. Adherence to this procedural flow is critical to minimizing risk.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sop Review SOP prep_ppe Don PPE prep_sop->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Guidelines cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

Spills:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Wearing appropriate PPE, carefully clean the spill area.

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal as hazardous waste.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[14][15][16]

Waste Segregation:

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be collected in a designated, labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a labeled, sealed container for halogenated organic waste.[14][16]

Never dispose of this compound down the drain or in regular trash.[14] Always follow your institution's specific hazardous waste disposal procedures.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. Your commitment to safety is integral to the advancement of research.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132.
  • eCFR. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements.
  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Enforcement Guidance for Personal Protective Equipment in General Industry.
  • Colorado Emergency Preparedness Partnership (CEPP). (n.d.). Chemical Safety.
  • SmartLabs. (n.d.). Esterification.
  • Centers for Disease Control and Prevention (CDC). (2024, November 12). Chemical Safety in the Workplace.
  • National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards (81-123). DHHS (NIOSH) Publication Number 81-123.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • G. L. L. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0.
  • Unknown. (n.d.). Fragrant Esters Esters are prepared in a reaction between a carboxylic acid (RCOOH) and an alcohol (R'OH) which is known as an.
  • Bellevue College. (n.d.). Synthesis of Esters.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • ECHEMI. (n.d.). 5-FLUORO-2-METHOXYBENZOICACID SDS, 394-04-7 Safety Data Sheets.
  • Unknown. (n.d.).
  • ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET.
  • Angene Chemical. (2025, March 12). Safety Data Sheet.
  • SynQuest Laboratories. (n.d.). CAS 151793-20-3 | 2623-3-0S | MDL MFCD06203734 | this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.